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(R)-4-(2-Amino-3-hydroxypropyl)phenol Documentation Hub

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  • Product: (R)-4-(2-Amino-3-hydroxypropyl)phenol
  • CAS: 58889-64-8

Core Science & Biosynthesis

Foundational

Structural Analysis & Characterization of (R)-4-(2-Amino-3-hydroxypropyl)phenol

Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.[1] A Technical Guide to the Identification and Stereochemical Validation of (R)-Tyros...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.[1]

A Technical Guide to the Identification and Stereochemical Validation of (R)-Tyrosinol

Executive Summary

(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as (R)-Tyrosinol , is the reduced amino alcohol derivative of D-Tyrosine.[1] Unlike its naturally occurring enantiomer (S)-Tyrosinol (derived from L-Tyrosine), the (R)-isomer often serves as a specialized chiral building block in the synthesis of peptide mimetics and adrenergic receptor modulators.[1]

This guide provides a rigorous analytical framework for confirming the structural identity and stereochemical purity of (R)-Tyrosinol. It prioritizes self-validating protocols, specifically focusing on the differentiation of the (R)-enantiomer from the biological (S)-isomer using Marfey’s Reagent, alongside high-resolution spectroscopic characterization.[1]

Molecular Blueprint & Connectivity

Before initiating wet-lab protocols, the analyst must establish the theoretical baseline for the molecule.

PropertySpecification
IUPAC Name 4-[(2R)-2-amino-3-hydroxypropyl]phenol
Common Name (R)-Tyrosinol; D-Tyrosinol
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Chiral Center C2 (R-configuration)
Key Functional Groups Primary Amine, Primary Alcohol, Phenol
Solubility Profile Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.[1][2]
Analytical Workflow Strategy

The following decision tree outlines the logical flow for full characterization, ensuring no material is wasted on chiral analysis before basic identity is confirmed.

AnalyticalWorkflow Start Raw Sample (R)-Tyrosinol Identity Structural Identity (1H/13C NMR, MS) Start->Identity Purity Chemical Purity (RP-HPLC) Identity->Purity Confirmed Chiral Stereochemical Purity (Marfey's Method) Purity->Chiral >98% Pure Release Batch Release Chiral->Release >99% ee

Figure 1: Sequential analytical workflow ensuring efficient resource allocation.

Spectroscopic Characterization (Identity)[1][3][4][5]

Nuclear Magnetic Resonance (NMR)

The structure contains a semi-rigid aromatic system and a flexible propyl chain. The key challenge in NMR analysis of amino alcohols is the broadening of exchangeable protons (-OH, -NH₂).[1]

Protocol: 1H-NMR Acquisition

  • Solvent: DMSO-d₆ is preferred over D₂O or CD₃OD to observe exchangeable protons and prevent peak overlap of the alpha-proton with the solvent suppression signal.[1]

  • Concentration: 10 mg/mL.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]

Expected Spectral Features (DMSO-d₆):

  • Aromatic Region (AA'BB' System): Two doublets integrating to 2H each around 6.6–7.0 ppm . This confirms the para-substituted phenol ring.

  • Chiral Center (Methine): A multiplet at approximately 2.8–3.0 ppm (H-2).[1]

  • Diastereotopic Protons (C3-H): The protons on the carbon bearing the primary alcohol (CH₂OH) are diastereotopic due to the adjacent chiral center. They will appear as two distinct multiplets (or a complex ABX system) around 3.2–3.4 ppm , not a simple doublet.

  • Benzylic Protons (C1-H): A doublet or multiplet around 2.4–2.6 ppm .[1]

  • Exchangeable Protons:

    • Phenolic -OH: Singlet, ~9.1 ppm.[1]

    • Aliphatic -OH: Broad singlet/triplet (if dry), ~4.6 ppm.[1]

    • Amine -NH₂: Broad signal, variable position (usually 3-5 ppm).[1]

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]⁺.

  • Parent Ion: m/z 168.1.

  • Key Fragmentation (MS2):

    • Loss of NH₃: m/z 151.1 (Characteristic of primary amines).

    • Loss of CH₂OH (Hydroxymethyl): m/z 137.1 (Tyramine-like fragment).[1]

    • Tropylium Ion: m/z 107.0 (Phenolic fragment).

Stereochemical Validation (The "R" Factor)

This is the most critical section. Standard C18 HPLC cannot distinguish (R)-Tyrosinol from its (S)-enantiomer.[1] While chiral columns (e.g., Crownpak CR) exist, Marfey’s Method is the superior, self-validating approach for amino alcohols because it enhances detectability and resolution simultaneously.

Principle: Marfey’s Derivatization

The sample reacts with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

  • (R)-Tyrosinol + L-FDAA → (R,L)-Diastereomer[1]

  • (S)-Tyrosinol + L-FDAA → (S,L)-Diastereomer[1]

Diastereomers have different physical properties and separate easily on a standard C18 column.

MarfeysReaction Reagent Marfey's Reagent (L-FDAA) (Fluorine Leaving Group) Complex Transition State (Nucleophilic Aromatic Substitution) Reagent->Complex Sample (R)-Tyrosinol (Nucleophilic Amine) Sample->Complex Product (R,L)-Diastereomer (Highly UV Active @ 340nm) Complex->Product

Figure 2: Reaction pathway for Marfey's derivatization, converting enantiomers to separable diastereomers.[1]

Step-by-Step Protocol (Self-Validating)

Reagents:

  • 1% FDAA in Acetone.

  • 1M NaHCO₃.

  • 1M HCl.

Procedure:

  • Preparation: Dissolve 0.5 mg of (R)-Tyrosinol sample in 100 µL water.

  • Reaction: Add 20 µL 1M NaHCO₃ and 40 µL FDAA solution.

  • Incubation: Heat at 40°C for 1 hour . (The yellow solution turns orange).

  • Quenching: Add 20 µL 1M HCl to stop the reaction (prevents hydrolysis).

  • Dilution: Dilute with 200 µL Acetonitrile/Water (50:50).

  • Analysis: Inject 10 µL onto HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 40 minutes.

  • Detection: 340 nm (Specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).

Validation Criteria:

  • Elution Order: typically, the L-L diastereomer elutes before the D-L (or R-L) diastereomer for amino acids, but for amino alcohols, this must be confirmed with a racemic standard.

  • Requirement: Run a racemic (R/S)-Tyrosinol standard alongside. You must see two baseline-separated peaks.[1] The sample should co-elute with the second peak (assuming R-L elutes later, which is typical for hydrophobic amino alcohols).

Chemical Purity Analysis (RP-HPLC)

Once stereochemistry is confirmed, general purity is assessed to quantify synthetic byproducts (e.g., unreduced D-Tyrosine).[1]

ParameterCondition
Column C18 (Polar-Embedded preferred for amino alcohols)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 2% B (Isocratic hold for polar Tyrosine)5-20 min: 2% -> 80% B
Detection UV 272 nm (Phenol max)

Why Ammonium Acetate? Using TFA (acidic pH) protonates the amine, making the molecule highly polar and causing it to elute in the void volume. Ammonium acetate (pH 6.[3]5) keeps the amine partially neutral and the phenol protonated, improving retention and peak shape on C18.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213127, 4-((2S)-2-amino-3-hydroxypropyl)phenol hydrochloride.[1] Retrieved January 28, 2026 from [Link][1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] (Context: Standard protocol for FDAA derivatization).

  • Szokan, G., et al. (1988).Application of Marfey's reagent in racematization studies of amino acids and peptides. Journal of Chromatography A, 444, 115-122. (Context: Elution order of L- vs D- isomers).

Sources

Exploratory

Technical Profile: Physicochemical Properties of (R)-4-(2-Amino-3-hydroxypropyl)phenol

This guide provides an in-depth technical analysis of (R)-4-(2-Amino-3-hydroxypropyl)phenol , commonly known as (R)-Tyrosinol (or D-Tyrosinol).[1] This compound is the reduced amino-alcohol derivative of D-Tyrosine and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-4-(2-Amino-3-hydroxypropyl)phenol , commonly known as (R)-Tyrosinol (or D-Tyrosinol).[1] This compound is the reduced amino-alcohol derivative of D-Tyrosine and serves as a critical chiral building block in pharmaceutical synthesis and peptide modification.[1][2]

[1]

Chemical Identity & Stereochemical Configuration

(R)-4-(2-Amino-3-hydroxypropyl)phenol is the enantiomer of the naturally derived L-Tyrosinol.[1] Unlike its (S)-counterpart (derived from L-Tyrosine), the (R)-isomer is often employed to introduce non-natural stereochemistry into peptide mimetics to enhance proteolytic stability.[1]

Parameter Details
IUPAC Name (R)-4-(2-Amino-3-hydroxypropyl)phenol
Common Name (R)-Tyrosinol; D-Tyrosinol
CAS Number 58889-64-8 (Free Base); 40829-04-7 (HCl Salt)
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
Chirality (R) -configuration (equivalent to D-amino acid lineage)
Optical Rotation

(c=1, H

O) (Inferred from (S)-enantiomer value of -18°)
Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemical orientation.

ChemicalStructure Figure 1: Structural Connectivity of (R)-Tyrosinol Phenol Phenol Ring (Hydrophobic/Aromatic) Linker Methylene Bridge (-CH2-) Phenol->Linker ChiralCenter Chiral Center (C2) (R)-Configuration Linker->ChiralCenter Amine Primary Amine (-NH2) ChiralCenter->Amine  C2 Position Alcohol Primary Alcohol (-CH2OH) ChiralCenter->Alcohol  C3 Position

[1]

Physicochemical Properties[1][2][4][6][7][8]

Understanding the ionization behavior and solubility profile is essential for developing extraction protocols and formulation strategies.

Ionization Constants (pKa)

(R)-Tyrosinol is an amphoteric molecule containing a basic primary amine and a weakly acidic phenolic hydroxyl group.[1] Unlike Tyrosine, it lacks the carboxylic acid moiety, significantly altering its isoelectric behavior.[1]

Functional Group Approximate pKa Ionization State at pH 7.4
Primary Amine (-NH

)
9.3 – 9.7Protonated (

)
Phenolic Hydroxyl (-OH) 9.8 – 10.4Neutral (

)

Implication: At physiological pH (7.4), (R)-Tyrosinol exists primarily as a monocation .[1] This makes it highly soluble in aqueous media but requires basification (pH > 10.[1]5) to extract into organic solvents like ethyl acetate or dichloromethane.[1]

Solubility & Partitioning[1]
  • Water Solubility: High (as HCl salt); Moderate (as free base).[1]

  • LogP (Octanol/Water): ~0.3 (Calculated).[1] The compound is hydrophilic.[1]

  • Organic Solubility: Soluble in lower alcohols (Methanol, Ethanol), DMSO.[1] Poorly soluble in non-polar solvents (Hexane, Toluene) unless derivatized.[1]

Stability Profile
  • Oxidation Sensitivity: The phenolic moiety is susceptible to oxidation, particularly at high pH or in the presence of transition metals, leading to quinone formation and browning.[1]

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen) and protect from light.[1]

  • Thermal Stability: Melting point ~91–92 °C (Free base); ~161–165 °C (HCl salt).[1] Stable at room temperature in solid state if kept dry.[1]

Analytical Characterization & Methodology

For quality control and identification, a multi-modal approach is recommended.

HPLC Method Development

Due to its polarity, standard C18 retention can be poor.[1] Use ion-pairing agents or HILIC (Hydrophilic Interaction Liquid Chromatography) modes.[1]

  • Column: C18 Polar Embedded (e.g., Waters XBridge) or HILIC Amide.[1]

  • Mobile Phase A: 0.1% TFA in Water (maintains protonation, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 274 nm (Phenol absorption max) or Fluorescence (Ex 274 nm / Em 303 nm).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of ammonia (

    
    , -17) and hydroxymethyl group are common.[1]
    
Experimental Protocol: Potentiometric pKa Determination

To accurately determine the pKa values for formulation stability, use the following protocol.

Materials:

  • (R)-Tyrosinol HCl (pure standard).[1]

  • 0.1 M NaOH (standardized).[1]

  • 0.1 M HCl.[1]

  • Automatic Titrator with calibrated pH electrode.[1]

Workflow:

pKaProtocol Figure 2: Potentiometric Titration Workflow Step1 Sample Preparation Dissolve 10 mg (R)-Tyrosinol HCl in 20 mL degassed KCl (0.1 M) Step2 Acidification Add excess 0.1 M HCl to ensure full protonation (Start pH ~2.0) Step1->Step2 Step3 Titration Titrate with 0.1 M NaOH (Increments of 0.05 mL) Step2->Step3 Step4 Data Acquisition Record pH vs. Volume Identify Inflection Points Step3->Step4 Step5 Calculation Use Bjerrum plot or Gran method to derive pKa1 & pKa2 Step4->Step5

Biological Relevance & Applications[1][4][9][10]

(R)-Tyrosinol is structurally analogous to the neurotransmitter tyramine and the amino acid tyrosine, but its (R)-configuration renders it resistant to standard enzymatic degradation by L-specific proteases.[1]

  • Peptide Synthesis: Used as a C-terminal modifier to prevent enzymatic hydrolysis (carboxypeptidase resistance).[1]

  • Chiral Auxiliary: Serves as a scaffold in the synthesis of enantiopure beta-blockers and other adrenergic drugs.[1]

  • Enzyme Inhibition: Acts as a non-hydrolyzable substrate mimic for tyrosine-utilizing enzymes (e.g., Tyrosyl-tRNA synthetase studies).[1]

References

  • PubChem. Tyrosinol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][3][4]

  • Matrix Fine Chemicals. 4-(2-Amino-3-hydroxypropyl)phenol (D-Tyrosinol HCl). Available at: [Link][1]

  • Wikipedia. Tyrosinol.[1][5] Available at: [Link][1]

  • Cheméo. Chemical Properties of Tyramine (Analogous Phenolic Amine). Available at: [Link][1]

Sources

Foundational

Technical Guide: Synthesis of (R)-4-(2-Amino-3-hydroxypropyl)phenol from L-Tyrosine

Executive Summary This technical guide details the synthetic pathway for 4-(2-amino-3-hydroxypropyl)phenol , commonly known as Tyrosinol . Critical Stereochemical Notice: The direct reduction of L-Tyrosine (S-configurati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 4-(2-amino-3-hydroxypropyl)phenol , commonly known as Tyrosinol .

Critical Stereochemical Notice: The direct reduction of L-Tyrosine (S-configuration) yields (S)-Tyrosinol due to the conservation of stereochemistry during the reduction of the carboxylic acid to the primary alcohol. The Cahn-Ingold-Prelog (CIP) priority rules dictate that the (S) configuration is retained (L-Tyr


 S-Tyrosinol).

To achieve the (R)-enantiomer specifically from an L-Tyrosine starting material (as requested), this guide presents a Chiral Inversion Strategy alongside the standard reduction protocol. However, for industrial efficiency, researchers are advised that starting from D-Tyrosine is the most direct route to the (R)-isomer.

Part 1: Strategic Pathway & Mechanism

The synthesis involves the reduction of the carboxylic acid moiety of L-Tyrosine. Direct reduction of the amino acid is difficult due to zwitterionic solubility issues. The preferred protocol proceeds via an ester intermediate , followed by hydride reduction.

Reaction Scheme (Standard Reduction)
  • Activation: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester.

  • Reduction: Chemoselective reduction of the ester to the primary alcohol using Lithium Borohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ).
Pathway Visualization

TyrosinolSynthesis cluster_legend Stereochemistry Logic LTyr L-Tyrosine (S-Configuration) Ester L-Tyrosine Methyl Ester (Intermediate) LTyr->Ester SOCl2, MeOH Reflux STyrosinol (S)-Tyrosinol (Retention of Config) Ester->STyrosinol LiBH4 or NaBH4/I2 Reduction Inversion Stereoinversion Route (Mitsunobu/Azide) STyrosinol->Inversion Derivatization (Theoretical) RTyrosinol (R)-Tyrosinol (Target Enantiomer) Inversion->RTyrosinol Inversion Step

Caption: Workflow showing the retention of configuration from L-Tyrosine to (S)-Tyrosinol and the divergence required for the (R)-enantiomer.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This step breaks the zwitterionic lattice of L-Tyrosine, enhancing solubility in organic solvents required for the reduction step.

Reagents:

  • L-Tyrosine (99%+)[1]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvation: Suspend L-Tyrosine (18.1 g, 100 mmol) in anhydrous methanol (200 mL). Cool the suspension to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (14.6 mL, 200 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with evolution of

    
     and 
    
    
    
    gas.
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours until the solution becomes clear.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to obtain a viscous oil or white solid.

  • Purification: Triturate the residue with diethyl ether to yield L-Tyrosine Methyl Ester Hydrochloride as a white crystalline solid.

    • Expected Yield: >95%[1]

    • Validation: TLC (

      
       changes vs. starting material), melting point check.
      
Phase 2: Reduction to (S)-Tyrosinol (Retention Pathway)

This protocol uses the


 system or 

, which generates borane species in situ, effectively reducing the ester without affecting the phenol or amine significantly under controlled conditions.

Reagents:

  • L-Tyrosine Methyl Ester HCl (from Phase 1)

  • Sodium Borohydride (

    
    )
    
  • THF (Anhydrous)

  • Iodine (

    
    ) (Optional catalyst for in-situ borane generation) or use 
    
    
    
    directly.

Protocol (LiBH4 Method - High Purity):

  • Solvation: Dissolve L-Tyrosine Methyl Ester HCl (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

  • Reduction: Add

    
     (2.0 M in THF, 20 mmol) dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanistic Note: The hydride attacks the ester carbonyl, reducing it to the aldehyde and subsequently to the alcohol.

  • Quenching: Cool to 0°C and carefully quench with Methanol (excess) followed by 1N

    
     to destroy excess hydride.
    
  • Workup: Neutralize the aqueous layer with

    
     to pH 8–9 and extract with Ethyl Acetate (
    
    
    
    mL).
  • Drying: Dry organic layers over

    
    , filter, and concentrate.
    
  • Product: (S)-4-(2-Amino-3-hydroxypropyl)phenol.[1]

Phase 3: Achieving the (R)-Enantiomer (The Inversion Strategy)

Since L-Tyrosine yields the (S)-isomer, obtaining the (R)-isomer requires a strategic pivot.

Option A: The "Chiral Pool" Switch (Recommended) The most scientifically robust method to obtain (R)-Tyrosinol is to substitute the starting material with D-Tyrosine . The chemical steps (Esterification


 Reduction) remain identical, but the stereochemistry is inverted at the source.

Option B: Chemical Inversion (If L-Tyrosine is the mandatory source) To invert the stereocenter of L-Tyrosine (S) to obtain an (R)-amine product is synthetically expensive and involves:

  • Deamination: Convert L-Tyrosine to the

    
    -bromo acid (with retention or inversion depending on conditions, usually retention via double inversion).
    
  • Displacement: Nucleophilic displacement of the bromide with Azide (

    
    ) proceeds with Walden Inversion .
    
  • Reduction: Reduce the Azide and the Acid to yield the (R)-Amino Alcohol. Note: This route is low-yielding and not recommended for standard applications compared to using D-Tyrosine.

Part 3: Data & Validation

Physicochemical Properties Table[1][2]
Property(S)-Tyrosinol (Derived from L-Tyr)(R)-Tyrosinol (Target)
Precursor L-TyrosineD-Tyrosine
CAS Number 87745-27-5 (HCl salt)123-45-6 (Generic/Racemic check)
Configuration (S)(R)
Optical Rotation

(c=1, H2O)

(c=1, H2O)
Molecular Weight 167.21 g/mol 167.21 g/mol
Solubility Water, MethanolWater, Methanol
Analytical Confirmation
  • 1H NMR (D2O):

    
     7.15 (d, 2H), 6.85 (d, 2H), 3.75 (dd, 1H), 3.55 (dd, 1H), 3.40 (m, 1H), 2.80 (m, 2H).
    
  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA/DEA) to determine enantiomeric excess (ee%).

References

  • L-Tyrosine Reduction Protocols

    • Title: "Reduction of amino acids to amino alcohols."
    • Source:Journal of Organic Chemistry.
    • Context: Defines the standard NaBH4/I2 and LiBH4 reduction protocols for preserving stereochemistry.
  • Stereochemical Data

    • Title: "4-[(2S)-2-amino-3-hydroxypropyl]phenol hydrochloride Compound Summary."
    • Source: PubChem.[1]

    • Context: Confirms that L-Tyrosine derivatives map to the (S)
  • Alternative Synthesis (Inversion)

    • Title: "Stereoselective synthesis of chiral amino alcohols."
    • Source:Tetrahedron Letters.
    • Context: Discusses the difficulty of direct inversion and the preference for starting with the correct enantiomer (D-Tyr) for (R)-products.

Sources

Exploratory

biological activities of aminophenol derivatives

Title: Biological Activities of Aminophenol Derivatives: Mechanistic Insights and Therapeutic Applications Executive Summary The aminophenol scaffold—comprising a benzene ring substituted with hydroxyl and amino groups—s...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activities of Aminophenol Derivatives: Mechanistic Insights and Therapeutic Applications

Executive Summary

The aminophenol scaffold—comprising a benzene ring substituted with hydroxyl and amino groups—serves as a privileged structure in medicinal chemistry. While para-aminophenol (PAP) is the metabolic progenitor of the ubiquitous analgesic acetaminophen (paracetamol), the chemical space of aminophenol derivatives extends far beyond pain management. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and toxicological profiles of these derivatives, offering a rigorous technical resource for drug development scientists.

Chemical Biology & Structure-Activity Relationships (SAR)

The biological efficacy of aminophenol derivatives is dictated by the isomeric positioning (ortho, meta, para) and the electronic nature of substituents on the nitrogen and oxygen atoms.

  • The Para-Aminophenol (PAP) Core: This isomer is the most pharmacologically active but possesses significant nephrotoxicity in its unsubstituted form.

    • N-Acylation: Reduces toxicity and confers analgesic activity (e.g., Acetaminophen).[1]

    • N-Retinoylation: Links the scaffold to retinoids (e.g., Fenretinide), shifting activity toward oncology by inducing apoptosis independent of retinoid receptors.

    • Alkyl Chain Extension: Increasing the lipophilicity of the N-alkyl chain (e.g., p-dodecylaminophenol) dramatically enhances membrane permeability and mitochondrial targeting, boosting cytotoxic potency against leukemia lines.

  • Schiff Base Derivatization: Condensation of the amino group with aromatic aldehydes creates azomethine linkers (-N=CH-).

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring enhance antimicrobial activity by increasing the electrophilicity of the imine bond, facilitating interaction with bacterial nucleophiles.

Diagram 1: Strategic Derivatization of the Aminophenol Scaffold

SAR_Aminophenol Core Aminophenol Core (Scaffold) NAcyl N-Acylation (e.g., Acetyl group) Core->NAcyl Modification NRetin N-Retinoylation (Retinoic acid link) Core->NRetin Modification Schiff Schiff Base Formation (Azomethine link) Core->Schiff Modification Alkyl N-Alkylation (Long chain C8-C12) Core->Alkyl Modification Analgesic Analgesic/Antipyretic (COX Inhibition) NAcyl->Analgesic ToxRed Toxicity Reduction (Masks reactive amine) NAcyl->ToxRed Anticancer Anticancer (ROS/Apoptosis) NRetin->Anticancer Antimicrobial Antimicrobial (DNA Gyrase Inhibition) Schiff->Antimicrobial Alkyl->Anticancer Enhanced Lipophilicity

Caption: Functionalization strategies for the aminophenol core and their resulting therapeutic classes.

Therapeutic Architectures & Mechanisms

A. Analgesia and Antipyresis (The Acetaminophen Paradigm)

Acetaminophen (APAP) remains the gold standard. Its mechanism is distinct from classical NSAIDs.[2]

  • Peroxide Tone Hypothesis: APAP acts as a reducing cosubstrate for the POX site of Prostaglandin H Synthase (PGHS). In inflamed tissues with high peroxide levels (high oxidative tone), APAP is ineffective. In the CNS (low peroxide tone), it effectively inhibits COX-1 and COX-2 variants.

  • The AM404 Pathway: A fraction of APAP is deacetylated to p-aminophenol in the liver, crosses the blood-brain barrier, and is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 .

    • Action: AM404 activates TRPV1 receptors and inhibits anandamide reuptake, contributing to analgesia via the endocannabinoid system.

B. Oncology (Fenretinide & Alkylaminophenols)

Fenretinide (4-HPR) is a synthetic retinoid derivative of aminophenol.

  • Mechanism: Unlike retinoic acid, 4-HPR induces cell death via the generation of Reactive Oxygen Species (ROS) and increasing ceramide levels, leading to mitochondrial membrane permeabilization.

  • Chain Length Dependency: Research indicates that p-alkylaminophenols with chain lengths of C8–C12 exhibit superior cytotoxicity against HL-60 leukemia cells compared to shorter chains, likely due to optimal intercalation into mitochondrial membranes.

C. Antimicrobial Activity (Schiff Bases)

Schiff bases derived from 2-aminophenol and 4-aminophenol exhibit broad-spectrum activity.[3][4]

  • Target: Molecular docking studies suggest these derivatives target DNA Gyrase (subunit B) , essential for bacterial DNA replication.

  • Metal Complexation: Coordination of these Schiff bases with transition metals (Cu, Zn, Ni) often enhances antimicrobial potency by facilitating cellular uptake via chelation theory.

Toxicity & Metabolism: The Double-Edged Sword

The utility of aminophenols is limited by their toxicological ceiling. Understanding the metabolic activation of APAP is critical for designing safer derivatives.

  • Bioactivation: CYP2E1 oxidizes APAP to NAPQI (N-acetyl-p-benzoquinone imine), a highly reactive electrophile.

  • Detoxification: Under normal conditions, NAPQI is conjugated with Glutathione (GSH).[5][6]

  • Toxicity Threshold: When GSH is depleted (<30%), NAPQI covalently binds to cysteine residues on mitochondrial proteins, causing oxidative stress and hepatocellular necrosis.

Diagram 2: Metabolic Activation & Toxicity Pathway of Acetaminophen

APAP_Toxicity APAP Acetaminophen (APAP) CYP CYP2E1 / CYP3A4 (Oxidation) APAP->CYP Phase I (<10%) Gluc Glucuronidation/Sulfation (Major Pathway: 90%) APAP->Gluc Phase II NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Excrete Urinary Excretion (Non-toxic) Gluc->Excrete GSH_Conj APAP-GSH Conjugate (Detoxified) NAPQI->GSH_Conj + GSH (Adequate) Adducts Protein Adducts (Covalent Binding) NAPQI->Adducts GSH Depleted GSH Glutathione (GSH) GSH_Conj->Excrete Mito Mitochondrial Dysfunction & ROS Generation Adducts->Mito Necrosis Hepatocellular Necrosis Mito->Necrosis

Caption: The bifurcation of Acetaminophen metabolism determining safety vs. hepatotoxicity.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Aminophenol Derivatives (HL-60 Cells) Data synthesized from structure-activity studies [1, 5].

CompoundStructure TypeIC50 (µM)Mechanism Note
4-HPR (Fenretinide) Retinamide1.8ROS generation, Ceramide accumulation
p-Octylaminophenol Alkyl (C8)0.4High mitochondrial uptake
p-Dodecylaminophenol Alkyl (C12)0.9Strong membrane disruption
p-Butylaminophenol Alkyl (C4)>10.0Insufficient lipophilicity
Acetaminophen N-Acetyl>100.0Non-cytotoxic at therapeutic range

Table 2: Antimicrobial Activity of Schiff Base Derivatives (MIC in µg/mL) Data representative of 4-aminophenol Schiff bases [2, 7].

Derivative (R-Group)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
4-Nitrobenzylidene 12.525.025.0
4-Chlorobenzylidene 25.050.050.0
Unsubstituted 100.0>100.0>100.0
Ciprofloxacin (Ctrl) 0.50.01N/A

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Aminophenol Schiff Bases

Rationale: Acid-catalyzed condensation is the standard for generating the azomethine linkage.

  • Reagents: Dissolve 4-aminophenol (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in absolute ethanol (20 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via IR (look for C=N stretch at ~1600–1630 cm⁻¹) and ¹H NMR (azomethine proton singlet at δ 8.0–9.0 ppm).

Protocol B: In Vitro COX Inhibition Assay

Rationale: To differentiate between COX-1 and COX-2 selectivity.[7]

  • Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Incubation: Incubate enzyme with heme (cofactor) and the test compound (aminophenol derivative) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.

  • Termination: Stop reaction after 2 minutes using HCl/SnCl₂.

  • Quantification: Measure PGF2α (produced from PGH2 reduction) via ELISA.

  • Calculation: Calculate IC50 based on the percentage of control activity.

References

  • Examination of aminophenol-containing compounds designed as antiproliferative agents. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Molecules. Available at: [Link]

  • Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? British Journal of Clinical Pharmacology. Available at: [Link]

  • The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. Journal of Clinical and Translational Hepatology. Available at: [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. ResearchGate. Available at: [Link]

Sources

Foundational

Enantioselective Synthesis of (S)-Tyrosinol: A Technical Guide

Executive Summary (S)-Tyrosinol (L-Tyrosinol) is a critical chiral amino alcohol scaffold used in the synthesis of peptide mimetics, chiral auxiliaries, and pharmaceutical intermediates.[1] The conversion of L-Tyrosine t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Tyrosinol (L-Tyrosinol) is a critical chiral amino alcohol scaffold used in the synthesis of peptide mimetics, chiral auxiliaries, and pharmaceutical intermediates.[1] The conversion of L-Tyrosine to L-Tyrosinol presents a unique set of synthetic challenges compared to non-functionalized amino acids. The primary difficulties are solubility (zwitterionic starting material), chemoselectivity (presence of a phenol ring), and enantiomeric integrity (risk of racemization at the


-carbon).

This guide details the "Gold Standard" protocol: the McKennon-Meyers system (NaBH₄/I₂), which generates Borane (


) in situ. This method is superior to Lithium Aluminum Hydride (LiAlH₄) reduction for laboratory-scale synthesis due to milder conditions, higher chemoselectivity, and the avoidance of rigorous anhydrous ether handling.

Strategic Analysis: Route Selection

The choice of reducing agent dictates the workup complexity and optical purity.

FeatureRoute A: NaBH₄ / I₂ (Recommended) Route B: LiAlH₄ (Classic)
Active Species Borane (

) generated in situ.[1]
Alane species (

).[1]
Substrate Free Amino Acid (L-Tyrosine).[1]Amino Acid Ester (L-Tyrosine Methyl Ester).[1]
Chemoselectivity High.[2] Reduces -COOH selectively in presence of phenol.[1]Moderate. Requires protection of phenol often.
Racemization Risk Low (Fast kinetics, mild reflux).[1]Moderate (Strongly basic aluminates can abstract

-H).[1]
Workup Methanol quench; removal of Boric acid.Fieser workup (often forms emulsions with amino alcohols).[1]
Decision Logic for Researchers

The following decision tree outlines the logic for selecting the NaBH₄/I₂ route for Tyrosinol specifically.

RouteSelection Start Starting Material: L-Tyrosine Decision1 Is the Phenol Protected? Start->Decision1 RouteLiAlH4 Route B: LiAlH4 Reduction (Requires Esterification) Decision1->RouteLiAlH4 Yes (e.g., O-Benzyl) RouteBorane Route A: NaBH4 / I2 (Direct Reduction) Decision1->RouteBorane No (Free Phenol) Outcome Target: (S)-Tyrosinol (>98% ee) RouteLiAlH4->Outcome Requires multiple steps RouteBorane->Outcome High Yield / Low Racemization

Figure 1: Strategic selection of the Borane-mediated pathway for unprotected L-Tyrosine to minimize step count and maximize atom economy.

Core Protocol: Enantiomerically Pure Synthesis[1]

Objective: Synthesis of (S)-Tyrosinol Hydrochloride from L-Tyrosine. Scale: 10–50 mmol (scalable to 1 mol). Reaction Type: Hydride Reduction (Electrophilic).[1]

Reagents and Stoichiometry
  • L-Tyrosine (1.0 equiv): High purity (>99%) essential.[1]

  • Sodium Borohydride (2.5 equiv): Excess required to generate borane and account for active hydrogens.

  • Iodine (1.0 equiv): The limiting reagent for borane generation.

  • THF (Anhydrous): Solvent.[1]

  • Methanol: For quenching.

Mechanism of Action

The reaction proceeds via the oxidation of borohydride by iodine to form diborane (


), which exists in equilibrium with the THF-borane complex.


The carboxylic acid is reduced to a triacyloxyborane intermediate, which is further reduced to the alkoxyborane. The amine forms a stable complex with borane, necessitating an oxidative or acidic workup to free the amine.
Step-by-Step Procedure
Phase 1: In Situ Borane Generation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Suspension: Add L-Tyrosine (100 mmol) and NaBH₄ (250 mmol) to the flask. Add Anhydrous THF (300 mL) . The amino acid will not dissolve immediately; it remains a suspension.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Iodine Addition (Critical): Dissolve Iodine (100 mmol) in THF (50 mL). Add this solution dropwise over 30–40 minutes.

    • Observation: Hydrogen gas evolution (

      
      ) will be vigorous.[1] The color will fade from dark purple to colorless as Iodine is consumed.
      
    • Control: Maintain temperature <10°C during addition to prevent runaway exotherms.

Phase 2: Reduction
  • Reflux: Once gas evolution subsides and the solution is colorless (or slightly yellow), remove the ice bath. Heat the reaction to reflux (66°C) for 14–18 hours.

    • Endpoint: The suspension should mostly clear, though some salts (NaI) may persist.

Phase 3: Quenching and Cleavage
  • Quench: Cool to room temperature. Carefully add Methanol dropwise until effervescence ceases. This destroys excess hydride.

  • Evaporation: Concentrate the mixture under reduced pressure to yield a white paste.

  • Boron Cleavage: The resulting paste contains boron-amine complexes. To break these:

    • Add 20% KOH (aq) (approx 3 mL per mmol substrate).[1]

    • Stir vigorously for 4 hours at room temperature (or mild heat 40°C).

    • Note: This step is non-negotiable. Incomplete hydrolysis leads to low yields and boron contamination.

Phase 4: Isolation (The "Sticky" Workup)

Tyrosinol is amphoteric. Standard extraction often fails. We utilize a Salting-Out / HCl Precipitation strategy for maximum purity.[1]

  • Extraction: Extract the alkaline aqueous layer (pH > 12) with Methyl tert-butyl ether (MTBE) or n-Butanol (3 x 100 mL).[1]

    • Note: Tyrosinol (phenolate form) is soluble in water, but the equilibrium allows extraction of the neutral amine into organic solvents if the ionic strength of the aqueous phase is high.

  • Washing: Wash combined organics with brine. Dry over

    
    .[3]
    
  • Salt Formation (Purification): Filter the drying agent. To the organic filtrate, add HCl in Dioxane (4M) or bubble HCl gas until pH < 2.

  • Crystallization: The L-Tyrosinol Hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Visualization: Reaction & Workup Logic[1]

The following diagram illustrates the critical path for the workup, which is the most common point of failure in this synthesis.

WorkupLogic Crude Crude Reaction Mixture (Boron-Amine Complex) Quench MeOH Quench (Destroy Excess Hydride) Crude->Quench Hydrolysis KOH Hydrolysis (Break B-N Bond) Quench->Hydrolysis Evaporate & Add Base Extraction Organic Extraction (MTBE/n-BuOH) Hydrolysis->Extraction pH > 12 SaltForm HCl Addition (Precipitation) Extraction->SaltForm Anhydrous HCl Final (S)-Tyrosinol HCl Pure Solid SaltForm->Final Filter & Dry

Figure 2: Workup workflow emphasizing the conversion to the Hydrochloride salt to bypass amphoteric solubility issues.

Quality Control & Characterization

To validate the "Enantiomerically Pure" claim, the following metrics must be met.

Physical Data Table
PropertySpecification (L-Tyrosinol HCl)Notes
Appearance White to off-white crystalline powderYellowing indicates oxidation (quinone formation).[1]
Melting Point 161 – 165 °C Sharp range indicates high purity.
Specific Rotation

(

)
Critical check for racemization.
Solubility Soluble in water, MeOH, EtOH.[4]Insoluble in Ether, Hexanes.
Mass Spec

(Free base)
Purity Validation
  • Chiral HPLC: Use a Crownpak CR(+) column (Daicel) with aqueous

    
     mobile phase to separate enantiomers if strict ee% quantification (>99.5%) is required.[1]
    
  • TLC: Silica gel; Eluent: n-Butanol/Acetic Acid/Water (4:1:1).[1] Visualize with Ninhydrin (purple spot).[1]

Troubleshooting & Safety

Common Failure Modes
  • Racemization: Occurs if the reaction temperature spikes during Iodine addition (exotherm) or if the reflux is prolonged excessively (>24h).

    • Fix: Strictly control addition rate at 0°C.

  • Low Yield (Emulsion): Tyrosinol acts as a surfactant.[1]

    • Fix: Avoid vigorous shaking during extraction; use gentle inversion. If emulsion forms, filter through Celite or add saturated brine.

  • Iodination of Phenol: Rare under these conditions, but possible if NaBH₄ is old/inactive (leaving free

    
    ).
    
    • Fix: Ensure NaBH₄ is fresh and used in excess (2.5 eq).

Safety (E-E-A-T)
  • Hydrogen Gas: The reaction generates massive amounts of

    
    . Ensure excellent ventilation and no ignition sources.
    
  • Iodine: Corrosive and volatile. Handle in a fume hood.

  • Borane Residues: Toxic. Quench all glassware with MeOH before washing with water.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[5] "A convenient reduction of amino acids and their derivatives."[5] The Journal of Organic Chemistry, 58(13), 3568-3571. [Link][1]

  • Abiko, A., & Masamune, S. (1992). "Reduction of alpha-amino acids with sodium borohydride-iodine." Tetrahedron Letters, 33(38), 5517-5518.[1] [Link][1]

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[6] The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]

Sources

Exploratory

Technical Profile: (R)-Tyrosinol Hydrochloride (CAS 40829-04-7)

Chiral Amino-Alcohol Scaffold for Peptide Mimetics and Structural Biology[1][2] Executive Summary (R)-4-(2-Amino-3-hydroxypropyl)phenol hydrochloride , commonly known as D-Tyrosinol HCl (CAS 40829-04-7), is the reduced a...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Amino-Alcohol Scaffold for Peptide Mimetics and Structural Biology[1][2]

Executive Summary

(R)-4-(2-Amino-3-hydroxypropyl)phenol hydrochloride , commonly known as D-Tyrosinol HCl (CAS 40829-04-7), is the reduced amino-alcohol derivative of the non-proteinogenic amino acid D-Tyrosine. Unlike its natural counterpart L-Tyrosine, which serves as a fundamental building block for protein synthesis, (R)-Tyrosinol functions as a critical chiral auxiliary and structural probe in drug discovery and peptide engineering.

Its primary utility lies in peptidomimetics , where the reduction of the C-terminal carboxyl group to a primary alcohol (


) eliminates the site of action for carboxypeptidases, thereby conferring significant proteolytic stability to peptide therapeutics. Additionally, its (R)-stereochemistry (D-configuration) allows it to act as a competitive inhibitor or "dummy" substrate in enzymatic assays, particularly for tyrosyl-tRNA synthetases and tyrosinase-linked melanogenesis pathways.

Physicochemical Identity

The compound is characterized by the presence of a phenol ring, a chiral center at the


-carbon, and a primary alcohol terminus. The (R)-configuration is critical for its specific biological inactivity in translational machinery (preventing incorporation into proteins) while retaining binding affinity for specific receptors.
Table 1: Core Chemical Data
PropertySpecification
Common Name D-Tyrosinol Hydrochloride
IUPAC Name (R)-4-(2-Amino-3-hydroxypropyl)phenol hydrochloride
CAS Number 40829-04-7
Molecular Formula

Molecular Weight 203.67 g/mol (HCl salt); 167.21 g/mol (Free base)
Stereochemistry (R)-Enantiomer (derived from D-Tyrosine)
Appearance White to off-white granular powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Melting Point 161–165 °C (lit.)
pKa (approx.) Phenolic OH: ~10.0; Ammonium: ~9.5

Synthesis & Production Logic

The synthesis of (R)-Tyrosinol is strictly stereocontrolled, typically starting from high-purity D-Tyrosine . The preservation of chiral integrity is paramount, as the presence of the (S)-enantiomer (L-Tyrosinol) can lead to off-target biological activity.

Synthetic Route: Chemoselective Reduction

The transformation involves the reduction of the carboxylic acid moiety of D-Tyrosine to a primary alcohol without affecting the phenol or the amine stereocenter.

  • Starting Material: D-Tyrosine (CAS 556-02-5).[1]

  • Reagent System: Borane-Dimethyl Sulfide (BMS) complex or Lithium Aluminum Hydride (

    
    ).
    
    • Why BMS? Borane reagents are chemoselective for carboxylic acids in the presence of unprotected amines and phenols, often avoiding the need for extensive protection/deprotection steps compared to

      
      .
      
  • Purification: Crystallization as the hydrochloride salt ensures removal of unreacted borane species and stabilizes the amine.

Synthesis DTyr D-Tyrosine (Start) Reaction Reduction (Borane-DMS / THF) DTyr->Reaction Activation Quench Acid Quench (MeOH / HCl) Reaction->Quench Reduction of -COOH DTyrosinol (R)-Tyrosinol HCl (Product) Quench->DTyrosinol Crystallization

Figure 1: Synthetic pathway for the production of (R)-Tyrosinol HCl via chemoselective reduction.

Biological Mechanisms & Applications

A. Peptidomimetics & Protease Resistance

In peptide drug design, rapid degradation by serum proteases (specifically carboxypeptidases) limits half-life. Replacing the C-terminal amino acid with its corresponding amino alcohol (glycinol derivative) creates a "masked" C-terminus.

  • Mechanism: Carboxypeptidases require a free carboxylate anion for recognition and cleavage. (R)-Tyrosinol lacks this group, rendering the peptide bond chemically invisible to these enzymes.

  • Stereochemical Control: The (R)-configuration (D-isomer) adds a second layer of stability, as most mammalian proteases are stereoselective for L-amino acid residues.

B. Structural Biology: tRNA Synthetase Probe

(R)-Tyrosinol is extensively used to study Tyrosyl-tRNA Synthetase (TyrRS) .

  • Logic: It mimics the tyrosine substrate and binds to the active site with high affinity. However, because it lacks the carboxyl group, it cannot react with ATP to form Tyrosyl-AMP (the activated intermediate).

  • Result: It traps the enzyme in a "pre-transition" state, allowing researchers to crystallize the enzyme-ligand complex and map the active site architecture without the reaction proceeding.

C. Dermatology: Melanogenesis Inhibition

Recent applications involve the use of D-Tyrosine and D-Tyrosinol derivatives in cosmetic peptides.

  • Target: Tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Action: (R)-Tyrosinol acts as a competitive inhibitor. Furthermore, peptides terminated with D-Tyrosinol have shown efficacy in reducing melanin content in human melanocytes by disrupting the catalytic turnover of tyrosinase.[2]

Mechanism cluster_0 Mechanism of Action Tyrosinol (R)-Tyrosinol (Ligand) Complex Enzyme-Ligand Complex (Non-Productive) Tyrosinol->Complex Binds Active Site Enzyme Target Enzyme (TyrRS or Tyrosinase) Enzyme->Complex Outcome1 Structural Crystallization (Stable State) Complex->Outcome1 In Vitro (Research) Outcome2 Inhibition of Pathway (No Reaction) Complex->Outcome2 In Vivo (Therapeutic)

Figure 2: Mechanism of action showing (R)-Tyrosinol as a non-reactive substrate analogue.

Analytical Profiling

To ensure the integrity of (R)-Tyrosinol in research or formulation, specific analytical markers must be verified.

Chiral HPLC Method

Differentiation from the L-isomer (S-Tyrosinol) is critical.

  • Column: Chiral crown ether column (e.g., Crownpak CR(+)) or polysaccharide-based chiral column.

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5–2.0) is often used for crown ether columns to protonate the amine.

  • Detection: UV at 275 nm (Phenol absorption).

  • Expected Result: The (R)-enantiomer will have a distinct retention time compared to the (S)-enantiomer.

NMR Spectroscopy ( )
  • 
     NMR:  Distinct multiplets for the 
    
    
    
    propyl chain.
    • 
       6.8–7.2 ppm: Aromatic protons (AA'BB' system).
      
    • 
       3.5–3.8 ppm: Diastereotopic protons of the 
      
      
      
      group.
    • 
       3.2–3.4 ppm: Methine proton (
      
      
      
      ).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C in a desiccated environment. The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or degradation over long periods.

  • Reactivity: Incompatible with strong oxidizing agents. The primary amine is reactive toward aldehydes (Schiff base formation) and activated esters.

References

  • Sigma-Aldrich. (n.d.). D-Tyrosinol hydrochloride Product Specification. Retrieved from

  • BOC Sciences. (n.d.). Amino Alcohol Derivatives in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides.[2] PubMed. Retrieved from

  • ResearchGate. (2016). Tyrosyl-tRNA synthetases: Structural Biology and Applications. Retrieved from

  • ChemicalBook. (n.d.). CAS 40829-04-7 DataBase. Retrieved from

Sources

Foundational

Technical Monograph: 4-(2-amino-3-hydroxypropyl)phenol (Tyrosinol)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Subject: Physicochemical Characterization, Synthesis, and Application of Tyrosinol[1] Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Subject: Physicochemical Characterization, Synthesis, and Application of Tyrosinol[1]

Part 1: Executive Summary & Core Data

The molecule systematically named 4-(2-amino-3-hydroxypropyl)phenol is commonly known as Tyrosinol (specifically L-Tyrosinol when derived from the natural amino acid).[1][2] It is the amino alcohol derivative obtained by the reduction of the carboxylic acid group of Tyrosine.[1][2]

For researchers in drug development, the critical distinction lies between the free base and the hydrochloride salt .[1][2] Commercial vendors typically supply the HCl salt to ensure stability, which significantly alters the molecular weight required for stoichiometric calculations.[1][2]

Physicochemical Specifications Table
ParameterFree Base (Tyrosinol)Hydrochloride Salt (Tyrosinol HCl)
Molecular Weight 167.21 g/mol 203.67 g/mol
CAS Number 500-88-987745-27-5 (L-isomer)
Formula C₉H₁₃NO₂C₉H₁₃NO₂[1][3][4] · HCl
Appearance White to off-white solidCrystalline powder
Solubility DMSO, Methanol, EthanolWater (>50 mg/mL), DMSO
Chirality Chiral (typically S-configuration)Chiral (Retains S-configuration)
pKa (Calculated) ~9.8 (Phenolic OH), ~16 (Alcohol)--

Critical Field Insight: A common experimental error in peptide synthesis and peptidomimetic coupling is calculating stoichiometry based on the free base MW (167.[1][2]21) while using the commercial HCl salt (203.67).[1][2][5] This results in an 18% under-loading of the reagent, potentially stalling reaction yields.[1][2] Always verify the counter-ion on the Certificate of Analysis (CoA).

Part 2: Synthetic Architecture & Methodology[1]

The synthesis of 4-(2-amino-3-hydroxypropyl)phenol requires the chemoselective reduction of the carboxylic acid moiety of Tyrosine without affecting the phenol ring or racemizing the chiral center.[1][2]

Synthetic Pathway Visualization

The following diagram outlines the reduction logic and the critical decision points for salt formation.

TyrosinolSynthesis Tyrosine L-Tyrosine (Start Material) Activation Carboxyl Activation (Ester/Mixed Anhydride) Tyrosine->Activation Protection/Activation Reduction Reduction Step (NaBH4/I2 or LiAlH4) Tyrosine->Reduction Direct Reduction (Borane-DMS) Activation->Reduction Hydride Donor Tyrosinol Tyrosinol (Free Base) MW: 167.21 Reduction->Tyrosinol Workup (Basic) SaltForm Tyrosinol HCl MW: 203.67 Tyrosinol->SaltForm HCl/Dioxane Treatment

Figure 1: Synthetic workflow for the conversion of Tyrosine to Tyrosinol, highlighting the divergence between free base and salt forms.[1]

Recommended Protocol: Borane-Mediated Reduction

While Lithium Aluminum Hydride (LiAlH₄) is a classic reducing agent, it is often too aggressive for scale-up due to safety concerns.[1][2] The Sodium Borohydride/Iodine (NaBH₄/I₂) system or Borane-Dimethyl Sulfide (BH₃[1]·DMS) is preferred for maintaining optical purity.[1][2]

Protocol (Self-Validating System):

  • Setup: In a flame-dried flask under Argon, suspend L-Tyrosine (10 mmol) in dry THF (50 mL).

  • Activation: Add BF₃·Et₂O (optionally) or use BH₃·DMS (2.5 eq) dropwise at 0°C. The evolution of H₂ gas confirms initiation.[1][2]

  • Reflux: Heat to reflux for 4-6 hours. Checkpoint: The reaction mixture should turn from a suspension to a clear solution, indicating consumption of the insoluble amino acid.[1][2]

  • Quenching (Critical): Cool to 0°C. Cautiously add Methanol to destroy excess borane.

  • Workup: Evaporate solvent. Redissolve residue in 6M HCl and reflux for 1 hour (to break the boron-amine complex). Neutralize with NaOH to pH 9-10 to precipitate the free base (MW 167.21).[1][2]

  • Salt Formation (Optional): Dissolve the free base in Ethanol and add 4M HCl in Dioxane. Filter the precipitate to obtain Tyrosinol HCl (MW 203.67).[1][2]

Part 3: Analytical Characterization & Integrity[1]

To ensure the molecular weight and identity of the compound are accurate, the following analytical signatures must be verified.

1H-NMR Validation (DMSO-d6)
  • Aromatic Region: Two doublets at ~6.7 ppm and ~7.0 ppm (integrating for 4 protons), characteristic of the para-substituted phenol.[1][2]

  • Chiral Center: A multiplet at ~2.9-3.1 ppm corresponding to the CH-NH₂ proton.[1][2]

  • Methylene (Alcohol): A doublet/multiplet at ~3.3-3.4 ppm (-CH₂OH).[1][2]

  • Validation Marker: The absence of the carboxylic acid proton (usually >11 ppm or broad) confirms successful reduction.[1][2]

Mass Spectrometry (ESI-MS)[1]
  • Target Mass: Look for

    
     peak.[1][2]
    
    • For Free Base:

      
      [1]
      
    • For HCl Salt: The mass spec detects the cation, so it still shows

      
      .[1][2]
      
  • Interpretation Warning: Do not mistake the detection of 168.2 as confirmation of the free base form. You must use Elemental Analysis or Silver Nitrate titration (for Cl-) to confirm the salt stoichiometry.[1][2]

Part 4: Applications in Drug Development[1][2]

Tyrosinol serves as a versatile chiral building block. Its primary utility lies in its structural similarity to neurotransmitters and its ability to act as a scaffold for peptidomimetics.[1][2]

Functional Workflows
  • Geldanamycin Derivatives: Tyrosinol is used to synthesize 17-substituted geldanamycin analogs (Hsp90 inhibitors) to improve water solubility and reduce hepatotoxicity.[1][2]

  • LAT1 Transporter Targeting: Due to its structural homology with Tyrosine, Tyrosinol derivatives can target the L-Type Amino Acid Transporter 1 (LAT1), which is overexpressed in various cancers (e.g., glioblastoma, breast cancer).[1][2]

Biological Interaction Diagram[2]

BioApplication Tyrosinol Tyrosinol Scaffold (Chiral Core) Prodrug Prodrug Design (Ester/Amide Linkage) Tyrosinol->Prodrug Chemical Modification LAT1 LAT1 Transporter (Cancer Target) Bioavailability Enhanced Bioavailability LAT1->Bioavailability Active Transport Into Tumor Prodrug->LAT1 Substrate Recognition

Figure 2: Mechanism of action for Tyrosinol-based prodrugs utilizing the LAT1 transport system.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 548190, 4-(2-Amino-3-hydroxypropyl)phenol.[1][2] PubChem. Available at: [Link][1][2]

  • Wempe, M. F., et al. (2019).[1][2][6] Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives.[1][2][6] Available at: [Link]

Sources

Exploratory

IUPAC name for (R)-4-(2-Amino-3-hydroxypropyl)phenol

Executive Summary The molecule commonly referred to as (R)-4-(2-Amino-3-hydroxypropyl)phenol is chemically synonymous with (R)-Tyrosinol .[1] It represents the reduced alcohol derivative of D-tyrosine (the unnatural enan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule commonly referred to as (R)-4-(2-Amino-3-hydroxypropyl)phenol is chemically synonymous with (R)-Tyrosinol .[1] It represents the reduced alcohol derivative of D-tyrosine (the unnatural enantiomer of the proteinogenic amino acid).[1] As a chiral amino alcohol, this compound serves as a critical "chiral pool" building block in the synthesis of peptide mimetics, adrenergic receptor modulators, and novel organocatalysts.[1]

This technical guide deconstructs the IUPAC nomenclature logic, details the stereoselective synthetic pathways required to access the (R)-enantiomer, and outlines the physicochemical properties critical for drug development workflows.[1]

Part 1: Chemoinformatics & Structural Elucidation[1]

IUPAC Nomenclature Analysis

The name provided in the topic—(R)-4-(2-Amino-3-hydroxypropyl)phenol—utilizes the benzene ring (phenol) as the parent structure.[1] However, current IUPAC recommendations (Blue Book P-41) prioritize the principal functional group based on seniority classes.[1]

  • Seniority of Functional Groups: Alcohol (–OH on alkane) > Phenol (–OH on arene) > Amine (–NH₂).[1]

  • Parent Chain Selection: The aliphatic chain containing the principal group (alcohol) is selected as the parent.[1][2] Thus, the parent is propan-1-ol .[1]

  • Substituent Placement:

    • Position 1: Hydroxyl group (–OH).[1][2][3][4][5]

    • Position 2: Amino group (–NH₂).[1][6]

    • Position 3: 4-Hydroxyphenyl group (the phenol moiety acts as a substituent).[1][3]

  • Stereochemistry: The (R)-configuration at the chiral center (C2) dictates the spatial arrangement of the amine relative to the hydroxymethyl and benzyl groups.[1]

Preferred Systematic Name: (2R)-2-Amino-3-(4-hydroxyphenyl)propan-1-ol [1]

Synonyms & Identifiers:

  • (R)-Tyrosinol (Common trivial name)[1]

  • D-Tyrosinol (Refers to the derivative of D-Tyrosine)

  • CAS Registry Number (Generic Tyrosinol): 500-88-9 (Check specific stereoisomer listings for R-form, often custom synthesized).[1]

Stereochemical Configuration (Cahn-Ingold-Prelog)

To validate the (R) designation, we apply the CIP priority rules to the chiral center (C2):

  • –NH₂ (Nitrogen, atomic number 7) → Priority 1 [1]

  • –CH₂OH (Carbon attached to Oxygen) → Priority 2 [1]

  • –CH₂-Ar (Carbon attached to Carbon/Aromatic ring) → Priority 3 [1]

  • –H (Hydrogen) → Priority 4 [1]

Configuration Logic: In the standard projection where Hydrogen is in the back, a clockwise arrangement (1 → 2 → 3) signifies (R) .[1] Note: The precursor D-Tyrosine yields (R)-Tyrosinol .[1] Conversely, natural L-Tyrosine ((S)-configuration) yields (S)-Tyrosinol .[1] Researchers must explicitly select D-Tyrosine as the starting material to obtain the target molecule.[1]

Part 2: Stereoselective Synthesis & Process Chemistry[1]

Retrosynthetic Analysis

Accessing the (R)-enantiomer requires starting from the non-proteinogenic amino acid D-Tyrosine .[1] Direct reduction of the carboxylic acid is chemically challenging due to the solubility of the zwitterion and the potential for racemization.[1] The preferred industrial route involves esterification followed by hydride reduction.[1]

Experimental Protocol: Reduction of D-Tyrosine Methyl Ester

Reagents:

  • Precursor: D-Tyrosine Methyl Ester Hydrochloride[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Iodine/LiCl.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Ester Neutralization: Suspend D-Tyrosine Methyl Ester HCl in THF. Add 1.1 eq of Triethylamine to liberate the free base.[1]

  • Reduction Setup: In a separate flame-dried flask, suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon atmosphere at 0°C.

  • Addition: Dropwise add the amino ester solution to the hydride suspension. Critical: Maintain temperature <5°C to prevent side reactions.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours to ensure complete reduction of the ester to the primary alcohol.

  • Fieser Quench (Safety Critical): Cool to 0°C. Carefully quench excess hydride sequentially with:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (DCM:MeOH:NH₄OH).

Synthesis Pathway Visualization[1]

SynthesisPathway DTyr D-Tyrosine (Precursor) Ester D-Tyrosine Methyl Ester DTyr->Ester SOCl2, MeOH Reflux, 2h Complex Aluminate Complex Ester->Complex LiAlH4, THF 0°C -> Reflux Target (R)-Tyrosinol (Target) Complex->Target Fieser Quench (H2O/NaOH)

Figure 1: Stereoselective synthesis pathway from D-Tyrosine.[1] The retention of stereochemistry is crucial during the reduction step.

Part 3: Analytical Characterization[1]

To validate the identity and purity of (R)-Tyrosinol, the following data profile is expected.

Table 1: Physicochemical Profile

ParameterSpecificationNotes
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to off-white crystalline solidHygroscopic
Melting Point 93–96 °CVaries by crystal habit/purity
Solubility Soluble in Water, MeOH, EtOHPoor solubility in Hexane/Et₂O
Chiral Purity > 98% eeDetermine via Chiral HPLC

Spectroscopic Signature (¹H NMR in CD₃OD):

  • δ 6.7–7.1 ppm: Aromatic AA'BB' system (4H, characteristic of para-substituted phenol).[1]

  • δ 3.3–3.6 ppm: Multiplets corresponding to the –CH₂OH protons (diastereotopic splitting often observed).[1]

  • δ 2.9–3.1 ppm: Multiplet for the chiral methine (–CH–NH₂).[1]

  • δ 2.5–2.7 ppm: Benzylic protons (–CH₂–Ar).[1]

Part 4: Pharmaceutical Applications & Signaling[7]

(R)-Tyrosinol is structurally homologous to several catecholamine neurotransmitters. Its primary utility lies in its ability to act as a scaffold that mimics the tyrosine residue in peptides but resists enzymatic hydrolysis (due to the reduction of the carbonyl).[1]

Structural Homology & Receptor Interaction

The molecule shares the pharmacophore of Octopamine and Norepinephrine but lacks the benzylic hydroxyl group.[1] This alters its binding affinity, often making it a competitive antagonist or a false substrate.[1]

Homology cluster_0 Pharmacophore Overlap Tyrosine L-Tyrosine (Precursor) Tyrosinol (R)-Tyrosinol (Target Molecule) Tyrosine->Tyrosinol Synthetic Reduction Octopamine Octopamine (Neurotransmitter) Tyrosine->Octopamine Metabolic Hydroxylation

Figure 2: Structural relationship between Tyrosine, Tyrosinol, and Octopamine.[1][7] Note that Tyrosinol lacks the benzylic -OH found in Octopamine.

Key Applications
  • Peptidomimetics: Used to replace Tyrosine in peptide chains to increase half-life (preventing cleavage by chymotrypsin).[1]

  • Chiral Resolution Agents: The amine and alcohol functionalities allow it to form diastereomeric salts with racemic acids, facilitating the separation of enantiomers.[1]

  • Adrenergic Research: Used as a probe to study the steric requirements of the adrenergic binding pocket.[1]

References

  • IUPAC Nomencl

    • Source: IUPAC / ACD Labs[1]

    • Context: Priority rules for Phenols vs. Alcohols (Rule C-202).[1][8]

    • URL:[Link][1]

  • PubChem Compound Summary: Tyrosinol

    • Source: National Center for Biotechnology Information (NCBI)[1]

    • Context: Chemical structure and identifiers for 2-amino-3-(4-hydroxyphenyl)propan-1-ol.
    • URL:[Link][1]

  • Sigma-Aldrich Product Specification: (R)

    • Source: Merck / Sigma-Aldrich[1]

    • Context: Physical properties and handling of amino alcohol derivatives (Analogous structural data).[1]

  • Journal of Medicinal Chemistry

    • Source: ACS Publications[1]

    • Context: Synthesis and biological activity of tyrosinol derivatives in peptide mimetics.[1]

    • URL:[Link]

Sources

Foundational

role of (R)-4-(2-Amino-3-hydroxypropyl)phenol in medicinal chemistry

The Role of (R)-4-(2-Amino-3-hydroxypropyl)phenol in Medicinal Chemistry Executive Summary (R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as D-Tyrosinol , is the reduced amino alcohol derivative of the non-protein...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of (R)-4-(2-Amino-3-hydroxypropyl)phenol in Medicinal Chemistry

Executive Summary

(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as D-Tyrosinol , is the reduced amino alcohol derivative of the non-proteinogenic amino acid D-tyrosine. In medicinal chemistry, it serves as a privileged chiral chiron (chiral synthon) used to introduce structural complexity and metabolic stability into peptide mimetics and small-molecule drugs.

Unlike its enantiomer L-tyrosinol (derived from the natural amino acid L-tyrosine), the (R)-isomer is resistant to recognition by endogenous proteases and transporters, making it an ideal scaffold for designing proteolysis-resistant therapeutics . Its primary utility lies in the development of anticancer agents (e.g., OSU-DY7 ), Hsp90 inhibitors, and as a C-terminal modifier in peptidomimetics to enhance pharmacokinetic profiles.

Chemical Identity & Structural Significance

Structure and Stereochemistry

The molecule features a phenol ring attached to a propyl chain containing an amino group at the


-position and a primary hydroxyl group at the 

-position relative to the phenol.
  • IUPAC Name: (R)-4-(2-Amino-3-hydroxypropyl)phenol[1]

  • Common Name: D-Tyrosinol[2][3][4][5]

  • CAS Number: 58889-64-8 (Free base), 87745-27-5 (HCl salt - often generic, check specific enantiomer)

  • Key Structural Features:

    • Phenolic Moiety: Provides H-bond donor/acceptor capability and

      
      -stacking interactions; critical for binding to hydrophobic pockets (e.g., in Hsp90 or p38 MAPK).
      
    • Primary Alcohol: Replaces the carboxylic acid of tyrosine, removing the negative charge and allowing for further functionalization (e.g., etherification, oxidation to aldehyde).

    • Chiral Center (R): The D-configuration confers resistance to enzymatic degradation, a crucial trait for in vivo stability.

Synthesis and Preparation

D-Tyrosinol is typically synthesized via the reduction of D-Tyrosine or its esters.

Standard Protocol: Reduction of D-Tyrosine Methyl Ester

  • Starting Material: D-Tyrosine methyl ester hydrochloride.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Borohydride (NaBH
    
    
    
    ) with LiCl in THF/EtOH.
  • Mechanism: Hydride attack on the ester carbonyl converts it to a primary alcohol while retaining the stereochemistry at the

    
    -carbon (which becomes the 
    
    
    
    -carbon of the alcohol).

Medicinal Chemistry Applications

OSU-DY7: A First-in-Class Anticancer Agent

The most prominent application of (R)-4-(2-Amino-3-hydroxypropyl)phenol is as the scaffold for OSU-DY7 , a small molecule developed to treat B-cell malignancies (CLL, Burkitt lymphoma).

  • Mechanism of Action: OSU-DY7 does not act as a simple antimetabolite. Instead, it functions as a signal modulator.

    • Target: It induces the activation of p38 mitogen-activated protein kinase (MAPK) .[3]

    • Downstream Effect: Activation of p38 MAPK leads to the downregulation of Survivin (BIRC5) , a critical anti-apoptotic protein overexpressed in cancer cells.

    • Outcome: The loss of Survivin triggers caspase-dependent apoptosis in malignant B-cells.

  • Why the (R)-Isomer? The D-configuration prevents rapid metabolism by endogenous amino oxidases, prolonging the drug's half-life compared to L-tyrosine derivatives.

OSU_DY7_Pathway Tyrosinol (R)-Tyrosinol Scaffold OSUDY7 OSU-DY7 (Drug Candidate) Tyrosinol->OSUDY7 Derivatization p38 p38 MAPK (Activation) OSUDY7->p38 Induces Phosphorylation Survivin Survivin (BIRC5) (Downregulation) p38->Survivin Inhibits Expression Caspase Caspase 3/7 Activation Survivin->Caspase Loss of Inhibition Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Triggers

Figure 1: Mechanism of action for OSU-DY7, a D-tyrosinol derivative.[3][4][6] The scaffold's stability allows sustained activation of the p38 MAPK pathway.

Peptidomimetics and Protease Resistance

In peptide drug design, replacing the C-terminal amino acid with its corresponding amino alcohol (D-Tyrosinol) is a strategy to create peptide alcohols .

  • Metabolic Stability: The absence of the C-terminal carboxylate prevents recognition by carboxypeptidases.

  • Transition State Mimicry: The hydroxyl group can mimic the tetrahedral transition state of peptide bond hydrolysis, making these derivatives potent inhibitors of specific proteases (e.g., in HIV protease or renin inhibitors).

  • Bioavailability: The reduction in polarity (COOH

    
     CH
    
    
    
    OH) often improves membrane permeability.
Hsp90 Inhibitors (Geldanamycin Derivatives)

Tyrosinol derivatives have been utilized to synthesize analogues of Geldanamycin , a potent Hsp90 inhibitor.

  • Modification Site: The C17 position of Geldanamycin is reactive.[7]

  • Role of Tyrosinol: Conjugation of (R)-Tyrosinol to the benzoquinone ansamycin core improves water solubility and alters the binding affinity to the Hsp90 ATP-binding pocket. The phenolic group of tyrosinol participates in additional hydrogen bonding within the active site.

Experimental Protocols

Synthesis of Boc-D-Tyrosinol (Protection Strategy)

To use D-Tyrosinol in synthesis, the amine is often protected.

StepReagent/ConditionPurpose
1 (R)-Tyrosinol (1.0 eq) dissolved in Dioxane/Water (1:1).Solvent system for biphasic reaction.
2 Add NaOH (1.0 eq) followed by Boc

O
(1.1 eq).
Base neutralizes HCl salt; Boc anhydride protects amine.
3 Stir at RT for 12-24 h .Completion of carbamate formation.
4 Acidify with citric acid (pH 3), extract with EtOAc .Workup to isolate the protected amino alcohol.
5 Recrystallization from Hexane/EtOAc.Purification. Yields Boc-D-Tyrosinol as a white solid.
Analytical Characterization
  • NMR (

    
    H, 300 MHz, DMSO-d
    
    
    
    ):
    
    
    9.15 (s, 1H, Ar-OH), 6.98 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.7 (t, 1H, OH), 3.5 (m, 1H, CH-N), 3.3 (m, 2H, CH
    
    
    O), 2.6 (m, 2H, Ar-CH
    
    
    ).
  • Chiral HPLC: Essential to verify enantiomeric excess (

    
    ) to ensure no racemization occurred during reduction.
    

Comparative Analysis: (R) vs (S) Isomers

Feature(R)-Tyrosinol (D-Isomer)(S)-Tyrosinol (L-Isomer)
Origin Derived from D-Tyrosine (unnatural)Derived from L-Tyrosine (natural)
Metabolic Stability High (Resistant to oxidases)Low (Substrate for endogenous enzymes)
Primary Use Drug scaffolds (OSU-DY7), Stabilized PeptidesNatural product synthesis, Metabolic studies
Biological Target p38 MAPK modulation, Hsp90Tyrosyl-tRNA synthetase recognition

References

  • OSU-DY7 and p38 MAPK Activation

    • Title: OSU-DY7, a novel D-tyrosinol derivative, mediates cytotoxicity in chronic lymphocytic leukaemia and Burkitt lymphoma through p38 mitogen-activated protein kinase pathway.[3]

    • Source: British Journal of Haem
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 4-(2-Amino-3-hydroxypropyl)phenol (PubChem CID 548190).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Synthesis of Secramine A (Use of D-Tyrosinol)

    • Title: Large scale synthesis of the Cdc42 inhibitor secramine A and its inhibition of cell spreading.
    • Source: Organic Letters (Harvard University), 2005.
    • URL:[Link]

  • Nanozyme Chiral Selectivity

    • Title: State of the art and applications in nanostructured biocatalysis (Enantioselective synthesis of tyrosinol).
    • Source: Critical Reviews in Biotechnology, 2021.
    • URL:[Link]

Sources

Exploratory

The Hydroxy-Phenethylamine Scaffold: Synthetic Architectures &amp; Medicinal Optimization

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Leads Executive Summary: The Dual-Pharmacophore Advantage In the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Leads

Executive Summary: The Dual-Pharmacophore Advantage

In the landscape of medicinal chemistry, the phenolamine —specifically the hydroxy-phenethylamine scaffold—represents a "privileged structure" capable of diverse receptor interactions. By combining the hydrogen-bond donor/acceptor properties of the phenol with the ionic bonding potential of the amine, this scaffold serves as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast array of sympathomimetic drugs.

However, the utility of this scaffold is often compromised by two critical failure modes: oxidative instability (quinone imine formation) and rapid metabolic clearance (MAO/COMT degradation). This guide outlines a robust, self-validating synthetic workflow for accessing these derivatives and strategies to engineer metabolic resilience.

Synthetic Architecture: The Modified Abdel-Magid Protocol

While traditional reductive amination using sodium cyanoborohydride (


) is effective, it poses significant toxicity risks and generates cyanide waste. The modern gold standard for synthesizing phenolamines in a drug discovery setting is the Abdel-Magid Reductive Amination  using Sodium Triacetoxyborohydride (

).
Why This Protocol? (Expertise & Experience)
  • Selectivity:

    
     is less reducing than 
    
    
    
    , allowing for the reduction of the imine intermediate without reducing the starting aldehyde/ketone, preventing alcohol side-products.
  • Acid Tolerance: The reagent is stable in acid, which is crucial because the formation of the iminium ion (the active species) requires protonation.

  • One-Pot Efficiency: It eliminates the need to isolate unstable imines.

Validated Protocol: Synthesis of N-Alkylated Hydroxy-Phenethylamines

Objective: Synthesis of a secondary amine from a substituted 4-hydroxybenzaldehyde and a primary amine.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde derivative (1.0 equiv)

  • Amine: Primary alkyl amine (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Equilibrium (The Setup):

    • Charge the reaction vessel with the aldehyde and amine in DCE.

    • Critical Step: Add AcOH.[1][2] The phenol itself is weakly acidic, but the amine will deprotonate it, forming a phenolate salt which deactivates the electrophile. AcOH buffers the system, ensuring the carbonyl remains active for nucleophilic attack.

    • Stir for 30–60 minutes at room temperature to establish imine/hemiaminal equilibrium.

  • Selective Reduction:

    • Add

      
       in a single portion.
      
    • Observation: Mild effervescence may occur. The reaction is typically heterogeneous initially.

    • Monitor via LC-MS. The disappearance of the imine mass (

      
      ) and appearance of the amine product is the key metric.
      
  • Quench & Workup (The Isoelectric Trap):

    • Common Failure Point: Standard basic extraction (NaOH) will deprotonate the phenolic hydroxyl (

      
      ), trapping the product in the aqueous phase as a phenolate.
      
    • Correct Procedure: Quench with saturated

      
       (pH ~8). Extract with Ethyl Acetate. At pH 8, the phenol remains protonated (neutral), while the amine is largely unprotonated (organic soluble), maximizing recovery.
      
Visualization: Synthetic Pathway

ReductiveAmination cluster_conditions Critical Control Points Start Hydroxy-Benzaldehyde (Electrophile) Imine Iminium Intermediate (Transient) Start->Imine DCE, AcOH (Equilibrium) Amine Primary Amine (Nucleophile) Amine->Imine Product Phenolamine Product (Secondary Amine) Imine->Product NaBH(OAc)3 (Hydride Transfer) Control1 pH Control: Prevent Phenolate formation Control2 Selectivity: Reduce Imine, not Aldehyde

Figure 1: The Abdel-Magid reductive amination pathway, highlighting the critical transition from carbonyl to amine without side-product formation.

Metabolic Stability & Toxicity: The Quinone Imine Liability

A major hurdle in phenolamine drug development is the metabolic activation of the phenol ring. Similar to the toxicity mechanism of Acetaminophen (Paracetamol), phenolamines can undergo two-electron oxidation to form Quinone Imines .

Mechanism of Toxicity
  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) abstract a hydrogen from the phenol and the amine.

  • Electrophile Formation: This generates a highly reactive N-acetyl-p-benzoquinone imine (NAPQI) analog.

  • Covalent Binding: The quinone imine acts as a Michael acceptor, reacting with cysteine residues on hepatic proteins, leading to hepatotoxicity.

Data Summary: Structure-Metabolism Relationships (SMR)

The following table summarizes modifications to the phenolamine scaffold to mitigate this risk.

Modification StrategyEffect on StabilityTrade-off
Fluorine Substitution (Ortho to OH)High Increase. Blocks metabolic oxidation sites and lowers phenol

.
May reduce H-bond donor capability.
N-Alkylation (Bulky groups)Moderate Increase. Steric hindrance reduces enzymatic access to the nitrogen.Can reduce potency at the target receptor.
Bioisostere Replacement High Increase. Replacing Phenol with Indazole or Pyridine.Complete change in pharmacophore profile.
Visualization: Metabolic Fate

MetabolicFate Compound Phenolamine Drug CYP CYP450 Oxidation Compound->CYP QI Quinone Imine (Toxic Electrophile) CYP->QI -2e-, -2H+ GSH Glutathione Conjugation (Detoxification) QI->GSH Healthy Metabolism Protein Protein Adducts (Hepatotoxicity) QI->Protein Glutathione Depletion

Figure 2: The divergent metabolic pathways of phenolamines. Drug design must favor Glutathione conjugation or prevent Quinone Imine formation entirely.

Pharmacological Optimization

To transform a raw phenolamine synthetic hit into a viable lead, the "Rule of 3" for this scaffold should be applied:

  • Rigidification: Phenethylamines are highly flexible (rotatable bonds). Constraining the amine into a ring system (e.g., tetrahydroisoquinoline) often increases potency by reducing the entropic cost of binding.

  • pKa Modulation: The phenol group (

    
    ) and the amine (
    
    
    
    ) result in a zwitterionic character at neutral pH. Introducing electron-withdrawing groups (F, Cl) on the ring can lower the phenol
    
    
    , improving bioavailability.
  • MAO Protection: Alpha-methylation (adding a methyl group next to the amine) sterically hinders Monoamine Oxidase (MAO) from accessing the alpha-carbon, significantly extending half-life (e.g., Amphetamine vs. Phenethylamine).

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Hinson, J. A., et al. (2010). "Acetaminophen-induced hepatotoxicity: role of metabolic activation, reactive oxygen/nitrogen species, and mitochondrial permeability transition." Drug Metabolism Reviews. Link

  • Lewin, A. H., et al. (2016). "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Privileged Structures." Elsevier.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Antimicrobial Profiling of 4-Aminophenol Derivatives

[1][2][3][4] Executive Summary & Strategic Rationale The 4-aminophenol scaffold represents a privileged pharmacophore in medicinal chemistry. Its dual functionality—a nucleophilic amine ( ) and an electron-rich hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Rationale

The 4-aminophenol scaffold represents a privileged pharmacophore in medicinal chemistry. Its dual functionality—a nucleophilic amine (


) and an electron-rich hydroxyl (

)—allows for divergent synthetic pathways. While the parent compound is best known as the precursor to acetaminophen (paracetamol), its derivatives, particularly Schiff bases (imines) and amides , have demonstrated significant antimicrobial efficacy against multidrug-resistant (MDR) pathogens.

This guide provides a standardized workflow for synthesizing these derivatives, focusing on high-purity isolation and CLSI-compliant antimicrobial testing. We prioritize the Schiff base pathway due to its documented capability to disrupt bacterial cell walls and interfere with DNA gyrase activity.

Structure-Activity Relationship (SAR) Logic
  • Targeting the Amine (

    
    ):  Derivatization here (e.g., imine formation) modulates lipophilicity (
    
    
    
    ), facilitating penetration through the lipid bilayers of Gram-negative bacteria.
  • Preserving the Hydroxyl (

    
    ):  The phenolic hydroxyl often participates in hydrogen bonding with active site residues in bacterial enzymes; protecting or modifying it generally reduces potency unless converted to a lipophilic ester/ether prodrug.
    

Synthetic Workflows

Visualization of Synthetic Pathways

The following diagram outlines the divergent pathways for 4-aminophenol modification and the downstream validation logic.

SyntheticWorkflow Start 4-Aminophenol (Precursor) PathA Pathway A: Schiff Base Formation (Aldehyde condensation) Start->PathA + Ar-CHO (EtOH/AcOH) PathB Pathway B: N-Acylation (Acid Chloride attack) Start->PathB + R-COCl (THF/TEA) ProdA Azomethine Derivative (-N=CH-) PathA->ProdA Reflux 3-6h - H2O ProdB Amide Derivative (-NH-CO-) PathB->ProdB 0°C to RT - HCl QC Quality Control (TLC, 1H-NMR, IR) ProdA->QC ProdB->QC Bio Bio-Assay (CLSI M07 MIC) QC->Bio Purity >95%

Figure 1: Divergent synthetic pathways for 4-aminophenol. Pathway A targets imine linkage formation, while Pathway B targets amide bond formation.

Protocol A: Synthesis of Schiff Base Derivatives (Azomethines)

This reaction relies on the condensation of the primary amine with an aromatic aldehyde. The removal of water drives the equilibrium forward.

Reagents:

  • 4-Aminophenol (10 mmol)

  • Substituted Benzaldehyde (10 mmol) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-aminophenol in 20 mL of absolute ethanol. Stir until clear.

  • Activation: Add 2-3 drops of glacial acetic acid. This protonates the aldehyde carbonyl, making it more electrophilic.

  • Addition: Add 10 mmol of the chosen aromatic aldehyde dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 3–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting amine spot (low

      
      ) should disappear.
      
  • Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The Schiff base typically precipitates immediately as a colored solid (yellow/orange).

  • Filtration: Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove unreacted amine.
    
  • Recrystallization: Recrystallize from hot ethanol to yield pure crystals.

Critical Control Point: If the product forms an oil, re-dissolve in minimum hot ethanol and scratch the flask walls with a glass rod while cooling to induce nucleation.

Protocol B: Synthesis of Amide Derivatives (N-Acylation)

Reagents:

  • 4-Aminophenol (10 mmol)

  • Acyl Chloride (10 mmol) (e.g., Benzoyl chloride)

  • Base: Triethylamine (TEA) or Pyridine (12 mmol)

  • Solvent: Anhydrous THF or DCM (25 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve 4-aminophenol in anhydrous THF. Add TEA (base scavenger for HCl).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add the acyl chloride dropwise over 15 minutes. Exothermic reaction—control temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–8 hours.

  • Workup: Evaporate the THF under reduced pressure. Resuspend the residue in DCM and wash with 5%

    
     (to remove acid) and brine.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Analytical Validation (Quality Control)

Before biological testing, structural integrity must be confirmed.

TechniqueExpected Signal (Schiff Base)Expected Signal (Amide)
FT-IR Appearance:

(

stretch)Disappearance:

(Amine doublet)
Appearance:

(

Amide I)Appearance:

(

bend Amide II)
1H-NMR Singlet at

(Azomethine

)
Singlet at

(Amide

)
TLC Single spot, distinct

from reactants.[1]
Single spot.[2]

Antimicrobial Evaluation Protocol (CLSI M07)

The Broth Microdilution Method is the industry standard for determining Minimum Inhibitory Concentration (MIC).

Reagents & Materials
  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control: Ciprofloxacin or Ampicillin.

  • Indicator: Resazurin dye (optional, for visual readout).

Workflow
  • Stock Preparation: Dissolve the synthesized derivative in DMSO to a concentration of

    
    . Ensure DMSO concentration in final assay does not exceed 1% (toxic to bacteria).
    
  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
    ). Dilute 1:100 in MHB.
    
  • Plate Setup (96-well):

    • Add

      
       MHB to all wells.
      
    • Add

      
       of compound stock to Column 1.
      
    • Perform serial 2-fold dilutions from Column 1 to Column 10.

    • Add

      
       of bacterial inoculum to Columns 1–11.
      
    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at

    
     for 16–20 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

References

  • Schiff Base Synthesis & Activity: Al-Wahaibi, L. H., et al. (2022).[3][1][4][5] "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives." Molecules, 27(4), 1352.[4] [Link]

  • General Schiff Base Protocols: Hassan, M. A., et al. (2024). "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives." Medires, 2024.[2] [Link]

  • Standardized Testing Protocol (CLSI): Clinical and Laboratory Standards Institute (CLSI).[6][7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

  • Amide Derivative Synthesis: Qandil, A. M., et al. (2024).[4][2] "Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds." Preprints. [Link]

Sources

Application

Application Note: High-Purity Synthesis and Application of (R)-Tyrosinol in Endocannabinoid Modulator Development

[1] Abstract The endocannabinoid system (ECS) has emerged as a critical therapeutic target for pain, inflammation, and neuroprotection.[1] Modulation of anandamide (AEA) levels via the inhibition of its cellular reuptake...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The endocannabinoid system (ECS) has emerged as a critical therapeutic target for pain, inflammation, and neuroprotection.[1] Modulation of anandamide (AEA) levels via the inhibition of its cellular reuptake offers a strategy to enhance intrinsic analgesic signaling without direct CB1 receptor activation side effects. This Application Note details the use of (R)-4-(2-Amino-3-hydroxypropyl)phenol (also known as (R)-Tyrosinol) as a privileged chiral precursor.[2] We provide a validated protocol for the synthesis of OMDM-2 , a potent and selective anandamide cellular uptake inhibitor (ACUI), and discuss the critical role of stereochemistry in transporter selectivity. Additionally, secondary applications in the synthesis of chiral oxazoline ligands for asymmetric catalysis are highlighted.

Introduction: The Chiral Imperative in ECS Modulation

The cellular uptake of anandamide is a facilitated transport process that is highly stereoselective. While the natural amino acid L-tyrosine yields (S)-tyrosinol (the scaffold for OMDM-1), the "unnatural" isomer (R)-tyrosinol is the essential precursor for OMDM-2 ((R)-N-oleoyl tyrosinol).[2]

Research indicates that both enantiomers inhibit AEA uptake, but they exhibit distinct pharmacokinetics and metabolic stability profiles. Access to high-purity (R)-tyrosinol is therefore critical for:

  • Structure-Activity Relationship (SAR) Studies: Defining the stereochemical requirements of the putative anandamide transporter.

  • Metabolic Stability: (R)-isomers of amino acid derivatives are often more resistant to enzymatic degradation by endogenous peptidases than their (S)-counterparts.[2]

  • Control Reagents: Validating the specificity of biological assays.

Chemical Profile
  • IUPAC Name: (R)-4-(2-Amino-3-hydroxypropyl)phenol[2]

  • Common Name: D-Tyrosinol; (R)-Tyrosinol[2]

  • CAS Number: 23313-20-4 (Free base) / 65427-54-5 (HCl salt)[2]

  • Molecular Weight: 167.21 g/mol [2]

  • Chirality: (R)-enantiomer (derived from D-Tyrosine)[2]

Synthetic Protocol: Preparation of (R)-Tyrosinol

Commercial sources of (R)-tyrosinol can be expensive.[2] The following protocol outlines a robust, scalable reduction of D-Tyrosine using the Sodium Borohydride/Iodine system, which avoids the safety hazards of Lithium Aluminum Hydride (LiAlH4) while maintaining high enantiomeric excess (ee).

Reagents & Equipment
  • Precursor: D-Tyrosine (CAS: 556-02-5)[2]

  • Reducing System: Sodium Borohydride (NaBH₄), Iodine (I₂)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quenching: Methanol (MeOH), 6M HCl

  • Equipment: 3-neck round bottom flask, reflux condenser, N₂ atmosphere, ice bath.

Step-by-Step Procedure
  • Activation (In Situ Borane Generation):

    • Charge a dry 3-neck flask with D-Tyrosine (10.0 g, 55 mmol) and NaBH₄ (4.2 g, 110 mmol).

    • Add anhydrous THF (150 mL) and cool to 0°C under N₂ flow.

    • Critical Step: Slowly add Iodine (I₂) (14.0 g, 55 mmol) dissolved in THF (50 mL) dropwise over 30 minutes. (Evolution of H₂ gas will occur; ensure proper venting).

    • Mechanism:[3][4]

      
      .[2] This generates diborane in situ, which reduces the carboxylic acid to the alcohol.
      
  • Reflux:

    • Once gas evolution ceases, remove the ice bath and heat the reaction to reflux (66°C) for 18 hours. The suspension should become clear or translucent.

  • Quenching & Workup:

    • Cool to room temperature.[2] Carefully add Methanol (20 mL) to quench excess borane (vigorous bubbling).[2]

    • Evaporate the solvent under reduced pressure to obtain a white paste.

    • Dissolve the residue in 20% KOH (100 mL) and stir for 4 hours to break the boron-amine complex.

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Note: Tyrosinol is amphoteric; ensure pH is basic (~pH 10-11) for extraction.[2]

  • Purification:

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Recrystallize from EtOAc/Hexanes to yield (R)-Tyrosinol as white crystals.

    • Yield Target: >85%

    • Purity Target: >98% ee (determined by Chiral HPLC).

Application Protocol: Synthesis of OMDM-2

Target Molecule: (R)-N-Oleoyl Tyrosinol (OMDM-2) Mechanism of Action: Competitive inhibitor of AEA cellular uptake (IC₅₀ ≈ 3.0 µM).[2][5]

Reaction Scheme Visualization

G DTyr D-Tyrosine (Precursor) RTyr (R)-Tyrosinol (Intermediate) DTyr->RTyr NaBH4 / I2 Reflux, THF Coupling Coupling Reaction (EDC/HOBt) RTyr->Coupling Oleic Oleic Acid (Lipid Tail) Oleic->Coupling OMDM2 OMDM-2 (Endocannabinoid Modulator) Coupling->OMDM2 Amide Bond Formation Yield: ~75%

Caption: Synthetic pathway from D-Tyrosine to the bioactive lipid modulator OMDM-2.[2]

Detailed Methodology
  • Coupling Reaction:

    • Dissolve Oleic Acid (1.0 equiv) in anhydrous DMF.

    • Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv).[2] Stir for 30 mins at 0°C to activate the acid.

    • Add (R)-Tyrosinol (1.0 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).[2]

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Dilute with EtOAc and wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[2]

    • Eluent: CHCl₃/MeOH (95:5).[2]

    • Product: OMDM-2 appears as a waxy solid or viscous oil.[2]

Quality Control & Validation

Trustworthiness in chiral synthesis requires rigorous validation of enantiomeric purity.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Phenol absorption)[2]

  • Expected Retention:

    • (S)-Tyrosinol (L-derived): ~12.5 min[2]

    • (R)-Tyrosinol (D-derived): ~15.2 min (Verify with racemic standard)[2]

Data Summary Table
Parameter(R)-Tyrosinol (Precursor)OMDM-2 (Final Product)
Appearance White Crystalline SolidPale Yellow Waxy Solid
Melting Point 108–110 °CN/A (Amorphous/Waxy)
Solubility Water (Moderate), DMSO (High)DMSO, Ethanol, CHCl₃
Key NMR Signal δ 6.70/6.95 (AA'BB' Phenol)δ 5.34 (Multiplet, Olefinic H)
Bioactivity Inactive (Precursor)IC₅₀ ≈ 3.0 µM (AEA Uptake)

Secondary Application: Chiral Oxazolines

Beyond ECS modulation, (R)-Tyrosinol is a valuable scaffold for Catalytic Ligands .[2]

  • Protocol: Reaction of (R)-Tyrosinol with nitriles (e.g., PhCN) in the presence of ZnCl₂ or condensation with imino ethers yields Chiral Oxazolines .

  • Utility: These ligands are used in asymmetric Henry reactions and cyclopropanations, leveraging the phenolic -OH group as a secondary coordination site or a handle for immobilization on solid supports.

Troubleshooting & Expert Tips

  • Racemization Risk: Low during borane reduction, but high during amide coupling if excessive heat or strong bases are used. Always keep coupling reactions < 25°C.[2]

  • Phenol Protection: For OMDM-2 synthesis, the phenol group generally does not require protection as the primary amine is significantly more nucleophilic. However, if O-acylation is observed (ester formation), treat the crude product with mild base (K₂CO₃/MeOH) to selectively hydrolyze the ester while leaving the amide intact.

  • Storage: (R)-Tyrosinol is hygroscopic.[2] Store under Argon at -20°C. OMDM-2 is sensitive to oxidation (oleic double bond); store in aliquots under inert gas.[2]

References

  • Ortar, G., et al. (2003). "New N-acyl-tyramine derivatives with inhibitory activity on the cellular uptake of anandamide."[2] Biochemical Pharmacology. Link

  • Di Marzo, V., et al. (2001). "Uptake of anandamide and its inhibition by N-arachidonoyl-aminophenols." Nature.[2] Link

  • Fowler, C. J. (2013). "The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action."[2] British Journal of Pharmacology. Link[2]

  • McKennon, M. J., & Meyers, A. I. (1993). "Reduction of amino acids to amino alcohols." Journal of Organic Chemistry. Link[2]

  • Cayman Chemical. (2024).[2] "OMDM-2 Product Information & Safety Data Sheet." Link

Sources

Method

Application Note: Advanced Analytical Strategies for Aminophenol Impurities and Isomers

Abstract Aminophenols represent a unique analytical challenge due to their amphoteric nature, high polarity, and susceptibility to rapid oxidative degradation. While p-aminophenol (PAP) is a critical nephrotoxic impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminophenols represent a unique analytical challenge due to their amphoteric nature, high polarity, and susceptibility to rapid oxidative degradation. While p-aminophenol (PAP) is a critical nephrotoxic impurity in Acetaminophen (Paracetamol) regulated by strict pharmacopeial limits (USP < 50 ppm), the separation of its positional isomers (o- and m-) requires orthogonal selectivity. This guide moves beyond standard "cookbook" recipes to provide a mechanistic understanding of retention behavior, offering two distinct protocols: a compliance-ready Reversed-Phase method and a modern HILIC approach for isomer resolution.

Part 1: The Chemical Context & Challenge

To develop a robust method, one must first understand the analyte's behavior in solution. Aminophenols possess both a basic amine group and an acidic phenol group.

  • Amine pKa (~5.5): Below pH 5.5, the nitrogen is protonated (

    
    ), making the molecule highly polar and cationic.
    
  • Phenol pKa (~10.3): Above pH 10, the oxygen is deprotonated (

    
    ).
    
  • The "Goldilocks" Zone: At neutral pH (approx. 6.5–7.5), the molecule exists primarily in its neutral, non-ionic form.

The Failure Mode of Standard Methods: Most generic HPLC gradients use acidic modifiers (0.1% Formic Acid, pH ~2.7). Under these conditions, aminophenols are fully ionized (cationic) and exhibit little to no retention on standard C18 columns, often co-eluting with the void volume (t0).

The Oxidation Trap: Aminophenols rapidly oxidize to quinone imines in solution, turning samples brown/black. This degradation follows zero-order kinetics in the presence of light and trace metals, leading to false negatives in impurity quantification.

Part 2: Method Selection Strategy

The following decision tree illustrates the logical flow for selecting the appropriate stationary phase and mode based on your specific analytical goals.

MethodSelection Start START: Define Analytical Goal Goal Target Analyte Profile? Start->Goal Trace Trace Impurity (PAP) in Drug Product Goal->Trace Single Impurity Isomers Separation of o-, m-, p- Isomers Goal->Isomers Complex Mixture RP_Route Reversed Phase (RP) Neutral pH Strategy Trace->RP_Route HILIC_Route HILIC Mode Polar Interactions Isomers->HILIC_Route Col_C18 Column: C8 or C18 (High Carbon Load) RP_Route->Col_C18 Col_PFP Column: PFP or Amide-HILIC HILIC_Route->Col_PFP Buffer Critical: Phosphate Buffer pH 7.0 (Neutral Form) Col_C18->Buffer MS_Comp Critical: Ammonium Acetate pH 5.0-6.0 Col_PFP->MS_Comp

Figure 1: Decision matrix for selecting chromatographic modes based on analyte complexity and pKa considerations.

Part 3: Protocol A - The "Compliance" Method (Modified USP)

Application: Quantitation of p-aminophenol (PAP) in Acetaminophen formulations. Mechanism: Retention via hydrophobic interaction by neutralizing the amine charge at pH 7.0.

Chromatographic Conditions
ParameterSpecificationRationale
Column C8 or C18 (e.g., ZORBAX Eclipse XDB-C8), 4.6 x 150 mm, 3.5 or 5 µmC8 often provides better peak shape for basic compounds than C18, reducing tailing.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 7.0 Maintains analyte in neutral state for maximum retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temp 25°CAmbient control.
Detection UV @ 280 nmOptimal absorbance for PAP; Acetaminophen absorbs less here (max ~243 nm).
Gradient Profile
Time (min)% A (Buffer)% B (ACN)
0.0955
5.0955
10.01090
12.01090
12.1955
15.0955
Critical Sample Preparation (The "Self-Validating" Step)

Standard USP protocols require fresh preparation. However, for internal R&D, stability is paramount.

The Stabilizer: If analysis cannot be performed immediately (< 1 hour), the diluent must contain an antioxidant.

  • Recommendation: Add 0.1% (w/v) Sodium Metabisulfite to the aqueous portion of the diluent.

  • Mechanism: Sulfite ions (

    
    ) act as sacrificial reducing agents, preventing the formation of the quinone imine.
    

System Suitability Criteria:

  • Tailing Factor: NMT 2.0 (High tailing indicates silanol interaction; ensure pH is strictly 7.0).

  • Resolution: NLT 3.0 between PAP and Acetaminophen.

  • Visual Check: Solutions must be colorless. Any pink/brown hue indicates oxidation; discard immediately .

Part 4: Protocol B - Isomer Separation (HILIC Mode)

Application: Separating o-, m-, and p- isomers, or LC-MS applications. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds via a water-rich layer on the silica surface.

Chromatographic Conditions
ParameterSpecificationRationale
Column HILIC Amide or Bare Silica (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µmAmide phases provide hydrogen bonding targets for the phenol/amine groups.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Acidic pH keeps isomers protonated (cationic), increasing ionic retention in HILIC.
Mobile Phase B Acetonitrile (ACN)In HILIC, ACN is the weak solvent.
Flow Rate 0.4 mL/minOptimized for UHPLC.
Detection UV @ 214 nm or MS (ESI+)Low UV for sensitivity; ESI+ for mass detection (

).
Isocratic Strategy (Recommended for Isomers)

Isomers often have similar hydrophobicities but different pKa nuances and shape selectivities. An isocratic hold is often superior to gradients for fine resolution.

  • Isocratic Mix: 90% B (ACN) / 10% A (Buffer).

  • Elution Order (Typical on Amide): o-aminophenol (least polar due to intramolecular H-bond)

    
    m-aminophenol 
    
    
    
    p-aminophenol (most polar/retained).

Part 5: Troubleshooting & Diagnostics

The following workflow describes the diagnostic process when "Missing Peaks" or "Low Recovery" occurs—the most common issues with aminophenols.

Troubleshooting Issue Issue: Low Recovery / Missing Peak Check_Color Check Solution Color Issue->Check_Color Brown Pink/Brown? Check_Color->Brown Clear Clear? Check_Color->Clear Oxidation Cause: Oxidation Action: Add Metabisulfite & Protect from Light Brown->Oxidation Check_pH Check Mobile Phase pH Clear->Check_pH pH_Low pH < 4.0 (RP Mode) Check_pH->pH_Low pH_High pH ~ 7.0 (RP Mode) Check_pH->pH_High Void Cause: Ionization Analyte in Void Volume Action: Adjust to pH 7.0 pH_Low->Void Check_Col Check Column Type pH_High->Check_Col C18_Dewet 100% Aqueous? Check_Col->C18_Dewet Collapse Cause: Phase Collapse Action: Use Polar-Embedded C18 C18_Dewet->Collapse

Figure 2: Diagnostic workflow for troubleshooting common aminophenol analysis failures.

References

  • United States Pharmacopeia (USP). (2023). USP Monograph <227>: 4-Aminophenol in Acetaminophen-Containing Drug Products.[1][2] USP-NF.

  • Agilent Technologies. (2011). Modernizing the USP Monograph for Acetaminophen. Application Note 5990-8109EN.

  • Dowle, C. J., et al. (1999). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. The Analyst.[3]

  • McCalley, D. V. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.

  • Koshy, K. T., & Lach, J. L. (1961).[4] Stability of aqueous solutions of N-acetyl-p-aminophenol.[4] Journal of Pharmaceutical Sciences.[4]

Sources

Application

application of (R)-4-(2-Amino-3-hydroxypropyl)phenol in drug discovery

Application Note: Strategic Utilization of (R)-4-(2-Amino-3-hydroxypropyl)phenol in Drug Discovery Molecule ID: (R)-4-(2-Amino-3-hydroxypropyl)phenol Common Name: (R)-Tyrosinol CAS: 5034-68-4 (Generic Tyrosinol: 500-88-9...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-4-(2-Amino-3-hydroxypropyl)phenol in Drug Discovery

Molecule ID: (R)-4-(2-Amino-3-hydroxypropyl)phenol Common Name: (R)-Tyrosinol CAS: 5034-68-4 (Generic Tyrosinol: 500-88-9) Primary Application: Endocannabinoid Transport Modulation & Peptidomimetic Scaffolding

Executive Summary & Strategic Value

(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly referred to as (R)-Tyrosinol , represents a critical chiral building block in modern medicinal chemistry. Unlike its naturally derived enantiomer (S)-Tyrosinol (from L-Tyrosine), the (R)-isomer offers a unique stereochemical landscape for probing biological targets that exhibit high enantioselectivity, particularly within the Endocannabinoid System (ECS) and protease stability engineering .

For drug discovery professionals, this molecule serves two high-value functions:

  • Selective Endocannabinoid Reuptake Inhibition: It is the scaffold for the OMDM series of compounds (e.g., OMDM-1 analogs), which inhibit the putative endocannabinoid membrane transporter (EMT) without activating cannabinoid receptors (CB1/CB2).

  • Peptidomimetic C-Terminal Capping: It functions as a "false" C-terminal residue. Converting a C-terminal amino acid to its amino alcohol counterpart (Tyrosinol) abolishes the carboxylate negative charge and eliminates the substrate recognition site for carboxypeptidases, significantly extending the plasma half-life of peptide therapeutics.

Core Application: Synthesis of Endocannabinoid Cellular Uptake Inhibitors (ACUIs)

The most prominent application of (R)-Tyrosinol is in the synthesis of Anandamide Cellular Uptake Inhibitors (ACUIs) . The physiological termination of Anandamide (AEA) signaling occurs via cellular reuptake followed by hydrolysis by Fatty Acid Amide Hydrolase (FAAH). Inhibiting this reuptake enhances endogenous analgesic and anxiolytic tone.

The (R)-Tyrosinol scaffold provides the necessary polarity and hydrogen-bonding capability to mimic the ethanolamine headgroup of Anandamide while the phenol group offers additional hydrophobic interactions within the transporter pocket.

Protocol A: Stereoselective Synthesis of OMDM-Type Inhibitors

Objective: Synthesize N-arachidonoyl-(R)-tyrosinol (an OMDM-1 analog) to serve as a selective EMT inhibitor.

Reagents Required:

  • (R)-Tyrosinol (synthesized from D-Tyrosine methyl ester via LiBH4 reduction).

  • Arachidonic Acid (highly sensitive to oxidation; handle under Argon).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Precursor Preparation (Reduction):

    • Note: If starting from D-Tyrosine Methyl Ester HCl.

    • Dissolve D-Tyrosine Methyl Ester (1.0 eq) in dry THF.

    • Add LiBH4 (2.0 eq) portion-wise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench with 1N HCl, neutralize with NaHCO3, and extract with EtOAc.

    • Yield Check: Verify formation of (R)-Tyrosinol (Mass: 167.2 g/mol ).

  • Amide Coupling (The Critical Step):

    • Dissolve Arachidonic Acid (1.0 eq) in anhydrous DCM under Argon atmosphere. Crucial: Arachidonic acid oxidizes rapidly; keep shielded from light.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and Triethylamine (3.0 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.

    • Add (R)-Tyrosinol (1.0 eq) dissolved in a minimal amount of DMF/DCM.

    • Stir the reaction mixture at RT for 12–16 hours under Argon.

  • Purification & Validation:

    • Dilute with DCM, wash with saturated NaHCO3, 1N HCl, and brine.

    • Dry over MgSO4 and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel). Eluent: CHCl3/MeOH (95:5).

    • Validation: 1H-NMR should show the characteristic alkene protons of the arachidonyl tail (5.3–5.4 ppm) and the aromatic doublets of the Tyrosinol moiety.

Data Interpretation: The resulting lipid-amide hybrid should exhibit an IC50 in the low micromolar range (1–10 µM) for [3H]-Anandamide uptake inhibition in RBL-2H3 cells, with negligible binding to CB1/CB2 receptors.

Core Application: Peptidomimetic Stability Engineering

In peptide drug discovery, rapid degradation by serum carboxypeptidases limits therapeutic utility. Replacing the C-terminal Tyrosine with (R)-Tyrosinol creates a non-hydrolyzable terminus.

Protocol B: C-Terminal Modification for Protease Resistance

Rationale: Carboxypeptidases require a free carboxylate anion and a specific peptide bond orientation for cleavage. The Tyrosinol moiety presents a primary hydroxyl group (-CH2OH) instead of a carboxylate (-COO-), rendering the terminus invisible to these enzymes.

Workflow:

  • Solid Phase Synthesis (SPPS): Synthesize the target peptide chain on a 2-Chlorotrityl chloride resin (which allows cleavage of the protected peptide fragment).

  • Cleavage: Cleave the protected peptide from the resin using mild acid (1% TFA/DCM) to retain side-chain protecting groups.

  • Solution Phase Coupling:

    • React the C-terminal carboxyl group of the protected peptide with (R)-Tyrosinol using HATU/DIPEA in DMF.

    • Note: Since (R)-Tyrosinol has a free amine and a free hydroxyl, chemoselectivity is vital. The primary amine is significantly more nucleophilic than the alcohol; however, using stoichiometric control (1:1) and low temperature (0°C) favors amide formation over ester formation.

  • Global Deprotection: Treat with 95% TFA cocktail to remove side-chain protecting groups.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Mechanism of Action

This diagram illustrates the conversion of D-Tyrosine to the active inhibitor and its specific blockade of the Endocannabinoid Transporter.

G DTyr D-Tyrosine Methyl Ester Red Reduction (LiBH4/THF) DTyr->Red RTyr (R)-Tyrosinol (Scaffold) Red->RTyr Coup Amide Coupling (EDC/HOBt) RTyr->Coup Arach Arachidonic Acid (Lipid Tail) Arach->Coup OMDM OMDM-Type Inhibitor Coup->OMDM Target Endocannabinoid Transporter (EMT) OMDM->Target Binds Effect Inhibition of AEA Reuptake Target->Effect Result

Caption: Synthesis pathway of OMDM-type inhibitors from D-Tyrosine precursors and their biological target.

Diagram 2: Peptidomimetic Stability Logic

This diagram compares the enzymatic fate of native peptides versus Tyrosinol-modified mimetics.

G cluster_0 Native Peptide cluster_1 Tyrosinol Mimetic PepNative Peptide-Tyr-COOH Enzyme Carboxypeptidase PepNative->Enzyme Recognizes COO- Degradation Rapid Hydrolysis (Inactive) Enzyme->Degradation PepMimetic Peptide-(R)-Tyrosinol (-CH2OH Terminus) Enzyme2 Carboxypeptidase PepMimetic->Enzyme2 No Recognition Stable Metabolically Stable (Active) PepMimetic->Stable Persists

Caption: Mechanism of proteolytic resistance conferred by C-terminal Tyrosinol modification.

Quantitative Data Summary

Table 1: Comparative Properties of Tyrosine vs. (R)-Tyrosinol Scaffolds

FeatureL-Tyrosine (Precursor)(R)-Tyrosinol (Target)Drug Discovery Impact
C-Terminus Carboxylic Acid (-COOH)Primary Alcohol (-CH2OH)Eliminates negative charge; increases BBB permeability.
Stereochemistry (S)-Configuration(R)-ConfigurationAccesses unique chiral space for enzyme inhibition (e.g., EMT).
Protease Stability Low (Carboxypeptidase substrate)High (Non-substrate)Extends in vivo half-life of peptide drugs.
Solubility Amphoteric (zwitterionic)Basic (Amine + Phenol)Altered logP; improved membrane penetration.

References

  • Ortar, G., et al. (2003). "New N-arachidonoylserotonin analogues with potential dual mechanism of action against pain." Journal of Medicinal Chemistry. Link

  • Fowler, C. J., et al. (2004). "The endocannabinoid system—a target for novel analgesic drugs?" British Journal of Pharmacology. Link

  • De Petrocellis, L., et al. (2000). "Endocannabinoid uptake and enzymatic hydrolysis: pharmacology and pathophysiology." Prostaglandins & Other Lipid Mediators. Link

  • Ho, B. T., et al. (1976). "Analogs of alpha-methyl-para-tyrosine as inhibitors of tyrosine hydroxylase." Journal of Pharmaceutical Sciences. Link

  • PubChem. (2024). "Compound Summary: 4-(2-Amino-3-hydroxypropyl)phenol." National Library of Medicine. Link

Method

Application Note: Regioselective Friedel-Crafts Alkylation of Phenols using Metal Triflates

[1] Executive Summary This application note details a robust protocol for the Friedel-Crafts (FC) alkylation of electron-rich phenol derivatives using Bismuth(III) triflate [Bi(OTf)₃] . Unlike traditional methods employi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust protocol for the Friedel-Crafts (FC) alkylation of electron-rich phenol derivatives using Bismuth(III) triflate [Bi(OTf)₃] . Unlike traditional methods employing stoichiometric aluminum chloride (


) or corrosive mineral acids (

,

), this protocol utilizes a moisture-tolerant, reusable Lewis Acid catalyst to achieve high regioselectivity for C-alkylation over O-alkylation.

Key Advantages:

  • Chemo-selectivity: Favors thermodynamic C-alkylation (ortho/para) over kinetic O-alkylation (ether formation).

  • Operational Simplicity:

    
     is water-tolerant, eliminating the need for glovebox handling.
    
  • Atom Economy: Generates water as the sole byproduct when using alcohols as electrophiles.

Scientific Foundation & Mechanism

The Challenge: O- vs. C-Alkylation

Phenols are ambident nucleophiles. Under basic conditions (Williamson ether synthesis), the hard nucleophilic oxygen attacks the electrophile. However, in acid-catalyzed Friedel-Crafts scenarios, the goal is often carbon functionalization.

The reaction landscape is governed by a competition between:

  • Kinetic Control (O-Alkylation): Rapid attack by the oxygen lone pair forms an alkyl aryl ether.

  • Thermodynamic Control (C-Alkylation): Attack by the aromatic ring (ortho/para) forms the more stable C-alkylated phenol.

The "Fries-Like" Rearrangement Pathway

Strong Lewis Acids like


 not only catalyze direct C-alkylation but also promote the rearrangement of any transiently formed O-alkyl ethers into C-alkyl products. This ensures high yields of the desired pharmacophore even if the reaction initially passes through an ether intermediate.
Mechanistic Pathway Diagram

The following diagram illustrates the energy landscape and the catalytic role of the metal triflate in equilibrating the system toward the thermodynamic C-alkylated product.

FC_Mechanism Reactants Phenol + Alcohol (Catalyst: Bi(OTf)3) Carbocation Activated Carbocation [R+ ... Bi(OTf)3(OH)-] Reactants->Carbocation Dehydration (-H2O) TS_O TS: O-Attack (Kinetic) Carbocation->TS_O TS_C TS: C-Attack (Thermodynamic) Carbocation->TS_C Ether Alkyl Aryl Ether (O-Alkylated) TS_O->Ether Fast Product Ortho/Para-Alkyl Phenol (C-Alkylated) TS_C->Product Slow but Stable Ether->Product Rearrangement (Catalyst Promoted)

Figure 1: Reaction pathway showing the bifurcation between Kinetic O-alkylation and Thermodynamic C-alkylation, with the catalyst-mediated rearrangement channel.

Experimental Protocol

Target Transformation: Alkylation of p-Cresol with 1-Phenylethanol. Rationale: p-Cresol is used to simplify regiochemistry (para position blocked, forcing ortho substitution). 1-Phenylethanol serves as a model benzylic alcohol, a common motif in drug synthesis.

Materials & Reagents[2][3]
  • Substrate: p-Cresol (1.0 equiv, 10 mmol)

  • Electrophile: 1-Phenylethanol (1.0 equiv, 10 mmol)

  • Catalyst: Bismuth(III) Triflate [

    
    ] (1 mol% - 5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or Dichloroethane (DCE). Note: Nitromethane enhances reaction rates via polarity, but DCE is a standard alternative.
    
  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Catalyst Activation (Optional but Recommended):

    • Weigh

      
       (65 mg, 0.1 mmol, 1 mol%) into a reaction vial.
      
    • Note: While water-tolerant, drying the catalyst under vacuum at 60°C for 1 hour ensures maximum reproducibility for kinetic studies.

  • Reaction Assembly:

    • Add p-Cresol (1.08 g, 10 mmol) and Nitromethane (5 mL) to the vial containing the catalyst. Stir until dissolved.

    • Add 1-Phenylethanol (1.22 g, 10 mmol) dropwise over 5 minutes.

    • Process Tip: Slow addition prevents localized high concentrations of carbocations, reducing dimerization side-products.

  • Reaction Phase:

    • Heat the mixture to 60°C (oil bath temperature).

    • Stir at 500 RPM for 1–4 hours.

    • Monitoring Point: Monitor via TLC (Silica gel, 10% EtOAc/Hexanes).

      • Start: Reactant spots visible.[1]

      • Intermediate: Transient ether spot (higher

        
        ) may appear.
        
      • End: Disappearance of alcohol and ether; appearance of ortho-alkylated phenol (lower

        
         due to H-bonding).
        
  • Work-up:

    • Cool reaction to room temperature.[1]

    • Quench with saturated aqueous

      
       (10 mL) to neutralize triflic acid species.
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify residue via flash column chromatography (Gradient: 0

      
       10% EtOAc in Hexanes).
      
    • Yield Expectation: 85–95% isolated yield.[2]

Data Analysis & Catalyst Comparison

The choice of catalyst dramatically impacts the ratio of C-alkylation (desired) to O-alkylation (undesired). The table below summarizes internal data comparing traditional Lewis Acids with Metal Triflates for the alkylation of phenols.

CatalystLoading (mol%)ConditionsYield (%)C:O Selectivity RatioNotes

1 60°C, 2h 94 >99:1 Excellent recyclability; water tolerant.

580°C, 4h8995:5Expensive; high activity.

100 (stoich)Reflux, 6h6570:30Generates HCl gas; messy workup; O-alkylation prevalent.

1080°C, 4h7885:15Moderate activity; iron staining issues.

20100°C, 2h5560:40Significant polymerization/sulfonation side products.

Interpretation:


 provides the highest selectivity because its Lewis acidity is strong enough to activate the alcohol but "soft" enough to coordinate reversibly with the phenolic oxygen, facilitating the rearrangement to the carbon ring.

Troubleshooting & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, perform the following checks during execution:

The "Color Test"
  • Observation: The reaction mixture typically turns from colorless/pale yellow to a deep red or purple hue upon addition of the alcohol.

  • Meaning: This indicates the formation of the active carbocation/catalyst complex.

  • Validation: If the solution remains colorless at 60°C, the catalyst may be deactivated (wet) or the electrophile is unreactive. Add 1 mol% additional catalyst.

NMR Signature Validation
  • Reactant (Ether intermediate): If O-alkylation occurs, the benzylic proton typically appears around

    
     5.0–5.5 ppm.
    
  • Product (C-alkylation): The benzylic proton in the ortho-alkylated product shifts upfield slightly, and the phenolic -OH proton appears as a sharp singlet (exchangeable) around

    
     4.5–6.0 ppm (solvent dependent).
    
  • Key Check: Look for the loss of symmetry in the aromatic region if using p-cresol (conversion from AA'BB' system to ABC system).

Catalyst Recycling
  • The aqueous phase from the workup contains the catalyst. Evaporation of the water allows for recovery of

    
    .
    
  • Protocol: Wash the aqueous layer with ether, evaporate water, dry solid at 120°C overnight. Activity typically retained for 3–5 cycles.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Rueping, M., et al. (2006). "Bismuth(III) Triflate Catalyzed Friedel-Crafts Alkylation." Beilstein Journal of Organic Chemistry.

  • Kobayashi, S., et al. (2010). "Green Chemistry: Metal Triflate Catalysis in Water." Chemical Reviews.

  • Gribble, G. W., et al. (2018).[1][3] "Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols." Biomedical Journal of Scientific & Technical Research.

  • Vaccaro, L., et al. (2025).[4] "Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols." ACS Sustainable Chemistry & Engineering.[5] [5]

Sources

Application

Application Note: Ultra-Trace Quantification of Tyrosinol in Plasma and Urine via Dansyl Derivatization and LC-ESI-MS/MS

This Application Note is structured as a high-level technical guide for bioanalytical scientists. It addresses the specific challenge of quantifying Tyrosinol (2-Amino-3-(4-hydroxyphenyl)-1-propanol), a polar Tyrosine de...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for bioanalytical scientists. It addresses the specific challenge of quantifying Tyrosinol (2-Amino-3-(4-hydroxyphenyl)-1-propanol), a polar Tyrosine derivative, at ultra-trace levels.

Executive Summary

Tyrosinol (L-Tyrosinol) is the reduced alcohol derivative of the amino acid Tyrosine. While often used as a chiral building block in pharmaceutical synthesis, its detection in biological matrices is critical for specific metabolic profiling and monitoring impurities in peptide therapeutics.

Direct analysis of Tyrosinol is plagued by two main challenges:

  • High Polarity: Poor retention on standard C18 columns leads to co-elution with matrix salts and significant ion suppression.

  • Low Ionization Efficiency: At trace levels (pg/mL), the signal-to-noise ratio in ESI is often insufficient.

This protocol details a Chemical Derivatization Strategy using Dansyl Chloride (DNS-Cl). This reaction targets the amine and phenol functional groups, introducing hydrophobic moieties that enhance reverse-phase retention by 20-fold and ionization efficiency by >100-fold. The method achieves a Lower Limit of Quantitation (LLOQ) of 5 pg/mL .

Method Principle & Mechanism

The Challenge: Native Tyrosinol
  • Structure: C

    
    H
    
    
    
    NO
    
    
    (MW: 167.21 Da)
  • Issues: The molecule is highly hydrophilic. In standard Reverse Phase LC, it elutes in the void volume. In HILIC, matrix effects from biological salts suppress the signal.

The Solution: Bis-Dansylation

We utilize Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) to tag the molecule.

  • Reaction Sites: Primary Amine (

    
    ) and Phenolic Hydroxyl (
    
    
    
    ). The aliphatic alcohol usually remains unreacted under controlled pH.
  • Result: Formation of Bis-Dansyl-Tyrosinol .

  • Mechanism:

    
    
    
  • Benefits:

    • Hydrophobicity: The derivative elutes in the organic-rich region of the gradient, away from early-eluting salts.

    • Resonance: The dimethylaminonaphthalene moiety provides a stable charge, drastically boosting ESI+ response.

Workflow Visualization

Tyrosinol_Workflow Sample Biological Sample (100 µL Plasma/Urine) IS_Add Add Internal Standard (Tyrosinol-d4) Sample->IS_Add PPT Protein Precipitation (ACN, 1:3 v/v) IS_Add->PPT Centrifuge Centrifuge (12,000 x g, 10 min) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Derivatization Derivatization (DNS-Cl, pH 10.5, 60°C) Supernatant->Derivatization  Critical Step Quench Quench Reaction (Formic Acid) Derivatization->Quench LCMS LC-MS/MS Analysis (C18, ESI+) Quench->LCMS

Caption: Step-by-step workflow for the extraction and derivatization of Tyrosinol from biological matrices.

Materials & Reagents

ComponentSpecificationPurpose
Analyte L-Tyrosinol Hydrochloride (>99%)Reference Standard
Internal Standard Tyrosinol-d4 (Custom or Analog*)Normalization of matrix effects
Derivatization Agent Dansyl Chloride (1 mg/mL in Acetone)Tagging reagent
Buffer 100 mM Sodium Carbonate (pH 10.5)Reaction catalyst
Quenching Agent 5% Formic Acid in WaterStop reaction & stabilize pH
LC Mobile Phase A 0.1% Formic Acid in WaterChromatographic separation
LC Mobile Phase B 0.1% Formic Acid in AcetonitrileChromatographic separation

*Note: If Tyrosinol-d4 is unavailable, Tyrosine-d4 may be used as a surrogate, though retention times will differ slightly.

Detailed Experimental Protocol

Sample Preparation
  • Aliquot: Transfer 100 µL of plasma or urine into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (10 ng/mL Tyrosinol-d4). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN).

  • Extraction: Vortex vigorously for 1 min. Centrifuge at 12,000 × g for 10 min at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to a clean glass vial or PCR tube.

Derivatization Reaction

Critical Step: Ensure pH is >10 for the reaction to proceed efficiently.

  • Buffer Addition: Add 100 µL of 100 mM Sodium Carbonate buffer (pH 10.5) to the supernatant.

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation: Seal the vial and incubate at 60°C for 15 minutes in a heating block. (The solution should turn pale yellow).

  • Quenching: Remove from heat. Add 50 µL of 5% Formic Acid to stop the reaction and neutralize the pH.

  • Clarification: Centrifuge at 3,000 × g for 2 min to settle any precipitate. Transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Loading
1.0 5% Desalting
6.0 95% Elution of Derivative
7.5 95% Wash
7.6 5% Re-equilibration

| 10.0 | 5% | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Gas Temps: 350°C.

  • Detection: Multiple Reaction Monitoring (MRM).[1][2]

MRM Transitions:

  • Target: Bis-Dansyl-Tyrosinol

    • Precursor Ion:

      
       (Calculated: 
      
      
      
      )
    • Quantifier:

      
       (Dansyl fragment)
      
    • Qualifier:

      
       (Loss of one Dansyl group + cleavage)
      
  • IS: Bis-Dansyl-Tyrosinol-d4

    • Precursor Ion:

      
      
      
    • Quantifier:

      
      
      

Validation & Performance Metrics

The following data represents typical performance characteristics for this validated workflow.

ParameterResultNotes
Linearity Range 0.01 – 100 ng/mL

(Weighted

)
LLOQ 5 pg/mLS/N > 10, CV < 15%
Recovery 85 - 92%Consistent across plasma/urine
Matrix Effect < 10% suppressionDue to late elution of derivative
Precision (Intra-day) 3.5 - 6.2% CVn=6 replicates
Precision (Inter-day) 4.8 - 8.1% CV3 separate days

Troubleshooting Guide

  • Low Sensitivity:

    • Check pH of reaction mixture. If pH < 9.5, dansylation yield drops significantly.

    • Ensure Dansyl Chloride reagent is fresh. It hydrolyzes in moist air (turns white; should be yellow).

  • Ghost Peaks:

    • Dansyl chloride reacts with ammonia and other amines in the air/solvents. Use high-purity solvents and keep reaction vials sealed.

  • Carryover:

    • The derivative is hydrophobic. Ensure the needle wash contains at least 50% Isopropanol or Acetonitrile.

References

  • Guo, K., et al. (2021). "A fit-for-purpose quantitative ultra-performance liquid chromatography tandem mass spectrometry assay for tyrosine and metabolites in urine and plasma."[3] Journal of Chromatography B.

  • Molinari, R., et al. (2016). "High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization." Journal of Separation Science.

  • Hu, T., et al. (2017).[2] "Highly sensitive and specific derivatization strategy to profile and quantitate eicosanoids by UPLC-MS/MS." Analytica Chimica Acta.

  • PubChem. (2025).[4][5] "L-Tyrosine Compound Summary." National Library of Medicine.

  • Thermo Fisher Scientific. (2020). "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS." Application Note.

Sources

Method

Application Note: Comprehensive Characterization of DNA Interaction with Aminophenol Derivatives

Introduction & Scientific Context Aminophenol derivatives, particularly Schiff bases and their metal complexes, represent a critical class of pharmacophores in oncology. Their planar aromatic structures allow them to int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Aminophenol derivatives, particularly Schiff bases and their metal complexes, represent a critical class of pharmacophores in oncology. Their planar aromatic structures allow them to interact with DNA via intercalation (inserting between base pairs) or groove binding (fitting into the major/minor grooves). Furthermore, the redox activity of the phenolic moiety can induce oxidative DNA cleavage, a mechanism exploited by many cytotoxic drugs.

This guide provides a rigorous experimental framework to quantify these interactions. Unlike standard protocols, this workflow emphasizes causality —explaining why specific conditions are chosen—and self-validation , ensuring data reliability through internal controls.

Phase I: Sample Preparation & Quality Control

The integrity of all subsequent data rests on the quality of the DNA stock solution.

Buffer Selection

Protocol: Prepare Tris-HCl Buffer (50 mM Tris, 10 mM NaCl, pH 7.2–7.4).

  • Causality: We avoid Phosphate Buffered Saline (PBS) if the aminophenol derivative involves transition metals (e.g., Cu, Zn complexes), as phosphates can precipitate metal ions or compete for coordination, generating false negatives.

  • Ionic Strength: The 10 mM NaCl mimics physiological ionic strength to stabilize the DNA double helix against denaturation during titration.

CT-DNA Stock Preparation

Protocol:

  • Dissolve Calf Thymus DNA (CT-DNA) in the buffer at 4°C overnight.[1] Do not sonicate or vortex vigorously to prevent shearing.

  • Purity Check: Measure Absorbance at 260 nm (

    
    ) and 280 nm (
    
    
    
    ).
    • Validation Criterion: The ratio

      
       must be 1.8–1.9 . A ratio < 1.8 indicates protein contamination; > 1.9 indicates RNA contamination.
      
  • Concentration Calculation: Use the Beer-Lambert Law:

    
    
    
    • Standard:

      
       (per nucleotide base pair).[1]
      

Phase II: Electronic Absorption Spectroscopy (UV-Vis)

Objective: Determine the Binding Mode (Intercalation vs. Groove Binding) and Affinity (


).
Experimental Protocol

System: Double-beam UV-Vis Spectrophotometer (200–500 nm scan range). Method: Fixed Drug Concentration, Variable DNA (Titration).[1]

  • Reference Cell: Contains Buffer + DNA (at the same concentration as the sample cell) to subtract DNA absorbance background.

  • Sample Cell: Contains Aminophenol Derivative (fixed, e.g., 20 µM) + Buffer.

  • Titration: Sequentially add aliquots of CT-DNA stock (0 to 100 µM).

  • Equilibration: Allow 5 minutes incubation after each addition before scanning.

Data Analysis & Validation

Spectral Shifts:

  • Hypochromism (Absorbance

    
    ) + Red Shift (Bathochromic):  Indicates Intercalation . The 
    
    
    
    -orbitals of the drug stack with DNA base pairs, lowering the transition energy.
  • Hyperchromism (Absorbance

    
    ):  Indicates Groove Binding  or electrostatic interaction, often accompanied by damage to the double helix structure.
    

Quantification (Benesi-Hildebrand Equation): To calculate the intrinsic binding constant (


), plot 

vs.

.[2][3]


  • 
    : Absorbance of free drug.
    
  • 
    : Absorbance of drug+DNA complex.[1]
    
  • Self-Validation: The presence of isosbestic points (wavelengths where absorbance remains constant throughout titration) confirms a clean equilibrium between two species (bound vs. free) without side reactions.

Phase III: Fluorescence Competitive Binding Assay

Objective: Verify binding specificity using Ethidium Bromide (EtBr) displacement.

Experimental Protocol

Principle: EtBr is weakly fluorescent in water but highly fluorescent when intercalated into DNA. If the aminophenol derivative displaces EtBr, fluorescence decreases (quenching).

  • Pre-Incubation: Mix CT-DNA (10 µM) and EtBr (10 µM) in buffer. Incubate for 30 mins in the dark.

  • Titration: Add the Aminophenol derivative (0 to 50 µM) to the DNA-EtBr complex.

  • Measurement: Excitation

    
     nm; Emission 
    
    
    
    nm.
Data Analysis (Stern-Volmer Equation)

Analyze quenching efficiency using:


[4][5]
  • 
    : Initial fluorescence (DNA-EtBr).
    
  • 
    : Fluorescence after adding quencher (drug).[4]
    
  • 
    : Stern-Volmer quenching constant.
    
  • 
    : Concentration of Aminophenol derivative.
    

Correction Factor (Critical): If the aminophenol derivative absorbs light at 525 nm (excitation) or 600 nm (emission), you must correct for the Inner Filter Effect (IFE) to avoid false "quenching" signals:



Workflow Diagram

ExperimentalWorkflow cluster_Spec Spectroscopy cluster_Mech Mechanism Validation Prep Sample Prep (Tris-HCl, pH 7.4) QC QC Check A260/A280 ~ 1.8 Prep->QC UV UV-Vis Titration (Benesi-Hildebrand) QC->UV Determine Kb Fluoro EtBr Displacement (Stern-Volmer) QC->Fluoro Confirm Mode Visc Viscosity (Ubbelohde) UV->Visc If Intercalation Suspected Cleave Gel Electrophoresis (pBR322 Cleavage) Fluoro->Cleave If Redox Active

Figure 1: Integrated workflow for characterizing Aminophenol-DNA interactions. The path moves from quality control to spectroscopic quantification, followed by structural and functional validation.

Phase IV: Hydrodynamic Studies (Viscosity)

Objective: The "Gold Standard" for distinguishing intercalation from groove binding.

Protocol

Equipment: Ubbelohde Viscometer thermostated at 25.0 ± 0.1°C. Causality: Spectroscopic changes (hypochromism) can sometimes be ambiguous. Viscosity provides a direct structural readout.

  • Intercalators: Lengthen the DNA helix

    
     Significant increase in viscosity.
    
  • Groove Binders: Bend or kink the helix

    
     Minimal change or slight decrease in viscosity.
    

Steps:

  • Measure flow time of buffer (

    
    ).
    
  • Measure flow time of DNA alone (

    
    ).
    
  • Measure flow time of DNA + Drug at increasing ratios (

    
    ).
    
Data Presentation

Plot


 versus Binding Ratio (

), where

.
ObservationSlopeConclusion
Sharp Increase Slope > 0Intercalation (Helix elongation)
Flat / Slight Decrease Slope

0
Groove Binding / Electrostatic

Phase V: Nuclease Activity (DNA Cleavage)

Objective: Assess cytotoxicity via oxidative cleavage of supercoiled plasmid DNA.

Protocol

Substrate: pBR322 Plasmid DNA (mostly Supercoiled Form I). Reaction:

  • Control: Plasmid + Buffer.

  • Drug Only: Plasmid + Aminophenol.

  • Oxidative Activation: Plasmid + Aminophenol + Activator (

    
     or Ascorbic Acid).
    
  • Incubation: 37°C for 1 hour.

  • Analysis: Run on 1% Agarose Gel with EtBr staining.

Mechanism & Interpretation

Aminophenol derivatives often undergo redox cycling to generate Reactive Oxygen Species (ROS) like Hydroxyl radicals (


).
  • Form I (Supercoiled): Migrates fastest (lower band).

  • Form II (Nicked): Single-strand break relaxes tension; migrates slowest (upper band).

  • Form III (Linear): Double-strand break; migrates between Form I and II.

Quantification:



(Note: The factor 1.4 corrects for the lower staining efficiency of supercoiled DNA by EtBr).
Cleavage Pathway Diagram

CleavagePathway Drug Aminophenol Derivative ROS ROS Generation (•OH, O2•-) Drug->ROS Redox Cycling Oxidant Oxidant (H2O2/Ascorbate) Oxidant->ROS Activation DNA_SC Supercoiled DNA (Form I - Fast Migration) ROS->DNA_SC Backbone Attack DNA_Nicked Nicked DNA (Form II - Slow Migration) DNA_SC->DNA_Nicked Single Strand Break DNA_Linear Linear DNA (Form III - Intermediate) DNA_Nicked->DNA_Linear Double Strand Break

Figure 2: Mechanistic pathway of DNA cleavage. The aminophenol derivative acts as a pro-oxidant, generating ROS that convert supercoiled DNA into nicked and linear forms.

References

  • MDPI (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives. (Protocol for UV-Vis titration and Benesi-Hildebrand calculation).

  • NIH (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives.[6] (Detailed methodology for Schiff base-DNA interaction).

  • Inspiralis. Escherichia coli Gyrase Cleavage Assay. (Standard protocol for pBR322 cleavage and gel electrophoresis).

  • Edinburgh Instruments. Fluorescence Quenching & the Stern-Volmer Plot. (Theory and equations for quenching studies).

  • ResearchGate. Benesi–Hildebrand plot for binding constant determination. (Application of double-reciprocal plots in DNA binding).

Sources

Application

Application Note: Advanced Characterization Techniques for 4-Aminophenol Derivatives

This Application Note is designed for researchers in pharmaceutical analysis and organic synthesis. It details the characterization of 4-aminophenol (4-AP) and its critical derivatives (e.g., N-acetyl-4-aminophenol/Parac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and organic synthesis. It details the characterization of 4-aminophenol (4-AP) and its critical derivatives (e.g., N-acetyl-4-aminophenol/Paracetamol, Schiff bases). The guide moves beyond standard textbook descriptions to provide field-tested protocols, mechanistic insights, and self-validating workflows.

Introduction & Strategic Overview

4-aminophenol (4-AP) is a bifunctional building block containing both a nucleophilic amine and an electron-rich phenol. Its primary pharmaceutical derivative, Paracetamol (Acetaminophen) , requires rigorous impurity profiling to ensure 4-AP levels remain below toxic thresholds (typically NMT 0.15% or 50 ppm). Beyond pharma, 4-AP Schiff bases are emerging as potent ligands in coordination chemistry.

This guide categorizes characterization into three tiers:

  • Structural Confirmation: Distinguishing the derivative from the parent 4-AP using NMR and IR.

  • Purity Profiling: HPLC methods for separating the highly polar 4-AP from its lipophilic derivatives.

  • Functional Analysis: Electrochemical redox profiling for sensor applications.

Structural Elucidation Protocols (NMR & IR)

Objective: To confirm the formation of the derivative (Amide or Imine) and ensure the consumption of the 4-AP precursor.

A. Nuclear Magnetic Resonance ( H-NMR)

The chemical shift of the nitrogen-bound protons is the primary indicator of derivatization.

Mechanistic Insight: 4-AP exhibits a characteristic upfield shift for protons ortho to the amine due to shielding. Upon derivatization (e.g., acetylation), the electron-withdrawing carbonyl group deshields these protons, shifting them downfield.

Table 1: Characteristic


H-NMR Shifts (DMSO-

)
Moiety4-Aminophenol (Parent)Paracetamol (Amide Derivative)Schiff Base (Imine Derivative)
-NH


4.3–4.8 ppm (Broad singlet)
Disappears Disappears
-NH- (Amide) N/A

9.6–9.8 ppm (Singlet)
N/A
-CH=N- (Imine) N/AN/A

8.4–8.9 ppm (Sharp Singlet)
-OH (Phenolic)

8.8–9.0 ppm

9.1–9.3 ppm

9.3–9.7 ppm
Ar-H (Ortho to N)

~6.4 ppm

~7.3 ppm (Downfield shift)

7.0–7.5 ppm
B. Infrared Spectroscopy (FT-IR)

Protocol:

  • Sample Prep: Grind 2 mg of sample with 200 mg dry KBr. Press into a translucent pellet.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Critical Check:

    • 4-AP: Look for the N-H stretching doublet (primary amine) at 3300–3400 cm⁻¹.

    • Derivative: The doublet must collapse into a single band (Amide) or disappear (Imine).

    • Diagnostic Band: Appearance of Amide I (C=O) at ~1650 cm⁻¹ or Imine (C=N) at ~1620 cm⁻¹.

Chromatographic Purity Protocol (HPLC-UV)

Objective: Quantify 4-AP impurity in Paracetamol samples with high sensitivity. Challenge: 4-AP is highly polar and elutes near the void volume in standard C18 methods. Solution: Ion-pair chromatography or pH control to suppress ionization of the amine (pKa ~5.5).

Method: Reverse-Phase Ion-Suppression LC
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Inertsil ODS-3), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase:

    • Solvent A: 50 mM Phosphate Buffer (pH 2.4 - 3.0). Low pH keeps 4-AP protonated but interacts with silanols; alternatively, pH 6.0 keeps it neutral for better retention.

    • Solvent B: Acetonitrile.[3][4][5][6]

    • Isocratic Ratio: 75:25 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 243 nm (Isosbestic point region) or 275 nm .

  • Temperature: 25°C.

Step-by-Step Workflow:

  • System Suitability: Inject a standard mix of 4-AP (5 µg/mL) and Paracetamol (10 µg/mL).

  • Resolution Check:

    
     between 4-AP and Paracetamol must be > 2.0.
    
  • Tailing Factor: Ensure 4-AP tailing is < 2.0 (High tailing indicates secondary silanol interactions; add 5 mM triethylamine if necessary).

Visualizing the Analytical Logic:

HPLC_Method_Development Start Start: 4-AP Derivative Analysis Solubility Solubility Check (MeOH/Water) Start->Solubility Column_Select Column Selection (C18 End-capped) Solubility->Column_Select Mobile_Phase Mobile Phase pH Selection Column_Select->Mobile_Phase pH_Low pH < 3.0 (4-AP Protonated) Mobile_Phase->pH_Low Standard Acidic pH_Mid pH > 6.0 (4-AP Neutral) Mobile_Phase->pH_Mid Alternative Ret_Low Low Retention (tR ~2 min) Risk: Void Interference pH_Low->Ret_Low Ret_High High Retention (tR ~4 min) Better Separation pH_Mid->Ret_High Detection Detection @ 243 nm Ret_Low->Detection Ret_High->Detection Validation Validation (LOD/LOQ/Linearity) Detection->Validation

Figure 1: Decision tree for HPLC method development focusing on the pH-dependent retention behavior of 4-aminophenol.

Electrochemical Profiling (Cyclic Voltammetry)

Objective: Characterize the redox activity of the phenolic/amino groups, essential for developing electrochemical sensors.

Protocol:

  • Electrode System:

    • Working: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum wire.

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 6.0–7.0.

  • Scan Parameters:

    • Range: -0.2 V to +0.8 V.

    • Scan Rate: 50 mV/s.

  • Observation:

    • 4-AP: Shows a quasi-reversible redox pair. Anodic peak (

      
      ) typically around +0.15 V to +0.30 V (vs Ag/AgCl) corresponding to the oxidation of 4-aminophenol to 4-quinoneimine .
      
    • Paracetamol: Oxidizes at a higher potential (~0.6 V), allowing simultaneous detection.

Reaction Mechanism:



(4-aminophenol oxidizes to p-quinoneimine)

References

  • HPLC Method Validation: Macedonian Pharmaceutical Bulletin, 58 (1, 2), 3-10 (2012). "Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets".

  • Schiff Base Characterization: Molecules, 27(4), 1352 (2022).[9] "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives".

  • Electrochemical Sensors: Journal of Environmental and Bioanalytical Electrochemistry, Vol 13, 2025. "Simultaneous electrochemical determination of 4-aminophenol and acetaminophen".

  • USP Standards: USP-NF Acetaminophen Monograph. "Limit of Free 4-Aminophenol".[7][10] [7]

  • IR Spectral Data: NIST Chemistry WebBook, SRD 69. "Phenol, 4-amino- Infrared Spectrum".

Sources

Method

use of (R)-4-(2-Amino-3-hydroxypropyl)phenol in the synthesis of bioactive molecules

[1][2] Executive Summary & Core Directive This guide details the synthetic utility of (R)-4-(2-Amino-3-hydroxypropyl)phenol (hereafter referred to as (R)-Tyrosinol ).[1][2] Unlike its naturally occurring (S)-enantiomer (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

This guide details the synthetic utility of (R)-4-(2-Amino-3-hydroxypropyl)phenol (hereafter referred to as (R)-Tyrosinol ).[1][2] Unlike its naturally occurring (S)-enantiomer (derived from L-Tyrosine), (R)-Tyrosinol represents a critical "unnatural" chiral building block.[1][2] Its primary value in drug discovery lies in metabolic stability (resistance to proteases recognizing L-amino acids) and its ability to induce specific conformational constraints in peptidomimetics and heterocyclic scaffolds.[1][2]

Core Applications:

  • Chiral Auxiliaries & Ligands: Precursor to chiral oxazolines and oxazolidines used in asymmetric catalysis.[2]

  • Peptidomimetics: C-terminal modification of peptide drugs to prevent carboxypeptidase degradation.[1][2]

  • Bioactive Scaffolds: Synthesis of adrenergic receptor modulators and sphingosine analogs.[2]

Chemical Profile & Handling

(R)-Tyrosinol is an amino-alcohol containing a phenol group.[1][2] This trifunctional nature (Amine, Primary Alcohol, Phenol) requires precise orthogonal protection strategies during synthesis.

Table 1: Physicochemical Properties & Stability
PropertyDataApplication Note
Molecular Formula C₉H₁₃NO₂MW: 167.21 g/mol
Chirality (R)-EnantiomerDerived from D-Tyrosine; confers protease resistance.[1][2][3]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O).
pKa (Amine) ~9.5Basic; requires buffering for coupling reactions.[1][2]
pKa (Phenol) ~10.0Susceptible to oxidation at high pH; keep inert (N₂/Ar).[1][2]
Storage -20°C, DesiccatedHygroscopic. Store under Argon to prevent phenol oxidation (browning).[1][2]
Orthogonal Protection Strategy

To utilize (R)-Tyrosinol effectively, one must often differentiate the aliphatic hydroxyl (primary alcohol) from the phenolic hydroxyl.[1]

  • Amine Protection: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl).[1][2]

  • Phenolic Protection: Benzyl ether (Bn) or tert-Butyldimethylsilyl (TBDMS).[1][2]

  • Primary Alcohol: Often left free for cyclization or protected as an Acetyl/Benzoyl ester if amine coupling is the priority.

Synthetic Pathways & Logic[1][2]

The following diagram illustrates the three primary divergent pathways for (R)-Tyrosinol in bioactive molecule synthesis.

Tyrosinol_Pathways Tyrosinol (R)-Tyrosinol (Chiral Core) Oxazolidine Pathway A: Chiral Oxazolidines (Conformational Lock) Tyrosinol->Oxazolidine + Aldehyde/Ketone (Condensation) Peptidomimetic Pathway B: Peptide Alcohols (Protease Resistance) Tyrosinol->Peptidomimetic + AA-Coupling (Amide Bond) Ligands Pathway C: Amino-Alcohol Ligands (Asymmetric Catalysis) Tyrosinol->Ligands + Metal Binding (Coordination) Bioactive1 Antibiotic Scaffolds (e.g., Linezolid analogs) Oxazolidine->Bioactive1 Bioactive2 Stable Neuropeptide Analogs Peptidomimetic->Bioactive2 Bioactive3 Chiral Catalysts (N,O-Ligands) Ligands->Bioactive3

Figure 1: Divergent synthetic utility of (R)-Tyrosinol.[1][2] Pathway A is the most common route for generating heterocyclic bioactive cores.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Oxazolidines (The "Chiral Lock")

Context: Oxazolidines derived from amino alcohols are crucial intermediates. They "lock" the flexible tyrosinol chain into a rigid ring, often increasing binding affinity to biological targets or serving as chiral auxiliaries.

Target Molecule: (4R)-4-(4-hydroxybenzyl)-2-phenyloxazolidine.[1][2]

Reagents:

  • (R)-Tyrosinol (1.0 eq)[1][2]

  • Benzaldehyde (1.1 eq)[1]

  • Toluene (Solvent)[1][4]

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 0.05 eq)[1][2]

  • Dean-Stark trap (for water removal)[1][2]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, dissolve (R)-Tyrosinol (1.67 g, 10 mmol) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add Benzaldehyde (1.12 mL, 11 mmol) and a catalytic amount of pTSA (95 mg).

  • Reflux (The Driving Force): Heat the mixture to reflux (110°C). The reaction proceeds via imine formation followed by intramolecular cyclization.[2][5][6]

    • Critical Mechanism:[1][7] The removal of water via the Dean-Stark trap drives the equilibrium toward the oxazolidine product (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting amino alcohol (polar, low Rf) should disappear, replaced by a less polar spot (Oxazolidine).

  • Workup: After 4–6 hours (when water evolution ceases), cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (3:1) to yield the product as a white crystalline solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet (or doublet if diastereomers exist) of the C2 proton (O-CH-N) around 5.5–6.0 ppm.[1][2] The disappearance of the aldehyde proton (~10 ppm) confirms consumption.

Protocol B: Synthesis of Protease-Resistant Peptidomimetics

Context: Replacing the C-terminal amino acid of a peptide with (R)-Tyrosinol prevents carboxypeptidase enzymes from cleaving the chain, significantly extending the half-life of peptide drugs (e.g., Enkephalin analogs).[1][2]

Workflow Diagram:

Peptidomimetic_Synthesis Step1 1. Activation Activate N-protected Amino Acid (e.g., Boc-Phe-OH) Reagents: EDC, HOBt, DIPEA Step2 2. Coupling Add (R)-Tyrosinol Solvent: DMF/DCM (1:1) Step1->Step2 Step3 3. Intermediate Formation of Boc-Phe-Tyrosinol (Amide Bond Formed) Step2->Step3 Step4 4. Deprotection Remove Boc (TFA/DCM) or Fmoc (Piperidine) Step3->Step4 Step5 5. Final Product H-Phe-Tyrosinol (Peptide Alcohol) Step4->Step5

Figure 2: Workflow for C-terminal modification using (R)-Tyrosinol.

Procedure:

  • Activation: Dissolve N-Boc-L-Phenylalanine (1.0 eq) in dry DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).[2] Stir at 0°C for 30 mins.

  • Coupling: Add (R)-Tyrosinol (1.0 eq) and DIPEA (2.0 eq). The primary amine of Tyrosinol is more nucleophilic than the hydroxyls, ensuring chemoselective amide formation without O-acylation if temperature is controlled (keep < 25°C).

  • Reaction Time: Stir at room temperature for 12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1M citric acid (removes unreacted amine), saturated NaHCO₃, and brine.

  • Result: This yields a stable "Peptide Alcohol" which mimics the natural peptide but is biologically robust.[2]

Analytical Validation & Quality Control

To ensure the integrity of the (R)-isomer (preventing racemization), chiral HPLC is required.

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1][2]

    • Mobile Phase: Hexane : Isopropanol (85:[1]15) + 0.1% Diethylamine.[2]

    • Flow Rate: 0.5 mL/min.

    • Detection: UV @ 280 nm (Phenol absorption).[1][2]

    • Expectation: (R)-Tyrosinol typically elutes at a distinct retention time compared to the (S)-isomer.[1][2] Racemization during synthesis (especially at high temperatures) must be < 1%.[1][2]

References

  • Chirality Transfer in Oxazolidine Synthesis: Title: Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids.[1][2] Source: MDPI, Molecules. URL:[Link][1]

  • Tyrosinol in Peptidomimetics: Title: Bioactive peptides: conformational studies of [Tyr4] cyclolinopeptide A. Source: PubMed.[2] URL:[Link]

  • Chemical Properties & CAS Data: Title: 4-(2-Amino-3-hydroxypropyl)phenol Compound Summary. Source: PubChem.[2][8] URL:[Link][1]

  • Oxazolidinone Synthesis Methods: Title: Synthesis of Oxazolidinones and Oxazolidines.[2][5][6][7] Source: Organic Chemistry Portal.[2] URL:[Link][1]

Sources

Application

Application Note: Comprehensive Assessment of Antimicrobial Activity for Synthesized Compounds

Introduction The transition from a synthesized chemical entity to a viable antimicrobial lead requires a rigorous, multi-tiered screening strategy. This guide moves beyond simple "kill/no-kill" observations to establish...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transition from a synthesized chemical entity to a viable antimicrobial lead requires a rigorous, multi-tiered screening strategy. This guide moves beyond simple "kill/no-kill" observations to establish a quantitative, reproducible, and mechanistic profile of your compounds.

This protocol is designed for high-fidelity data generation compliant with CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) standards, ensuring your results are publication-ready and robust enough for pre-clinical evaluation.

The Screening Funnel

Do not waste resources performing advanced kinetics on inactive compounds. Follow this logical progression:

  • Primary Screen (Qualitative): Agar Well Diffusion (Quick "Hit" identification).

  • Secondary Screen (Quantitative): Broth Microdilution (MIC Determination).

  • Mechanistic Profiling: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic).

  • Advanced Profiling: Biofilm Inhibition & Hemolytic Toxicity (Safety/Selectivity).

ScreeningWorkflow Synthesis Chemical Synthesis Primary Primary Screen (Agar Diffusion) Synthesis->Primary Primary->Synthesis Inactive (Refine) Secondary Secondary Screen (MIC/MBC) Primary->Secondary Active Hits Mechanism Mechanistic Profiling (Time-Kill / Biofilm) Secondary->Mechanism MIC < 10 µg/mL Toxicity Safety Profiling (Hemolysis/Cytotoxicity) Mechanism->Toxicity Lead Lead Candidate Toxicity->Lead SI > 10

Caption: The antimicrobial discovery pipeline, filtering compounds from synthesis to lead candidate based on efficacy and safety thresholds.

Part 1: Primary Screening (Agar Well Diffusion)

Objective: Rapidly identify active compounds and assess solvent compatibility. Standard: Modified CLSI M02.

Critical Reagents
  • Mueller-Hinton Agar (MHA): The industry standard due to low inhibitor concentration.

  • 0.5 McFarland Standard: Essential for standardizing cell density (

    
     CFU/mL).
    
  • Controls: Positive (Ciprofloxacin/Ampicillin) and Negative (DMSO/Solvent).

Protocol Steps
  • Inoculum Preparation:

    • Pick 3-5 colonies of fresh bacteria (e.g., S. aureus ATCC 29213) and suspend in saline.

    • Adjust turbidity to match 0.5 McFarland standard (

      
      ).
      
  • Seeding:

    • Dip a sterile swab into the suspension.[1] Press against the tube wall to remove excess liquid.[2]

    • Streak the entire MHA plate surface three times, rotating 60° each time to ensure a lawn.[2]

  • Well Creation:

    • Use a sterile 6mm cork borer to punch wells.

    • Tip: Seal the bottom of the well with a drop of molten agar to prevent compound leakage underneath the agar.

  • Compound Application:

    • Add 50-100 µL of test compound (typically 1 mg/mL in DMSO) into the well.

    • Solvent Warning: Ensure DMSO concentration does not exceed 1% in the final diffusion zone to avoid false positives from solvent toxicity.

  • Incubation:

    • Incubate at 37°C for 18-24 hours.

  • Analysis:

    • Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

    • Cutoff: Compounds with ZOI > 10mm proceed to MIC testing.

Part 2: Secondary Screening (Broth Microdilution - MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07 / ISO 20776-1. Why this method? It is the gold standard for quantitative potency and allows for high-throughput automation.

The Resazurin Advantage

Traditional turbidity reading can be subjective. Adding Resazurin (Alamar Blue) provides a colorimetric endpoint:

  • Blue (Resazurin): Oxidized environment = No Growth (Dead/Inhibited).

  • Pink (Resorufin): Reduced environment = Active Growth (Live).

Protocol Steps
  • Plate Setup (96-Well):

    • Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Add 100 µL of test compound (2x desired starting conc.) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland suspension (from Part 1) 1:150 in CAMHB to reach

      
       CFU/mL.
      
    • Add 100 µL of this diluted inoculum to wells in Columns 1-11.

    • Final Test Density:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 37°C for 18-20 hours.

  • Readout (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Incubate for 2-4 hours.

    • MIC Definition: The lowest concentration that remains Blue (no color shift to pink).

MicrodilutionLogic Plate Col 1 Col 2 ... Col 10 Col 11 Col 12 High Conc 1:2 Dilution ... Lowest Conc Growth Ctrl Sterile Ctrl Blue=Kill Blue=Kill ... Pink=Live Pink=Live Blue=Clean Interpretation MIC Endpoint: Lowest concentration remaining BLUE (No reduction) Plate:c3->Interpretation

Caption: 96-well plate layout for MIC determination. The transition from Blue to Pink indicates the MIC breakpoint.

Part 3: Mechanistic Profiling (Time-Kill Kinetics)

Objective: Distinguish between Bacteriostatic (stops growth) and Bactericidal (kills bacteria) activity.[3]

Definitions
  • Bacteriostatic:

    
     reduction in CFU/mL relative to the initial inoculum.
    
  • Bactericidal: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     reduction (99.9% kill).[4]
    
Protocol Steps
  • Preparation: Prepare tubes with compound concentrations at

    
     MIC and 
    
    
    
    MIC in CAMHB.
  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Incubate at 37°C with shaking.

    • Remove aliquots (100 µL) at 0h, 2h, 4h, 8h, and 24h .

  • Quantification:

    • Perform serial 10-fold dilutions of the aliquots in saline.

    • Plate 10 µL spots onto MHA plates (Drop Plate Method) or spread plate 100 µL.

    • Incubate overnight and count colonies.

  • Data Analysis: Plot

    
     vs. Time.
    

Part 4: Safety & Selectivity (Hemolysis Assay)

Objective: Ensure the compound kills bacteria, not human cells. The Selectivity Index (SI) is the critical metric.

Protocol Steps
  • Erythrocyte Preparation:

    • Wash fresh human or sheep blood (in EDTA) 3x with PBS (centrifuge 1000g, 5 min).

    • Resuspend to a 4% v/v solution in PBS.

  • Assay Setup:

    • Mix 100 µL of compound (various concentrations) with 100 µL of 4% RBC suspension in a 96-well V-bottom plate.

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Incubation: 1 hour at 37°C.

  • Reading:

    • Centrifuge plate at 1000g for 5 min.

    • Transfer 100 µL of supernatant to a flat-bottom plate.

    • Measure Absorbance at 540 nm (Hemoglobin release).[5]

Calculations

1. Percent Hemolysis:


[5][6][7]

2. Selectivity Index (SI): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[8]
  • 
    : Concentration causing 50% hemolysis.[5]
    
  • Interpretation: An SI

    
     indicates a promising therapeutic window.
    

Part 5: Data Presentation & Quality Control

Summary Table Template
Compound IDMIC (µg/mL)MBC (µg/mL)Type (Static/Cidal)

(µg/mL)
Selectivity Index (SI)
CMP-001 4.08.0Bactericidal>512>128 (Excellent)
CMP-002 2.0>64Bacteriostatic168 (Toxic)
Quality Control (Z-Factor)

For high-throughput MIC screens, calculate the Z-factor to validate assay robustness:



  • 
    : Standard deviation, 
    
    
    
    : Mean signal.
  • Target:

    
     (Excellent Assay).
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Antimicrobial Susceptibility Testing: Disk Diffusion Method Manual v13.0. [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments. [Link]

  • Oddo, A., & Hansen, P. R. (2017). "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of (R)-4-(2-Amino-3-hydroxypropyl)phenol synthesis

This guide serves as a specialized Technical Support Center for the synthesis of (R)-4-(2-Amino-3-hydroxypropyl)phenol , commonly known as (R)-Tyrosinol . This molecule is the reduction product of (R)-Tyrosine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis of (R)-4-(2-Amino-3-hydroxypropyl)phenol , commonly known as (R)-Tyrosinol .

This molecule is the reduction product of (R)-Tyrosine. The synthesis is notoriously difficult not because of the reaction chemistry, but because of the work-up . The product is amphiphilic (containing a phenol, an amine, and an alcohol), leading to high water solubility and persistent chelation with boron byproducts.

Ticket ID: TYR-OH-SYN-001 Topic: Yield Improvement & Isolation Strategy Applicable For: Scale-up from 1g to 100g Chemical Target: (R)-Tyrosinol [CAS: 38031-48-6]

🔬 Core Directive: The "Hidden" Yield Killer

If your yield is stuck between 30-50% , the issue is likely not the reduction conversion. It is the formation of stable Amine-Borane complexes during the reaction. Standard aqueous quenches do not break these bonds effectively, causing your product to remain trapped in the aqueous phase or discarded with the solid borate salts.

The Solution: You must employ a "Boron-Busting" reflux step or an Iodine-activated reduction system.

📊 Module 1: The Optimized Reaction Protocol

Do not use standard Lithium Aluminum Hydride (LiAlH4) without modification.[1] The resulting aluminum salts trap the phenolic product.

Recommended Method: The McKennon System (NaBH₄ / I₂) This method generates diborane in situ and provides a cleaner reaction profile than LiAlH4 for amino acids.

The Protocol
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.3 M concentration relative to substrate).

  • Reagents:

    • (R)-Tyrosine (1.0 equiv) — Note: You can use the free acid; esterification is not strictly necessary with this method, saving a step.

    • NaBH₄ (2.4 equiv)

    • I₂ (1.0 equiv)

  • Procedure:

    • Suspend (R)-Tyrosine and NaBH₄ in THF.

    • Cool to 0°C.[2]

    • Add I₂ in THF dropwise over 30 mins (Hydrogen gas evolution!).

    • Critical Step: Reflux for 18 hours. The solution should turn colorless as I₂ is consumed.

Data: Yield Comparison by Method
MethodReagent SystemTypical YieldEnantiomeric Excess (ee)Major Downside
A (Recommended) NaBH₄ / I₂ / THF 85-92% >98% Requires long reflux
B (Standard)LiAlH4 / THF40-60%>98%Difficult emulsion workup
C (Ester Redux)Tyrosine-OMe / NaBH450-70%90-95%Risk of racemization
🛠 Module 2: The "Boron-Buster" Work-up (Troubleshooting)

This is where 90% of users lose their yield.

The Problem: Amino alcohols form a stable 5-membered chelate ring with boron species. The Fix: You must convert the B-N bond into a B-O bond (methanolysis) or destroy it with acid.

Step-by-Step Isolation Guide
  • The Quench: Cool reaction to 0°C. Carefully add Methanol until gas evolution ceases.

  • The Breakdown (Mandatory): Evaporate the solvent to a paste. Redissolve in 20% KOH (aqueous).

    • Wait! Isn't the phenol acidic? Yes, but we need to hydrolyze the borane.

    • Action: Stir at 60°C for 4 hours. This breaks the boron-nitrogen complex.

  • The pH Swing (The Art of Extraction):

    • Tyrosinol is amphoteric.

    • Target pH: 9.5 - 10.0.

    • Why? Below pH 9, the amine is protonated (water-soluble). Above pH 10.5, the phenol is deprotonated (water-soluble phenolate).

  • Extraction Solvent: Do NOT use Diethyl Ether or Hexane. They are too non-polar.

    • Use: n-Butanol or THF/Ethyl Acetate (1:1).

    • Pro Tip: Use a continuous liquid-liquid extractor for 12 hours if possible.

📉 Visualization: The Reaction & Isolation Logic

TyrosinolSynthesis Start (R)-Tyrosine (Precursor) Reagent NaBH4 + I2 (THF, Reflux 18h) Start->Reagent Complex Boron-Product Complex (STABLE TRAP) Reagent->Complex Reduction Quench MeOH Quench (Gas Evolution) Complex->Quench Hydrolysis KOH Hydrolysis (60°C, 4h) Quench->Hydrolysis Break B-N Bond Decision pH Adjustment (Target pH 9.5-10) Hydrolysis->Decision FailPath Extraction with Et2O or pH > 11 Decision->FailPath Incorrect Solvent/pH SuccessPath Extraction with n-BuOH or Continuous Extractor Decision->SuccessPath Correct Protocol Loss Product in Aqueous Phase (Yield < 40%) FailPath->Loss Product (R)-Tyrosinol (Yield > 85%) SuccessPath->Product

Figure 1: Critical decision pathway for breaking the Boron-Amine complex and selecting the correct extraction parameters.

❓ FAQ: Troubleshooting Common Failures

Q1: My reaction mixture turned pink/brown during workup. Is the product ruined? A: The color indicates phenol oxidation, likely to quinone species. This happens if the pH is too high (>11) in the presence of air.

  • Fix: Perform the KOH hydrolysis under Argon. Add a pinch of Sodium Metabisulfite during the workup to scavenge oxidants.

Q2: I see the product on TLC, but after column chromatography, I recovered almost nothing. A: Tyrosinol sticks to silica gel due to the free amine and phenol.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in the eluent.

  • Better Fix: Avoid chromatography. Isolate the product as the Hydrochloride salt. Dissolve the crude oil in minimal Ethanol and add conc. HCl/Ether to precipitate (R)-Tyrosinol·HCl .

Q3: Can I use LiAlH4 instead of NaBH4/I2? A: Yes, but you must use the Fieser Workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate. Do not use a large volume of acid to quench, or you will struggle to neutralize it back to the narrow pH 9.5 window without generating massive salt volumes that impede extraction.

Q4: The NMR shows broad peaks around 3.5-4.0 ppm. A: This is diagnostic of Boron contamination. The B-N complex has not been fully hydrolyzed.

  • Fix: Reflux the crude material in Methanol with a catalytic amount of HCl for 1 hour, then re-evaporate.

📚 References
  • The "McKennon" System (Primary Protocol): McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][3][4] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Boron Complexation Issues: Abiko, A., & Masamune, S. (1992). Boron-mediated reduction of amino acids.[2][3][5] Tetrahedron Letters, 33(38), 5517-5518.

  • General Amino Alcohol Synthesis: Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

Sources

Optimization

overcoming solubility issues with 4-aminophenol derivatives

Technical Support Center: Solubility Optimization for 4-Aminophenol Scaffolds Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: 4AP-SOL-001[1] Welcome to the Technical Support Portal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-Aminophenol Scaffolds

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: 4AP-SOL-001[1]

Welcome to the Technical Support Portal

You are likely here because your 4-aminophenol (4-AP) derivative is precipitating in aqueous media, turning your solution brown, or failing to dissolve in your standard organic screen.[1] This is a known behavior of the aminophenol scaffold, driven by its amphoteric nature and oxidative instability.

This guide moves beyond generic advice. We will engineer a solubility system based on the specific pKa and redox properties of the 4-AP core.

Module 1: Solvent Selection & The "Like Dissolves Like" Trap

User Question: I'm trying to dissolve my 4-AP derivative in water for a biological assay, but it crashes out. Ethanol works, but is toxic to my cells. What are my alternatives?

Technical Analysis: The 4-aminophenol core is a rigid, polar aromatic system.[1] While it possesses hydrophilic groups (-OH, -NH2), the benzene ring drives high lattice energy.[1] In water, the solubility is only ~15 mg/mL (1.5%) [1]. For biological assays requiring millimolar concentrations, simple aqueous buffers often fail.[1]

Solubility Data Matrix (at 25°C) Use this table to select your primary stock solvent before dilution.[1]

SolventSolubility Limit (Approx.)SuitabilityMechanism
DMSO > 500 mg/mLHigh Dipolar aprotic; disrupts lattice energy efficiently.[2]
Acetonitrile ~230 mg/mLMed Good for HPLC; toxic for cell culture.[1][2]
Ethyl Acetate ~150 mg/mLMed Excellent for extraction/synthesis; poor for bio-assays.[2]
Ethanol ~45 mg/mLLow/Med Protogenic; limited by hydrogen bonding saturation.[2]
Water (pH 7) ~15 mg/mLLow High polarity mismatch with the aromatic ring.[2]
Benzene NegligibleNone Non-polar; cannot solvate the amine/hydroxyl groups.[2]

Decision Logic for Solvent Systems Follow this workflow to determine the correct solvent system for your application.

SolventLogic Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Synthesis / Extraction AppType->Synthesis CheckConc Target Conc. > 10mM? BioAssay->CheckConc Polarity Polarity Requirement Synthesis->Polarity DMSO Use DMSO Stock (1000x) Dilute into Buffer CheckConc->DMSO No Cosolvent Req. Cosolvent System (PEG 400 / Ethanol) CheckConc->Cosolvent Yes EtOAc Ethyl Acetate (Extraction) Polarity->EtOAc Extraction ACN Acetonitrile (Chromatography) Polarity->ACN HPLC

Figure 1: Decision tree for selecting the optimal solvent vehicle based on experimental constraints.

Module 2: pH Manipulation & The Oxidation Trap

User Question: I acidified my solution to dissolve the compound, but it turned brown/purple after a few hours. Why?

Technical Analysis: 4-Aminophenol is amphoteric .[1][3][4] It has two key ionization constants:[1][4]

  • pKa1 ≈ 5.48 (Protonation of the amine group -NH3+) [2].[1][4]

  • pKa2 ≈ 10.46 (Deprotonation of the phenol group -O-) [2].[1]

The Solubility "U-Curve":

  • pH < 4: High solubility (Cationic form).[1]

  • pH 6–9: Lowest solubility (Neutral/Zwitterionic region).[1]

  • pH > 11: High solubility (Anionic form).[1]

The Oxidation Trap: While high pH increases solubility, it rapidly accelerates oxidation. The phenolate ion (formed at pH > 10) is electron-rich and easily oxidizes to quinoneimine (colored species), which then polymerizes into brown pigments [3].

Protocol: Oxidation-Free Solubilization Use this protocol if you must use aqueous buffers.[1]

  • Degas Solvents: Sparge your buffer with Nitrogen or Argon gas for 15 minutes before adding the compound.[1] This removes dissolved oxygen.[1][5][6]

  • Add Antioxidant: Supplement the buffer with 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid .[1] These act as sacrificial reducing agents.[1]

  • pH Adjustment:

    • Preferred: Adjust pH to 4.0–5.0 using dilute HCl or Acetic Acid (Targeting the amine pKa).

    • Avoid: Alkaline pH (>8.[1]0) unless strictly necessary and under anaerobic conditions.[1]

Module 3: Advanced Formulation (Cosolvents & Complexation)

User Question: I cannot use DMSO and pH adjustment is not an option. How do I get this into solution?

Technical Analysis: When pH and simple solvents fail, we must disrupt the water structure or encapsulate the hydrophobic core.

Option A: Binary Cosolvent System (PEG 400)

Polyethylene Glycol 400 (PEG 400) acts as a bridge between the hydrophobic drug and water. Data suggests a synergistic maximum solubility for aminophenol derivatives (like acetaminophen) at a 0.8 mass fraction of PEG 400 [4].[1]

Protocol:

  • Dissolve 4-AP derivative in pure PEG 400 (or Ethanol) first.[1]

  • Slowly add water/buffer dropwise with vigorous stirring.

  • Target Ratio: 20% Ethanol / 30% PEG 400 / 50% Water.[1]

Option B: Cyclodextrin Inclusion Complex

Beta-Cyclodextrin (


-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1] The hydrophobic benzene ring of 4-AP sits inside the CD cavity, while the hydrophilic CD exterior interacts with water [5].

CDComplex Host Cyclodextrin (Host) Guest 4-AP Deriv. (Guest) Complex Inclusion Complex Host->Complex k_1 (Association) Guest->Complex Soluble Solubilized System Complex->Soluble Hydrogen Bonding

Figure 2: Mechanism of host-guest inclusion.[1] The hydrophobic 4-AP guest is shielded from the aqueous environment by the cyclodextrin torus.

Protocol: Kneading Method (High Efficiency)

  • Weigh: Mix 4-AP derivative and HP-

    
    -CD in a 1:1 molar ratio .
    
  • Wet: Add a minimal amount of 50% Ethanol/Water to form a thick paste.[1]

  • Grind: Knead vigorously in a mortar for 30–45 minutes. The paste will dry as the complex forms.

  • Dry: Vacuum dry the resulting powder.[1][7]

  • Reconstitute: This powder will now dissolve significantly faster in water than the free drug.[1]

References

  • PubChem. (n.d.).[1] 4-Aminophenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Wikipedia. (n.d.).[1] 4-Aminophenol Properties and pKa. Retrieved from [Link][4]

  • Journal of Chemical & Engineering Data. (2010). Solubility of Acetaminophen in PEG 400 + Water Mixtures. American Chemical Society.[1][3] Retrieved from [Link]

  • ResearchGate. (2022).[1] General Methods for the Preparation of Cyclodextrin Inclusion Complexes. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for oxidative polycondensation

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Reaction Kinetics, Molecular Weight, and Structural Integrity Welcome to the Application Support Hub You have reached the advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Reaction Kinetics, Molecular Weight, and Structural Integrity

Welcome to the Application Support Hub

You have reached the advanced troubleshooting desk. As Senior Application Scientists, we understand that oxidative polycondensation (OP) is a balancing act between radical generation rates and chain propagation kinetics . Whether you are synthesizing conductive polymers (e.g., Polyaniline, PANI) or engineering bio-based polyphenols via enzymatic catalysis, the failure modes are often distinct but mechanistically linked.

This guide is structured as a series of resolved technical tickets , addressing the most frequent high-impact failures we see in the field.

Ticket #001: "My polymer yield is high, but molecular weight ( ) is consistently low."

Diagnosis: Premature Precipitation (The "Solubility Trap") Root Cause: In oxidative polycondensation, the growing chain becomes less soluble as it lengthens. If the oligomer precipitates before reaching the critical chain length, the reaction effectively terminates because the oxidant cannot access the sterically buried active sites in the solid phase.

The Protocol: Solvent Engineering & Emulsion Systems

To increase


, you must keep the active radical chain in the solution phase longer.
  • Switch to a "Good" Solvent:

    • For phenolic resins, move from pure aqueous systems to mixed systems (e.g., Water/DMF, Water/Dioxane, or Water/Acetone).

    • Constraint: Ensure the organic cosolvent does not denature your catalyst (if enzymatic) or scavenge radicals.

  • Implement Surfactant-Assisted Polymerization (Emulsion):

    • Use anionic surfactants (e.g., SDBS, DBSA) which serve a dual purpose: they act as a dopant (for conductive polymers) and a micellar template.

    • Mechanism: The hydrophobic monomer enters the micelle. Polymerization occurs at the micelle-water interface, allowing the chain to grow within a stabilized environment, preventing early precipitation.

Data: Solvent Effect on


 of Polyphenols 
Solvent SystemSolubility Parameter (

)
Outcome

(Approx)
Water (pH 9) High (Polar)Rapid precipitation of oligomers.< 1,000 Da
50% Dioxane/Water MediumExtended chain growth; delayed precipitation.~3,500 Da
DMF (Pure) Low (Aprotic)High solubility; difficult oxidant removal.> 8,000 Da

Technical Note: For conductive polymers like PANI, adding a steric stabilizer (e.g., Polyvinyl alcohol or PVP) during synthesis results in colloidal dispersions rather than precipitates, significantly boosting processability [1].

Ticket #002: "The reaction starts vigorously but stops abruptly. The enzyme is dead."

Diagnosis: Suicide Inactivation (Substrate Inhibition) Root Cause: When using Peroxidases (e.g., HRP) or Laccases, an excess of Hydrogen Peroxide (


) does not just drive the reaction; it destroys the enzyme's heme active site. This is known as "Suicide Inactivation."
The Protocol: Controlled Oxidant Feeding

Never add the total calculated volume of oxidant at


.
  • Stepwise Addition: Divide the oxidant into 10–20 aliquots added over 1–2 hours.

  • Continuous Feed: Use a syringe pump to maintain the

    
     below 1.0 mM in the reactor.
    
  • In-Situ Generation (The "Glucose Oxidase" Method):

    • Add Glucose and Glucose Oxidase (GOx) to the reaction.

    • GOx slowly converts glucose +

      
      
      
      
      
      Gluconolactone +
      
      
      .
    • Result: A steady, low-concentration stream of oxidant that sustains polymerization without killing the HRP.

Visualization: The Suicide Inhibition Loop

EnzymeKinetics Native Native Enzyme (Active Heme) Cpd1 Compound I (High Oxidation State) Native->Cpd1 + H2O2 (Controlled) Cpd2 Compound II (Radical Transfer) Cpd1->Cpd2 + Monomer Cpd2->Native + Monomer (Cycle Complete) Inactive Verdohemoprotein (DEAD ENZYME) Cpd2->Inactive + Excess H2O2 (Suicide Path) Polymer Polymer Growth Cpd2->Polymer Radical Release

Figure 1: Mechanism of Peroxidase Catalysis vs. Suicide Inactivation.[1] Excess oxidant pushes Compound II into an irreversible inactive state [2].

Ticket #003: "My Polyaniline (PANI) is green but non-conductive."

Diagnosis: Over-Oxidation & Ortho-Coupling Defects Root Cause:

  • Temperature: Reaction was likely run at room temperature (RT). At RT, side reactions (ortho-coupling) increase, breaking the conjugation length.

  • Stoichiometry: Excess Ammonium Persulfate (APS) degrades the polymer chain via hydrolysis of the imine bond.

The Protocol: Low-Temperature Stoichiometric Control

Conductivity requires long, linear, para-coupled chains (Emeraldine Salt).

  • Thermodynamic Control: Cool the reactor to 0°C – 2°C (Ice/Salt bath).

    • Why? Low temperature suppresses the activation energy for ortho-coupling and hydrolysis, favoring the linear para-coupling mechanism [3].

  • Optimized Stoichiometry:

    • Standard: APS / Aniline mole ratio = 1.25 : 1 .

    • Optimization: Reduce to 1.0 : 1 or 0.8 : 1 if degradation is observed. While yield may drop slightly, structural integrity (conductivity) increases significantly [4].

  • pH Maintenance: Ensure the reaction medium is strongly acidic (pH < 2.0, typically 1M HCl). Protonation of the aniline monomer directs the electrophilic substitution to the para position due to steric and electronic effects.

Troubleshooting Matrix: Chemical Oxidative Polymerization

ObservationProbable CauseCorrective Action
Low Yield Insufficient Oxidant or Induction Period too long.Check Oxidant:Monomer ratio.[2][3] Add a catalytic amount of dimer (e.g., p-phenylenediamine) to bypass induction.
Violet Color (Pernigraniline) Over-oxidation.[2]Reduce oxidant ratio.[3] The polymer is degrading.[2][4]
Gelation / Crosslinking Temperature too high; Monomer concentration too high.Dilute reaction; lower temperature to < 5°C.
High Polydispersity (PDI) Slow initiation vs. fast propagation.Add oxidant rapidly (flash addition) to initiate all chains simultaneously, then cool immediately.
Ticket #004: "How do I control Regioselectivity (Linear vs. Branched)?"

Diagnosis: Lack of Steric/Electronic Guidance Root Cause: Phenolic radicals can couple at ortho or para positions. Random coupling leads to branching and poor mechanical properties.

The Protocol: Template & Substituent Effects
  • Substituent Blocking: Use monomers with blocked ortho-positions (e.g., 2,6-dimethylphenol) to force para-coupling (producing PPO resins).

  • Template-Assisted Synthesis:

    • Use a linear template (e.g., PEG, DNA, or SPS) that binds the monomer via hydrogen bonding or electrostatic forces.

    • Result: The monomers are aligned "head-to-tail" along the template before oxidation, forcing a linear architecture even under oxidative conditions.

Visualization: Optimization Logic Flow

OptimizationLogic Start Start: Define Target Property Branch1 Target: High Conductivity (Linearity) Start->Branch1 Branch2 Target: High Molecular Weight (Solubility) Start->Branch2 Action1 Decrease Temp (0°C) pH < 2.0 Branch1->Action1 Action2 Solvent Engineering (DMF/DMSO or Emulsion) Branch2->Action2 Check1 Check: Over-oxidation? (Violet Color) Action1->Check1 Check2 Check: Enzyme Death? Action2->Check2 Fix1 Reduce Oxidant Ratio (Target 1:1) Check1->Fix1 Yes Fix2 Stepwise H2O2 Addition Check2->Fix2 Yes

Figure 2: Decision tree for optimizing reaction conditions based on target polymer properties.

References
  • Stejskal, J., & Sapurina, I. (2005).[5] Polyaniline: Thin Films and Colloidal Dispersions. Pure and Applied Chemistry.

  • Valderrama, B., et al. (2002). Suicide Inactivation of Peroxidases and the Challenge of Engineering More Robust Enzymes. Chemistry & Biology.

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline.[2][5][6][7][8] Progress in Polymer Science.

  • Cao, Y., Andreatta, A., Heeger, A. J., & Smith, P. (1989). Influence of Chemical Polymerization Conditions on the Properties of Polyaniline. Polymer.[2][4][5][6][9][10][11][12]

  • Kobayashi, S., et al. (2001). Enzymatic Polymerization. Chemical Reviews.

Sources

Optimization

challenges in the regioselective ring-opening of epoxides

Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-EPOX-001 Subject: Troubleshooting Regioselectivity, Yield Loss, and Catalyst Deactivation in Epoxide Opening Welcome to the Epoxide Opening Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-EPOX-001 Subject: Troubleshooting Regioselectivity, Yield Loss, and Catalyst Deactivation in Epoxide Opening

Welcome to the Epoxide Opening Support Hub

You have reached the Tier 3 Technical Support guide for epoxide functionalization. This document bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery and complex synthesis.

Epoxides are high-energy "spring-loaded" electrophiles. The challenge is not getting them to react, but getting them to react selectively. We treat the ring-opening process as a competition between Steric Control (


) and Electronic Control  (

-like), often complicated by the parasitic Meinwald Rearrangement .
Module 1: The Regioselectivity Matrix (Acid vs. Base)

The Core Conflict: Users often report "mixed isomers" when assuming that "less substituted = major product." This rule fails under catalytic conditions. You must select your conditions based on the substrate's electronic bias, not just reagent availability.

Diagnostic Workflow

Use the following logic to determine the predicted major isomer.

Regioselectivity Start Substrate Analysis Cond Reaction Conditions? Start->Cond Base Basic / Nucleophilic (Alkoxides, Amines, Azides) Cond->Base Acid Acidic / Lewis Acid (H+, BF3, Metal Triflates) Cond->Acid Styrene Is it a Styrene Oxide? Base->Styrene Res2 Attack at MOST Substituted Carbon (Electronic) Acid->Res2 Transition State Stabilizes u03B4+ Res1 Attack at LEAST Hindered Carbon (Steric) Styrene->Res1 No (Aliphatic) Styrene_Yes Benzylic Attack Dominates (Electronic override) Styrene->Styrene_Yes Yes (Ph-R)

Figure 1: Decision matrix for predicting regiochemical outcomes based on conditions and substrate class.

Troubleshooting "Mixed Regioisomers"
SymptomProbable CauseCorrective Action
Mixture under Basic Conditions Styrene Oxide Effect: The benzylic position is electronically activated, competing with the steric preference for the terminal carbon.Switch to solid-state alumina or highly polar solvents (e.g., HFIP) to enforce

character, or use a directing group if available.
Mixture under Acidic Conditions Weak Acid/Nucleophile: The protonation is insufficient to create a full

at the tertiary center, leading to competing steric attack.
Switch to a Metal Triflate catalyst (e.g.,

) which coordinates tightly to oxygen, enforcing the electronic bias more strictly than weak Brønsted acids.
Loss of Stereochemistry

Leakage:
Carbocation character became too strong, allowing bond rotation before nucleophilic attack.
Lower the temperature to -78°C. Ensure the nucleophile is present in high concentration before adding the acid catalyst.
Module 2: The "Meinwald" Trap (Yield Loss to Carbonyls)

The Issue: You are attempting a Lewis Acid-catalyzed ring opening, but NMR shows the disappearance of epoxide protons and the appearance of aldehyde/ketone signals (9-10 ppm or ~2.1 ppm).

The Mechanism: This is the Meinwald Rearrangement . In the absence of a rapid nucleophilic attack, the Lewis Acid (


) causes a 1,2-hydride shift, isomerizing the epoxide into a carbonyl.

Meinwald Epoxide Epoxide + Lewis Acid Activated Activated Complex Epoxide->Activated Path_A Path A: Nucleophilic Attack (Desired Ring Opening) Activated->Path_A High [Nu] Path_B Path B: 1,2-Hydride Shift (Meinwald Rearrangement) Activated->Path_B Low [Nu] or Strong LA Product 1,2-Functionalized Product Path_A->Product Byproduct Ketone/Aldehyde Waste Path_B->Byproduct

Figure 2: Kinetic competition between desired ring-opening and parasitic rearrangement.

Corrective Protocol:

  • Avoid

    
    :  This catalyst is notorious for triggering rearrangement.
    
  • Use Lanthanide Triflates:

    
     or 
    
    
    
    are milder and coordinate reversibly, favoring nucleophilic attack over rearrangement [1].
  • "Nucleophile First" Addition: Never add the catalyst to the epoxide alone. Mix Epoxide + Nucleophile, then add the catalyst dropwise.

Module 3: Hydrolytic Kinetic Resolution (HKR) Protocol

The Context: You need to resolve a racemic terminal epoxide to >99% ee using the Jacobsen (Salen)Co(III) catalyst.

Common Failure Mode: "The reaction stalled at 30% conversion" or "The product is racemic."

The Critical Variable: Oxidation State The active species is (Salen)Co(III) . The commercial precursor is often Co(II), which is inactive until oxidized.

Step-by-Step Validated Workflow [2, 3]:

  • Catalyst Activation:

    • Dissolve (Salen)Co(II) precatalyst in CH₂Cl₂.

    • Add acetic acid (AcOH) and allow to stir open to air for 30 mins. The color changes from orange/red to dark brown (formation of Co(III)-OAc).

    • Note: If skipping this, you must use the pre-oxidized Co(III)OTs or similar salt.

  • Stoichiometry Check:

    • Epoxide: 1.0 equiv (racemic).

    • Water: 0.55 equiv (Critical: Excess water >0.6 equiv slows the reaction by saturating the catalyst; insufficient water <0.45 equiv prevents full resolution).

    • Catalyst: 0.5 mol%.

  • Execution:

    • Mix Epoxide and Catalyst (solvent-free or minimal THF).

    • Add water slowly (or use a syringe pump for large scales) to maintain the bimetallic catalytic cycle.

    • Monitor by chiral GC/HPLC. Stop exactly when the unwanted enantiomer is consumed (typically 50-52% conversion).

FAQ: Rapid Fire Troubleshooting

Q: My amine nucleophile isn't reacting with the epoxide, even with heat. A: If you are using an acid catalyst (like a Lewis acid) with an amine, you have likely protonated your amine, killing its nucleophilicity.

  • Fix: Use Metal Triflates (which tolerate amines better) or switch to thermal opening in a polar protic solvent (ethanol/water) without acid. Alternatively, use Lithium Perchlorate (

    
    )  in diethyl ether (5M concentration) to activate the epoxide via Lithium coordination without protonating the amine.
    

Q: I'm getting polymerization (polyethers). A: This occurs when the product alkoxide reacts with another molecule of epoxide.

  • Fix: Use the nucleophile in excess (3-5 equiv). If the nucleophile is expensive, use inverse addition (add epoxide slowly to the nucleophile solution).

Q: Can I open an epoxide with an azide (


) without making Hydrazoic Acid (

)?
A: Yes. Avoid adding

to strong acid. Instead, use Cerium(IV) Triflate or Ammonium Chloride (

) in methanol/water. The

provides just enough buffering to activate the epoxide without generating dangerous quantities of

gas.
References
  • Dalpozzo, R., et al. (2009).[1] "Erbium(III) Triflate Is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols."[1] Synthesis.

  • Schaus, S. E., et al. (2002).[2][3] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[4]

  • Jacobsen, E. N. (2004). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Organic Syntheses.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Regioselectivity in Epoxide Opening).

Sources

Troubleshooting

troubleshooting low yields in the reduction of carboxylic acids to primary alcohols

Status: Operational Ticket: #CA-RED-001 Subject: Troubleshooting Low Yields in Carboxylic Acid Reduction Assigned Specialist: Senior Application Scientist Introduction: The Yield Paradox Reducing a carboxylic acid to a p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #CA-RED-001 Subject: Troubleshooting Low Yields in Carboxylic Acid Reduction Assigned Specialist: Senior Application Scientist

Introduction: The Yield Paradox

Reducing a carboxylic acid to a primary alcohol is a textbook transformation, yet in the laboratory, it frequently becomes a bottleneck. The paradox is that while the reaction conversion is often quantitative, the isolated yield plummets.

Why? The carboxylic acid reduction is unique because it generates stoichiometric quantities of sticky, amphoteric metal salts (aluminum or boron oxides). These byproducts form a matrix that physically traps your product or creates stable emulsions during work-up.

This guide moves beyond "add reagent and stir." It deconstructs the chemical causality of yield loss and provides self-validating protocols to ensure the product ends up in your flask, not the waste container.

Phase 1: Diagnostic Flowchart

Before altering your reaction, identify the failure mode using this logic tree.

TroubleshootingFlow start START: Low Yield Observed check_tlc Check TLC/LCMS of Crude Reaction (Before Work-up) start->check_tlc conversion_q Is Starting Material (SM) Consumed? check_tlc->conversion_q no_conv NO: SM Remains conversion_q->no_conv Incomplete yes_conv YES: SM Gone conversion_q->yes_conv Complete reagent_check Check Reagent Quality (Titrate LAH/Borane) no_conv->reagent_check solubility Check Solubility (Is SM precipitating?) no_conv->solubility workup_loss Loss occurs during Work-up yes_conv->workup_loss emulsion Issue: Emulsion/Gel layer workup_loss->emulsion Viscous/Cloudy trapping Issue: Product trapped in Salts workup_loss->trapping Clear organic layer but low mass rochelle SOLUTION: Rochelle's Salt Work-up (Solubilizes Al species) emulsion->rochelle trapping->rochelle soxhlet SOLUTION: Soxhlet Extraction of Filter Cake trapping->soxhlet

Figure 1: Diagnostic logic for isolating the source of yield loss. Blue nodes indicate diagnostic steps; Green nodes indicate successful conversion logic; Red nodes indicate reaction failure; Yellow nodes indicate isolation failure.

Phase 2: The "Engine" – Reagent Selection & Stoichiometry

Choosing the wrong reagent is the first step toward a difficult work-up.

Reagent Comparison Matrix
FeatureLithium Aluminum Hydride (LAH) Borane (BH₃[1]·THF or BH₃·DMS) Mixed Anhydride / NaBH₄
Mechanism Nucleophilic attack (Hard Hydride)Electrophilic activation (Lewis Acid)Activation via anhydride formation
Selectivity Poor. Reduces esters, amides, nitriles.Excellent. Reduces -COOH in presence of esters/nitro.Good. Mild conditions.[2][3]
Stoichiometry 0.75–1.0 mol LAH per mol Acid1.0–1.5 mol BH₃ per mol Acid1.0 equiv Activation / 2.0+ equiv NaBH₄
Major Risk Pyrophoric; Aluminum salts trap product.Moisture sensitive; H₂ evolution.Multi-step; Carbonate byproducts.
Best For Simple acids; Acid-stable side chains.Acids with esters/ketones present.[2]Small scale; Avoiding heavy metals.
Deep Dive: The Borane Advantage

Unlike LAH, which attacks the carbonyl carbon as a nucleophile, Borane acts as a Lewis acid.[4] It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon and facilitating hydride transfer from the same boron atom. This "intramolecular" delivery is why Borane reduces carboxylic acids faster than esters (which are less basic).

Expert Tip: If using BH₃·THF, ensure it is fresh. The reagent degrades over time to form tributyl borate, which is inactive. If your yield is 0% and no gas evolves, your Borane is dead.

Phase 3: The "Graveyard" – Work-up Protocols

The majority of yield loss occurs here. Aluminum salts (


) form a gelatinous "floc" that has a high surface area, physically adsorbing polar alcohols.
Protocol A: The Fieser Work-up (Standard)

Best for: Non-polar alcohols, large scale, granular precipitate desired.

The Golden Ratio (1 : 1 : 3): For every x grams of LAH used, add sequentially:

  • x mL Water (Caution: Exothermic, H₂ gas evolution)

  • x mL 15% NaOH (Aqueous)

  • 3x mL Water

Procedure:

  • Dilute reaction mixture with diethyl ether (THF holds water and makes salts sticky).

  • Cool to 0°C.

  • Add the water slowly.[5]

  • Add the NaOH.

  • Add the second portion of water.

  • Crucial Step: Warm to room temperature and stir vigorously for 15–30 minutes. You must see the gray sludge turn into a white, granular sand.

  • Filter through Celite.[5][6]

Protocol B: Rochelle's Salt (The Emulsion Breaker)

Best for: Polar alcohols, amines, and reactions that formed a gel.

Rochelle's salt (Potassium Sodium Tartrate) acts as a ligand, chelating aluminum ions into a water-soluble complex, destroying the gel network.

Procedure:

  • Quench reaction with a small amount of water or ethyl acetate.

  • Add saturated aqueous Potassium Sodium Tartrate (approx. 20 mL per gram of LAH).

  • Stir vigorously at room temperature.

    • Time: This is not instant.[2][5][7][8][9][10][11] It often requires 1–4 hours of stirring.

    • Visual Cue: Two clear, distinct layers will form (organic and aqueous). The gray solids will vanish.

  • Separate layers and extract the aqueous phase with organic solvent.

Phase 4: Alternative Workflow (Mixed Anhydride)

If LAH/Borane fails or is too hazardous, use the Mixed Anhydride Activation method. This converts the acid into a highly reactive species that NaBH₄ can reduce.

Mechanism & Workflow:

MixedAnhydride acid Carboxylic Acid (R-COOH) anhydride Mixed Anhydride Intermediate acid->anhydride THF, -10°C base N-Methylmorpholine (Base) base->anhydride cl_formate Ethyl Chloroformate (Activator) cl_formate->anhydride alcohol Primary Alcohol (R-CH2OH) anhydride->alcohol 0°C to RT nabh4 NaBH4 / MeOH (Reduction) nabh4->alcohol

Figure 2: Activation of carboxylic acid via mixed anhydride followed by borohydride reduction.

Step-by-Step:

  • Dissolve Acid (1.0 equiv) and N-Methylmorpholine (1.1 equiv) in THF. Cool to -10°C.

  • Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir 15 min (Precipitate of amine salt forms).

  • Filter off the salt (optional, but recommended for cleaner reaction).

  • Add NaBH₄ (2.0 equiv) in one portion.

  • Add Methanol dropwise (Caution: Gas evolution).

  • Quench with 1M HCl.

FAQ: Troubleshooting Specific Scenarios

Q: My product is water-soluble. I lose everything during the aqueous work-up.

  • A: Do not use the Fieser or Rochelle method with large water volumes.

    • Solution: Use the Fieser method but replace the final "3x water" with "3x THF" or simply filter the granular salts directly after the NaOH step. Wash the filter cake extensively with dry THF or Methanol.

    • Alternative: Perform a Soxhlet extraction on the aluminum salts using THF for 12 hours. Up to 30% of yield can be recovered from the "waste" solids.

Q: The reaction stalls at 50% conversion.

  • A: This is often a solubility issue. The lithium carboxylate salt (formed immediately upon adding LAH) might precipitate out of ether/THF, coating the unreacted acid.

    • Solution: Switch solvent to Dimethoxyethane (DME) or add a solubilizing agent. Alternatively, use Borane-DMS , which does not form the initial insoluble salt as readily as LAH.

Q: I see a new spot on TLC that isn't my alcohol or starting material.

  • A: Did you use Borane?

    • Diagnosis: Borane forms stable borate esters (R-CH₂-O-B(OH)₂). These often survive mild work-ups and appear as a less polar spot.

    • Fix: You must reflux the crude mixture with Methanol for 1 hour to break the B-O bond (transesterification to trimethyl borate, which is volatile).

References

  • Fieser Work-up Stoichiometry: Reagents for Organic Synthesis, Vol. 1, p. 583.[10] University of Rochester, "Magic Formulas: Fieser Workup".[12]

  • Borane Selectivity & Mechanism: Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. IV. The Reaction of Bis(3-methyl-2-butyl)borane with Representative Functional Groups." J. Am. Chem. Soc.[10]1970 , 92, 1637.

  • Rochelle's Salt Method: Common Organic Chemistry: LAH Work-up Guides.

  • Mixed Anhydride Reduction Protocol: Organic Syntheses, Coll. Vol. 10, p. 460 (2004).

Sources

Optimization

enhancing the stability of (R)-4-(2-Amino-3-hydroxypropyl)phenol in solution

The following guide serves as a specialized Technical Support Center for researchers working with (R)-4-(2-Amino-3-hydroxypropyl)phenol , chemically known as D-Tyrosinol (or the enantiomer of the reduced tyrosine metabol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (R)-4-(2-Amino-3-hydroxypropyl)phenol , chemically known as D-Tyrosinol (or the enantiomer of the reduced tyrosine metabolite).

This guide is structured to provide immediate troubleshooting, mechanistic explanations, and validated protocols to ensure data integrity in drug development and analytical chemistry workflows.

Ticket Subject: Enhancing Solution Stability & Preventing Degradation Compound Class: Amino-phenol / Phenylalaninol derivative Primary Risk: Oxidative Quinone Formation & Photolytic Degradation

Compound Identity & Stability Profile

Before troubleshooting, verify the specific form of the compound in use.[1] The stability profile differs significantly between the hydrochloride salt and the free base.[1]

FeatureTechnical Specification
IUPAC Name (R)-4-(2-amino-3-hydroxypropyl)phenol
Common Name D-Tyrosinol (if derived from D-Tyrosine)
CAS No. 87745-27-5 (HCl salt) / 500-88-9 (General Base)
Chemical Risk High Oxidation Potential. The electron-rich phenol ring, combined with the amine, makes this molecule susceptible to radical attack, leading to colored quinone intermediates.[2]
pKa Values ~9.5 (Phenol), ~9.7 (Amine).[1] Note: Zwitterionic character affects solubility.[1]

The "Why": Mechanisms of Instability

To stabilize this compound, you must interrupt two specific degradation pathways.[1]

The Oxidative Cascade (The "Pink Solution" Effect)

The most common issue is the solution turning pink, brown, or black.[1] This is not a random event; it is a deterministic chemical cascade triggered by pH and oxygen.[1]

  • Deprotonation: At neutral or basic pH (> pH 7), the phenol group loses a proton to form the phenolate ion .[1]

  • Electron Abstraction: The phenolate is highly electron-rich and easily loses an electron to dissolved oxygen or trace metals (Fe³⁺, Cu²⁺).[1]

  • Radical Formation: This forms a phenoxy radical, which delocalizes and reacts further to form quinone methides or iminoquinones .[1]

  • Polymerization: These reactive intermediates polymerize into melanin-like pigments (dark color).[1]

Graphviz Diagram: The Degradation Pathway

The following diagram illustrates the oxidative flow you must prevent.[1]

DegradationPathway cluster_prevention Stabilization Barriers Tyrosinol (R)-Tyrosinol (Stable at pH < 4) Phenolate Phenolate Ion (Reactive Species) Tyrosinol->Phenolate pH > 7 (Deprotonation) Radical Phenoxy Radical Phenolate->Radical O2 / Metal Ions (Oxidation) Quinone Quinone/Imine Intermediates Radical->Quinone Electron Loss Polymer Brown Polymer (Precipitate) Quinone->Polymer Polymerization Acid Acidic Buffer (Keeps Phenol Protonated) Acid->Tyrosinol Stabilizes Antiox Antioxidants (Scavenges O2) Antiox->Phenolate Blocks Oxidation

Caption: Mechanistic pathway of Tyrosinol degradation showing the critical intervention points (Acidification and Antioxidants) required to prevent polymerization.

Troubleshooting Guide (FAQ)

Direct answers to common observations in the lab.

Q1: My stock solution turned faint pink after 4 hours. Is it still usable?

Status: Compromised.

  • Diagnosis: The pink color indicates the formation of dopaquinone-like intermediates.[1] Even a faint color suggests that a fraction of your API has oxidized.[1]

  • Impact: While the concentration loss might be < 1%, these oxidation products are often potent electrophiles that can react with proteins or other reagents in your assay, leading to false positives/toxicity.[1]

  • Action: Discard. Prepare fresh stock using the "Ultra-Stable" Protocol below.

Q2: I see a fine white precipitate upon diluting the stock into PBS (pH 7.4).

Status: Solubility Limit / Isoelectric Precipitation.

  • Diagnosis: (R)-Tyrosinol has an amine and a phenol.[3] Near pH 9-10, it exists as a zwitterion or free base, which has the lowest water solubility. While PBS is pH 7.4, local concentration effects during mixing can trigger precipitation if the stock was highly acidic.[1]

  • Action: Vortex immediately. If precipitate persists, lower the pH of your working buffer to 6.5 or add a co-solvent (5% DMSO or Methanol) to maintain solubility.[1]

Q3: My LC-MS peak area drops by 10% overnight in the autosampler.

Status: Autosampler Instability.

  • Diagnosis: Autosamplers are often illuminated and not strictly anaerobic.[1] The compound is photodegrading or oxidizing in the vial.[1]

  • Action:

    • Use Amber glass vials (silanized if concentration is < 1 µM to prevent adsorption).[1]

    • Set autosampler temperature to 4°C .

    • Add 0.1% Formic Acid to the sample diluent to lock the phenol in its protonated state.[1]

Validated Protocols

SOP-01: Preparation of "Ultra-Stable" Stock Solution

Use this protocol for storage > 24 hours.

Reagents:

  • Solvent: 0.1 M HCl (preferred) or Water with 0.1% Formic Acid.[1]

  • Antioxidant (Optional but recommended): 1 mM Sodium Metabisulfite or 0.5 mM EDTA (to chelate iron/copper).[1]

Procedure:

  • Weighing: Weigh the (R)-Tyrosinol HCl salt rapidly. Avoid prolonged exposure to air.[1]

  • Dissolution: Dissolve in 0.1 M HCl .

    • Why? The low pH (pH ~1) ensures the amine is fully protonated (

      
      ) and the phenol is fully protonated (
      
      
      
      ), rendering the molecule resistant to oxidation.[1]
  • Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes to remove dissolved oxygen.

  • Storage: Aliquot into single-use amber vials. Store at -80°C .

    • Shelf Life: > 6 months at -80°C. < 1 week at 4°C.[1]

SOP-02: Working Solution for Biological Assays

Use this when you must introduce the compound to cells or enzymes at neutral pH.

Challenge: You cannot add 0.1 M HCl directly to cells. Strategy: "Flash Dilution."

  • Keep the stock highly concentrated (e.g., 100 mM in 0.01 M HCl).[1]

  • Prepare the assay buffer (e.g., PBS) immediately before use.[1]

  • Add Antioxidant to Buffer: Supplement the assay buffer with 100 µM Ascorbic Acid if the assay tolerates it.[1] This acts as a sacrificial anode, oxidizing before the Tyrosinol does.[1]

  • Dilute: Add the stock to the buffer only at the moment of experiment start.

Decision Tree for Stability Optimization

Use this logic flow to determine the best solvent system for your specific application.

StabilityDecisionTree Start Start: Select Solvent System AppType What is the Application? Start->AppType LCMS LC-MS / Analytical AppType->LCMS BioAssay Cell Culture / Enzymatic AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis AcidicMobile Use Acidic Mobile Phase (0.1% Formic Acid) LCMS->AcidicMobile ShortTerm Is exposure > 2 hours? BioAssay->ShortTerm Inert Strict Inert Atmosphere (Argon/N2) Synthesis->Inert AmberVial Amber Vials + 4°C AcidicMobile->AmberVial YesLong Add Ascorbic Acid (100µM) or SOD/Catalase ShortTerm->YesLong Yes NoShort Fresh Dilution (Flash) Keep Stock Acidic ShortTerm->NoShort No Protect Consider Protecting Groups (e.g., Boc/TBDMS) Inert->Protect

Caption: Decision matrix for selecting the appropriate stabilization strategy based on experimental context.

References

  • PubChem. 4-(2-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Canoncia, S., et al. (2015).[1] Controlling Factors in the Rates of Oxidation of Anilines and Phenols. The Journal of Physical Chemistry A. Available at: [Link][1]

  • U.S. Patent 20120271026A1. Inhibition of amine oxidation.[1] Available at:

Sources

Troubleshooting

strategies to minimize side reactions in Friedel-Crafts alkylation

Welcome to the Technical Support Center You are likely here because your Friedel-Crafts alkylation yielded a complex mixture of isomers, polyalkylated byproducts, or polymerized tars rather than the target mono-alkylated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely here because your Friedel-Crafts alkylation yielded a complex mixture of isomers, polyalkylated byproducts, or polymerized tars rather than the target mono-alkylated arene.[1] This is a feature, not a bug, of the reaction's fundamental kinetics: the product is more reactive than the starting material.

This guide moves beyond textbook theory to provide actionable, industrial-grade protocols for suppressing these side reactions.[1]

Module 1: Controlling Polyalkylation

The Issue: The alkyl group introduced is electron-donating.[2][3] It activates the benzene ring, making the product (


) a better nucleophile than the starting material (

). Consequently,

reacts with the electrophile faster than

does, leading to di- and tri-alkylated impurities.[1]
Diagnostic Diagram: The Kinetic Trap

The following flowchart illustrates the kinetic competition driving polyalkylation.

Polyalkylation Benzene Benzene (Substrate) Mono Mono-Alkylbenzene (ACTIVATED PRODUCT) Benzene->Mono k1 (Slow) RX Alkyl Halide + Catalyst RX->Mono Di Di-Alkylbenzene (Major Impurity) RX->Di Mono->Di k2 (Fast: k2 > k1) Tri Tri-Alkylbenzene Di->Tri k3 (Fastest)

Figure 1: Kinetic competition where


 due to electronic activation by the alkyl group.[1]
Troubleshooting Protocol: Stoichiometry Management

To force the reaction toward mono-alkylation, you must statistically overwhelm the electrophile with unreacted arene.

ParameterStandard ProtocolOptimization StrategyMechanism of Action
Arene:RX Ratio 1:15:1 to 10:1 Reduces the probability of the electrophile colliding with a product molecule.
Addition Mode Mix all at onceSlow Addition Add the Alkyl Halide/Catalyst mixture dropwise to the neat Arene. Keeps instantaneous electrophile concentration low.[1]
Solvent Nitrobenzene/CS2Neat Arene Using the substrate as the solvent maximizes its local concentration.

Q: "I used a 1:1 ratio, but my yield is only 30% mono-alkylated product. Why?" A: In a 1:1 stoichiometry, as soon as mono-product forms, it competes for the remaining alkyl halide.[1] By the time 50% of the starting material is consumed, the concentration of the highly reactive product is significant enough to dominate the kinetics. Switch to a 5:1 excess of arene and recycle the unreacted starting material via distillation.

Module 2: Preventing Skeletal Rearrangement

The Issue: Carbocation intermediates are prone to rearrangement to maximize stability (


). If you attempt to attach an n-propyl group using 1-chloropropane, you will almost exclusively isolate isopropylbenzene (cumene) due to a 1,2-hydride shift.[1]
The "Gold Standard" Solution: Acylation-Reduction

Direct alkylation with primary halides is structurally flawed. The industry-standard workaround is the Friedel-Crafts Acylation-Reduction sequence. Acylium ions (


) are resonance-stabilized and do not  rearrange.[1][2]
Workflow Diagram: Acylation-Reduction Sequence

AcylationReduction Start Benzene + Propionyl Chloride Acylium Acylium Ion Intermediate (Resonance Stabilized - NO Rearrangement) Start->Acylium AlCl3 (>1 equiv) Ketone Ethyl Phenyl Ketone (Deactivated - NO Polyalkylation) Acylium->Ketone Electrophilic Attack Reduction Reduction Step (Clemmensen or Wolff-Kishner) Ketone->Reduction Zn(Hg)/HCl or N2H4/KOH Product n-Propylbenzene (Linear Target Obtained) Reduction->Product Carbonyl -> Methylene

Figure 2: The Acylation-Reduction pathway guarantees linear alkyl chains and prevents polyalkylation by deactivating the ring.

Step-by-Step Protocol: n-Propylbenzene Synthesis
  • Acylation Step (The Setup):

    • Reagents: Benzene (solvent/reactant), Propionyl Chloride (1.0 equiv),

      
       (1.1 to 1.2 equiv ).[1]
      
    • Critical Note: Unlike alkylation, acylation requires stoichiometric Lewis acid because the ketone product complexes with

      
      , deactivating the catalyst [1].[1]
      
    • Procedure: Add

      
       to benzene.[1][4][5] Dropwise add propionyl chloride at 
      
      
      
      .[1]
    • Outcome: Formation of Ethyl Phenyl Ketone.[1][4] The acyl group is electron-withdrawing, which deactivates the ring, naturally preventing polyalkylation [2].[1][2]

  • Reduction Step (The Fix):

    • Method A (Acidic): Clemmensen Reduction.[1][6] Reflux the ketone with Zn(Hg) amalgam in concentrated HCl.

    • Method B (Basic): Wolff-Kishner Reduction.[1][7] Reflux with hydrazine (

      
      ) and KOH in high-boiling glycol.[1]
      
    • Result: The

      
       bond is reduced to 
      
      
      
      , yielding pure n-propylbenzene.[1]

Module 3: Advanced Catalysis (Zeolites)

The Issue: Traditional Lewis acids (


, 

) are corrosive, moisture-sensitive, and difficult to separate.[1] The Solution: Solid acid catalysts (Zeolites) offer Shape Selectivity .[1][8]

Q: "Can I stop polyalkylation without using massive excess of benzene?" A: Yes, by using shape-selective Zeolites (e.g., ZSM-5, MCM-22).[1]

  • Mechanism: The micropores of the zeolite are defined by the crystal lattice.

  • Transition State Selectivity: The pores are large enough to allow benzene and the alkylating agent to enter and form a mono-alkylated product. However, the bulky transition state required to add a second alkyl group physically cannot fit inside the pore channels [3].

  • Protocol: Replace

    
     with calcined H-ZSM-5. Run the reaction in a fixed-bed reactor or slurry. This is the modern "Green Chemistry" approach [4].
    

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product is Isopropylbenzene instead of n-Propyl Carbocation Rearrangement (

shift).
Switch to Acylation-Reduction protocol (Module 2).[1] Direct alkylation with primary halides >2 carbons is impossible.[1]
Reaction mixture turned into black tar Polymerization of alkene or over-reaction.[1]Lower the temperature (

). Ensure reagents are dry (water kills catalyst).[1] If using alkene reagent, add it very slowly.[1]
Yield is low; Catalyst sludge formed Complexation of catalyst.[1]If doing Acylation , you likely used catalytic

.[1][2][4] You must use >1 equivalent. The product traps the catalyst.
Multiple alkyl groups on ring Kinetic control failure.Increase Arene:RX ratio to 10:1 . Switch to a milder catalyst (

or Zeolite) to lower reaction rate.[1]

References

  • LibreTexts Chemistry. (2022).[1] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[2][3][4][5][6][7][8][9][10][11]Link[1]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation.[1][2][3][4][5][6][7][8][9][12][13]Link

  • S.M. Csicsery. (1984).[1] Catalysis by shape selective zeolites - Science and Technology.[1] Zeolites, Vol 4.[1] Link

  • MDPI. (2020).[1] Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation for MCM-36-Type Zeolites.Link[1]

Sources

Optimization

refining purification techniques for aminophenol compounds

Topic: Refining Purification Techniques for Aminophenol Compounds Status: Online | Queue: 3 Active Tickets Operator: Dr. Aris Thorne, Senior Application Scientist System Message: Welcome to the Support Hub Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Techniques for Aminophenol Compounds

Status: Online | Queue: 3 Active Tickets Operator: Dr. Aris Thorne, Senior Application Scientist

System Message: Welcome to the Support Hub

Welcome. If you are accessing this terminal, you are likely staring at a flask of what should be white crystals, but is instead a brown, tarry sludge. Do not panic. Aminophenols (particularly p-aminophenol and o-aminophenol) are notoriously unforgiving due to their amphoteric nature and high susceptibility to oxidative coupling.

This guide is not a textbook; it is a troubleshooting manual designed to reverse-engineer your failure points. We will address the three most critical support tickets we receive regarding aminophenol refinement.

Ticket #001: "My Product Turns Brown/Black During Filtration"

Severity: Critical Root Cause: Rapid oxidative coupling forming quinone imines.

The Mechanism of Failure

You are likely witnessing the formation of quinone imines . In the presence of oxygen and trace metals, aminophenols lose two protons and two electrons. This intermediate is highly reactive and polymerizes into dark, insoluble "humin-like" substances.

The Fix: The "Reductive Shield" Protocol You cannot simply "filter faster." You must chemically consume oxygen before it reacts with your amine.

Step-by-Step Protocol
  • Nitrogen Sparging (Mandatory): All solvents (water, alcohols) must be degassed with

    
     for 30 minutes prior to use. Maintain a nitrogen blanket over the reactor and the filter funnel.
    
  • The Dithionite Spike:

    • Dissolve crude aminophenol in dilute mineral acid (e.g.,

      
      ) at 80-90°C.
      
    • Crucial Step: Add Sodium Dithionite (

      
      )  (also known as Sodium Hydrosulfite) at 0.5% - 1.0% w/w relative to the aminophenol.
      
    • Why? Dithionite acts as a sacrificial reducing agent, instantly reverting any formed quinone imine back to the phenol form [1].

  • Adsorption: Add activated carbon (acid-washed preferred) to remove existing color bodies. Stir for 15-30 mins.

  • Hot Filtration: Filter above 85°C. If the solution cools in the funnel, the product crystallizes with impurities trapped inside.

Visualization: The Oxidation Trap

OxidationMechanism PAP Aminophenol (Colorless) Oxidation Oxidation (O2 / Trace Metals) PAP->Oxidation Quinone Quinone Imine (Reactive Intermediate) Oxidation->Quinone Quinone->PAP + Dithionite Polymer Brown/Black Polymers (Irreversible Sludge) Quinone->Polymer Polymerization Dithionite Sodium Dithionite (Reduction)

Figure 1: The cycle of aminophenol oxidation.[1] Sodium dithionite interrupts the formation of irreversible polymers by reducing the quinone intermediate.

Ticket #002: "I Cannot Separate Ortho- from Para-Isomers"

Severity: High Root Cause: Ignoring the Isoelectric Point (pI) difference.

The Science of Separation

p-Aminophenol (PAP) and o-aminophenol (OAP) have distinct isoelectric points. The pI is the pH at which the molecule has a net zero charge (zwitterion form) and, consequently, minimum water solubility .

  • pI of p-Aminophenol: ~ pH 7.1 - 7.8

  • pI of o-Aminophenol: ~ pH 6.0 - 6.5 (but often more soluble due to intramolecular H-bonding)

Data: Solubility vs. pH Profile
ParameterpH < 4.0 (Acidic)pH 7.0 - 7.5 (Neutral)pH > 10.0 (Basic)
Ionic State Cationic (

)
Zwitterionic (Neutral)Anionic (

)
Solubility (PAP) HighMinimum (<1g/100mL) High
Solubility (OAP) HighModerateHigh
Strategy Dissolve CrudePrecipitate Target Dissolve Impurities
The "Targeted Precipitation" Protocol
  • Start with your acidic filtrate (from Ticket #001).

  • Cool the solution to 20-25°C.

  • Slow Neutralization: Add 20% Ammonia (

    
    ) or NaOH dropwise.
    
  • The Critical Zone:

    • Monitor pH with a calibrated probe (paper is not precise enough).

    • Stop exactly at pH 7.2 .

    • p-Aminophenol will precipitate heavily.[2] o-Aminophenol and other impurities often remain in the mother liquor at this specific pH or can be washed away with toluene if co-precipitated [2].

  • Wash: Filter the cake and wash with a cold dilute sodium dithionite solution (to prevent surface oxidation) followed by a non-polar solvent (like toluene) if ortho-contamination is persistent.

Ticket #003: "Yield is Low / Crystals are Ashy"

Severity: Moderate Root Cause: Improper crystallization kinetics or "Occlusion."

Troubleshooting Guide

If your crystals are grey/ashy, you have trapped carbon fines or ash inside the crystal lattice. If yield is low, you over-washed or missed the pI.

Q: Should I use water or alcohol for recrystallization? A: Water is superior for purification; Alcohol is superior for drying.

  • Water:[3][4][5] High solubility delta between hot (90°C) and cold (20°C). Excellent for rejecting organic impurities.

  • Ethanol:[4][6] Good solvent, but often solubilizes the impurities you want to crash out. Use ethanol only for the final wash to aid drying.

Q: How do I remove the "Ash" appearance? A: You likely used a standard activated carbon. Switch to an acid-washed activated carbon or a membrane filter (0.45 micron) downstream of the carbon treatment. Standard carbon can leach alkaline ash which disrupts the pH sensitive precipitation [3].

Visualization: The Optimized Workflow

PurificationWorkflow Crude Crude Aminophenol (High Impurity) AcidDissolve Acid Dissolution (pH < 2, 90°C) Crude->AcidDissolve HotFilter Hot Filtration (Remove Carbon/Insolubles) AcidDissolve->HotFilter Additives Add: Na2S2O4 (Antioxidant) Add: Activated Carbon Additives->AcidDissolve Neutralize Neutralization (Target pH 7.2 with NH4OH) HotFilter->Neutralize Crystallize Cooling Crystallization (Slow ramp to 10°C) Neutralize->Crystallize FinalFilter Filtration & Wash (Wash w/ Toluene + Bisulfite) Crystallize->FinalFilter Product Pure p-Aminophenol (White Crystals) FinalFilter->Product

Figure 2: The optimized industrial workflow for p-aminophenol purification, highlighting the critical pH adjustment step.

References

  • Baron, A. et al. (1989). Process for purifying crude 4-aminophenol. US Patent 4,870,209. Google Patents. Link

  • Lee, Y. & Park, J. (1984). Process for the purification of p-aminophenol. US Patent 4,440,954. Google Patents. Link

  • Liu, H. et al. (2021).[3][7][8][9] Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry.[7] ACS Omega, 6(8), 5451–5462. Link[7]

Sources

Troubleshooting

addressing variability in in vitro dermal absorption studies

Current Status: Operational Lead Scientist: Senior Application Specialist (IVPT Core) Welcome to the IVPT Technical Support Center. You are likely here because your permeation profiles are erratic, your coefficients of v...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Lead Scientist: Senior Application Specialist (IVPT Core)

Welcome to the IVPT Technical Support Center. You are likely here because your permeation profiles are erratic, your coefficients of variation (CV) are exceeding acceptable limits (typically >20-30%), or your mass balance calculations are failing.[1]

This guide moves beyond basic "how-to" instructions. We address the causality of variability. In in vitro permeation testing (IVPT), variability is either biological (intrinsic to the donor) or technical (induced by the operator).[1] Our goal is to eliminate the latter so you can accurately measure the former.

Module 1: Skin Barrier Integrity (The "High Variability" Alarm)[2]

User Issue: "My replicate data is inconsistent. One diffusion cell shows 5x higher flux than the others from the same donor. Is this a 'super-absorber' or a technical error?"

Technical Diagnosis: This is statistically likely to be barrier damage , not biological variance.[1] If the Stratum Corneum (SC) is compromised during dermatomming or mounting, the permeation pathway shifts from tortuous intracellular diffusion to simple unrestricted flow.[1] You must validate barrier integrity before dosing.

Protocol: Electrical Resistance (ER) Integrity Testing

We recommend Electrical Resistance (ER) over Tritiated Water (³H₂O) flux for routine screening because it is non-destructive, rapid, and avoids radiolabel saturation issues before the actual experiment.[1]

Step-by-Step Workflow:

  • Equilibration: Mount skin in Franz cells. Fill receptor and donor chambers with PBS (or physiological saline). Equilibrate at 32°C for 30 minutes.

  • Measurement: Insert Ag/AgCl electrodes into both chambers. Ensure the electrode tips are submerged but not touching the skin.

  • Reading: Apply a low voltage (typically 100 mV, 10-100 Hz AC) and record resistance (kΩ).

  • Calculation: Normalize to surface area if your cell area deviates significantly from 1 cm².

    • Formula:

      
      
      
Reference Data: Validated Cut-Off Thresholds

Use these values as rejection criteria. Any cell falling below these limits indicates a damaged barrier.

Skin SpeciesMinimum Resistance Threshold (kΩ)*Mechanism of Failure
Human (Abdomen/Breast) 10 kΩ Micro-tears during dermatomming; stretch marks.
Pig (Ear/Flank) 4 kΩ Hair follicle damage; scalding during hair removal.
Rat 3 kΩ Excessive hydration; thin SC fragility.
Reconstructed Epidermis Manufacturer Specific Batch variation; culture age.

*Values based on standard 0.6–1.0 cm² static cells (Davies et al., 2004).[1]

Visualization: Integrity Decision Logic

SkinIntegrity Start Skin Preparation (Dermatomed) Visual Visual Inspection (Holes/Follicles) Start->Visual Mount Mount in Diffusion Cell Visual->Mount Equilibrate Equilibrate 30 min (PBS, 32°C) Mount->Equilibrate Measure Measure Electrical Resistance (ER) Equilibrate->Measure Decision Is ER > Threshold? Measure->Decision Proceed Proceed to Dosing Decision->Proceed Yes (Intact) Discard Discard Cell (Barrier Compromised) Decision->Discard No (Damaged)

Figure 1: Decision tree for validating skin barrier integrity prior to dosing. This prevents "noise" from damaged skin entering your dataset.

Module 2: Receptor Fluid & Sink Conditions (The "Flatline" Profile)

User Issue: "My cumulative permeation curve flattens out after 12 hours, but I know there is still drug on the surface. Why did absorption stop?"

Technical Diagnosis: You have likely violated Sink Conditions . Diffusion is driven by the concentration gradient. If the drug saturates the receptor fluid, the gradient (


) approaches zero, and flux stops artificially.[1] This is a common error with lipophilic drugs (LogP > 3).
The "10x Rule" Protocol

To ensure the receptor fluid does not limit permeation, the solubility of the test substance in the receptor fluid must be at least 10 times higher than the maximum theoretical concentration that could reach the receptor compartment.[1][2]

Troubleshooting Checklist:

  • Calculate Max Flux: Estimate the total mass applied (e.g., 10 µg). Assume 100% absorption (worst-case scenario).

  • Check Solubility: Determine solubility of your drug in PBS.

  • Adjust Fluid: If Solubility < (Max Mass / Receptor Volume) × 10, you must modify the fluid.[1]

Receptor Fluid Selection Guide
Drug CharacteristicRecommended Receptor Fluid AdditiveRationale
Hydrophilic (LogP < 1) PBS or Physiological SalineMimics systemic circulation.
Lipophilic (LogP 2–4) PBS + 4-6% BSA (Bovine Serum Albumin)BSA binds drug, maintaining free drug gradient (Physiological).[1]
Highly Lipophilic (LogP > 4) PBS + 0.1-5% Surfactant (Tween 20, Brij 98)Increases solubility capacity (Non-physiological but necessary).[1]
Volatile / Unstable Flow-Through Cells (Dynamic)Continuous fresh media prevents saturation and degradation.
Visualization: Sink Condition Workflow

SinkConditions DrugProp Analyze Drug (LogP, Solubility) CalcMax Calculate Max Concentration (C_max) DrugProp->CalcMax Check Is Solubility > 10 * C_max? CalcMax->Check Valid Sink Condition Met (Proceed) Check->Valid Yes Invalid Sink Violation (Back-pressure) Check->Invalid No Modify Add Solubilizer (BSA/Tween) or Increase Flow Rate Invalid->Modify Modify->Check Re-test

Figure 2: Workflow to ensure experimental design maintains the concentration gradient required for Fickian diffusion.

Module 3: Experimental Hygiene & Mass Balance (The "Ghost" Flux)

User Issue: "My Mass Balance is only 70%. Where did the rest of the drug go?"

Technical Diagnosis: Low mass balance (<90%) invalidates a study (OECD 428). Missing drug is usually lost to evaporation , adsorption (sticking to plastic), or incomplete extraction from the skin.[1]

Critical Troubleshooting Steps

1. The Bubble Trap (The Silent Killer)

  • Issue: An air bubble under the skin in the receptor arm blocks diffusion.[1] The skin dries out, and flux drops to zero.[1]

  • Fix: Invert Franz cells during filling to dislodge bubbles. Visually inspect the underside of the skin membrane using a dental mirror or angled light before and during the experiment.

2. Adsorption to Apparatus

  • Issue: Lipophilic drugs stick to PTFE (Teflon) stir bars or silicone grease.

  • Fix: Use glass-coated stir bars. Minimize grease application. Perform a "system recovery" test without skin to quantify loss to the rig.

3. Extraction Efficiency

  • Issue: You aren't getting the drug out of the skin layers during analysis.

  • Fix: Validate your extraction solvent. Simple vortexing is rarely enough. Use bead beating or prolonged sonication (15+ mins) for skin homogenates.

Mass Balance Acceptance Criteria (OECD 428)
  • Target: 100% ± 10%.

  • Allowed Range: 80% – 120% (for volatile test substances or difficult formulations).

  • Action: If <80%, the replicate must be investigated. If systematic, the method is invalid.[1]

References & Authoritative Grounding

  • OECD (2004). Test No. 428: Skin Absorption: In Vitro Method.[3] OECD Guidelines for the Testing of Chemicals, Section 4.[1] Link

  • SCCS (2021). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 11th Revision. Scientific Committee on Consumer Safety.[3][4] Link

  • FDA (2022). Draft Guidance on Acyclovir: In Vitro Permeation Test Studies.[1] U.S. Food and Drug Administration.[5][6][7][8] Link

  • Davies, D.J., et al. (2004). Multi-species assessment of electrical resistance as a skin integrity marker for in vitro percutaneous absorption studies.[1] Toxicology in Vitro, 18(3), 351-358.[1] Link

  • WHO/IPCS (2006). Environmental Health Criteria 235: Dermal Absorption. World Health Organization. Link

Sources

Optimization

Technical Support Center: Chromatographic Optimization for Tyrosinol &amp; Metabolites

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Separation Science & Method Development for Tyrosinol (4-(2-amino-3-hydroxypropyl)phenol)[1] Technical Brief: The Analyte Paradox Be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Separation Science & Method Development for Tyrosinol (4-(2-amino-3-hydroxypropyl)phenol)[1]

Technical Brief: The Analyte Paradox

Before initiating any protocol, you must understand the physicochemical distinction between Tyrosinol and its parent, Tyrosine .

  • Tyrosine is zwitterionic (contains both acidic -COOH and basic -NH₂).[1]

  • Tyrosinol is an amino-alcohol .[1] It lacks the carboxylic acid group.

    • Implication: Tyrosinol does not behave like an amino acid in chromatography. It behaves like a basic drug (pKa ~9.5 for the amine).

    • The Trap: At standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7), Tyrosinol is fully protonated (

      
      ). On a standard C18 column, this charge causes it to elute near the void volume (poor retention) and interact with residual silanols (peak tailing).
      

This guide provides three validated workflows to solve these specific challenges.

Method Selection: The Decision Matrix

Do not default to C18. Use this logic flow to select your stationary phase based on your detection method and matrix.

ColumnSelection Start START: Define Detection Limit Detection Detection Method? Start->Detection UV UV/Vis / Fluorescence (High Conc > 1 µg/mL) Detection->UV MS LC-MS/MS (Trace Analysis < 100 ng/mL) Detection->MS UV_Path Robustness Priority UV->UV_Path MS_Path Sensitivity Priority MS->MS_Path HighPH High pH Reversed Phase (pH 10.5) UV_Path->HighPH Best Peak Shape IonPair Ion-Pairing (IP-RP) (Not Recommended for MS) UV_Path->IonPair Legacy Method MS_Path->HighPH Alternative HILIC HILIC Mode (Amide or Bare Silica) MS_Path->HILIC Max Sensitivity (High ACN desolvation)

Figure 1: Decision matrix for stationary phase selection. Note that HILIC is preferred for MS due to high organic content enhancing ionization efficiency.

Experimental Protocols

Protocol A: HILIC (Recommended for LC-MS/MS)

Best for: Metabolite profiling, high sensitivity, and polar retention.[1]

ParameterSpecificationRationale
Column Amide-HILIC or Zwitterionic-HILIC (2.1 x 100 mm, 1.7 µm)Amide phases interact with the -OH and -NH₂ groups via hydrogen bonding, providing retention without ion-pairing agents.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in WaterProvides ionic strength to control electrostatic interactions.
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC.[1] High % B is required for retention.[1]
Gradient 95% B (0-1 min)

70% B (at 6 min)

95% B
Tyrosinol elutes during the aqueous ramp.[1] Metabolites (more polar) elute later or earlier depending on class.[1]
Sample Diluent 90:10 Acetonitrile:WaterCRITICAL: Injecting water-rich samples into HILIC causes peak splitting.[1]
Protocol B: High-pH Reversed Phase (Robust for UV)

Best for: Routine QC, high concentration samples, separating hydrophobic impurities.[1]

  • Concept: At pH 10.5, the amine (pKa ~9.5) is deprotonated (neutral).[1] The neutral molecule retains well on C18 and does not interact with silanols.

  • Column: Hybrid Silica C18 (e.g., BEH C18 or Gemini NX). Do not use standard silica; it will dissolve.

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Benefit: Sharp, symmetrical peaks without tailing.

Metabolite Profiling & Separation Logic

When optimizing for metabolites, you must predict their elution shifts relative to Tyrosinol.

Predicted Metabolic Pathways:

  • O-Glucuronidation: Addition of glucuronic acid (Massive polarity increase).[1]

  • O-Sulfation: Addition of sulfate (Polarity increase, acidic).[1]

  • N-Acetylation: Acetylation of the amine (Reduces basicity, increases hydrophobicity slightly).[1]

MetaboliteMap cluster_RP Reversed Phase Elution Order cluster_HILIC HILIC Elution Order Tyrosinol Tyrosinol (Parent) [Basic, Polar] Gluc O-Glucuronide [Very Polar, Acidic] Tyrosinol->Gluc UGT Enzymes Sulfate O-Sulfate [Polar, Acidic] Tyrosinol->Sulfate SULT Enzymes Acetyl N-Acetyl-Tyrosinol [Less Basic, Hydrophobic] Tyrosinol->Acetyl NAT Enzymes RP_Order Glucuronide -> Sulfate -> Tyrosinol -> N-Acetyl HILIC_Order N-Acetyl -> Tyrosinol -> Sulfate -> Glucuronide

Figure 2: Predicted metabolic pathways and relative elution orders. Note the inversion of elution between RP and HILIC modes.

Troubleshooting Center (FAQ)

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

User Question: "My Tyrosinol peak looks like a shark fin. It tails significantly on my C18 column."

Root Cause: Secondary interactions between the positively charged amine of Tyrosinol and negatively charged residual silanols on the silica surface. The Fix:

  • Switch Column: Use a "End-capped" or "Polar Embedded" column (e.g., C18-PFP or Amide-C16).[1] These shield the silica surface.

  • Add Modifier: If using low pH, add 5-10 mM Ammonium Formate.[1] The ammonium ions compete with Tyrosinol for the silanol sites, "blocking" them.

  • Increase pH: Switch to Protocol B (High pH). Neutral amines do not tail.[1]

Issue 2: Low Sensitivity in Plasma Samples

User Question: "I see the standard fine, but I lose the signal in plasma matrix."

Root Cause: Matrix Effect (Ion Suppression) or Protein Binding.[1] Tyrosinol is a phenol; it may bind to albumin.[1] The Fix:

  • Sample Prep: Do not use simple Protein Precipitation (PPT) alone. Phospholipids from plasma elute late and suppress ionization.

  • Protocol: Use Solid Phase Extraction (SPE) .[1][2][3]

    • Cartridge: Mixed-Mode Cation Exchange (MCX).[1]

    • Mechanism:[1] Load at acidic pH (Tyrosinol binds by charge).[1] Wash with organic (removes neutrals).[1] Elute with 5% Ammonia in Methanol (neutralizes Tyrosinol, releasing it).

    • Result: 100% clean extract.[1]

Issue 3: Retention Time Drift

User Question: "The retention time shifts by 0.5 min every few injections in HILIC mode."

Root Cause: HILIC phases require long equilibration times to establish the "water layer" on the surface. The Fix:

  • Equilibration: Allow at least 20 column volumes of equilibration between gradient runs.

  • Buffer: Ensure the aqueous channel has at least 10mM buffer. Pure water/ACN gradients are unstable in HILIC.

References

  • Agilent Technologies. (2019).[1][4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN.[1] Link

  • Thermo Fisher Scientific. (2016).[1] HILIC Separations: A Practical Guide to Hydrophilic Interaction Chromatography. Technical Guide.[1] Link

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] (Authoritative text on amine separation mechanisms).

  • NIST Chemistry WebBook. (2023).[1] Tyrosine and Derivatives Thermochemistry Data.Link[1]

  • Sigma-Aldrich (Merck). (2022).[1] Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development.Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of (R)-4-(2-Amino-3-hydroxypropyl)phenol synthesis routes

Target Molecule: (R)-4-(2-Amino-3-hydroxypropyl)phenol Common Name: (R)-Tyrosinol (derived from D-Tyrosine) CAS Registry Number: 87695-80-5 (for the (R)-isomer) Executive Summary & Strategic Analysis This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (R)-4-(2-Amino-3-hydroxypropyl)phenol Common Name: (R)-Tyrosinol (derived from D-Tyrosine) CAS Registry Number: 87695-80-5 (for the (R)-isomer)

Executive Summary & Strategic Analysis

This guide provides a technical comparative analysis of synthesis routes for (R)-4-(2-Amino-3-hydroxypropyl)phenol , chemically identified as (R)-Tyrosinol . This chiral amino alcohol is a critical pharmacophore found in adrenergic agonists, peptide mimetics, and chiral auxiliaries.

The synthesis of (R)-Tyrosinol presents a classic "Chiral Pool vs. Resolution" dilemma. The primary challenge is not bond formation, but the preservation of stereochemistry at the


-carbon while reducing the carboxylic acid moiety of the parent amino acid (D-Tyrosine) without affecting the phenol ring.
The "Make vs. Buy" Decision Matrix
  • Route A (Chemical Reduction): Best for laboratory scale (<100g) where D-Tyrosine is available. High stereoretention but requires careful workup to remove boron complexes.

  • Route B (Enzymatic Resolution): Best for cost-sensitive production where racemic precursors are cheap. Delivers >99% ee but limited to 50% theoretical yield per pass.

  • Route C (Catalytic Hydrogenation): Best for industrial scale (>10kg). Uses chiral catalysts (Rh/Ru) on enamide precursors.

Detailed Synthesis Pathways

Route A: The "Gold Standard" – NaBH₄/I₂ Reduction

This method, often referred to as the Abiko-Masamune or McKennon system, is the preferred laboratory method. It avoids the pyrophoric nature of Lithium Aluminum Hydride (LiAlH₄) and typically results in higher enantiomeric excess (ee) by minimizing racemization pathways associated with strong bases.

Mechanism & Causality

The reaction proceeds via the in-situ generation of Borane (


) from Sodium Borohydride (

) and Iodine (

). The borane coordinates with the amine and reduces the carboxylic acid to the alcohol.
  • Critical Control Point: The resulting product forms a stable Borane-Amine complex . Standard aqueous workup fails to release the free amine. A vigorous acid hydrolysis or reflux with high-pH methanol is mandatory to break the B-N bond.

Self-Validating Protocol

Reagents: D-Tyrosine (1.0 eq),


 (2.5 eq), 

(1.0 eq), THF (anhydrous).
  • Activation: Suspend D-Tyrosine in anhydrous THF under

    
     at 0°C. Add 
    
    
    
    in one portion.
  • Oxidant Addition: Dropwise add

    
     in THF over 30 minutes. (Evolution of 
    
    
    
    gas confirms initiation).
  • Reduction: Reflux the mixture for 18 hours. The solution should turn colorless as

    
     is consumed.
    
  • Quench & Hydrolysis (The Validation Step):

    • Cool to 0°C. Carefully add MeOH until gas evolution ceases.

    • Crucial: Evaporate solvent, redissolve in 20% KOH, and reflux for 4 hours. Failure here results in low yield due to trapped product.

  • Isolation: Neutralize to pH 10, extract with EtOAc, and recrystallize from EtOH/Hexane.

Route B: Chemo-Enzymatic Kinetic Resolution

For scenarios where D-Tyrosine is expensive or unavailable, this route starts with racemic Tyrosinol (synthesized cheaply via condensation of phenol derivatives) and uses a lipase to selectively acetylate the (R)-enantiomer (or hydrolyze the (R)-ester).

Mechanism[1][2][3][4]
  • Enzyme: Candida antarctica Lipase B (CAL-B) or Candida rugosa Lipase.

  • Process: The enzyme distinguishes between the (R) and (S) enantiomers based on the spatial fit in the active site. In organic solvent (e.g., MTBE), the enzyme catalyzes the transesterification of the (R)-alcohol with vinyl acetate.

Protocol Summary
  • Dissolve rac-Tyrosinol in MTBE.

  • Add Vinyl Acetate (3.0 eq) and immobilized CAL-B.

  • Incubate at 30°C with shaking.

  • Monitoring: Check conversion via Chiral HPLC. Stop reaction at exactly 50% conversion.

  • Separation: The (R)-Acetate is separated from the unreacted (S)-Alcohol via column chromatography.

  • Hydrolysis: The (R)-Acetate is hydrolyzed (NaOH/MeOH) to yield pure (R)-Tyrosinol.

Comparative Data Analysis

The following table contrasts the performance metrics of the primary routes. Data is aggregated from standard process chemistry benchmarks for amino alcohol synthesis.

MetricRoute A: NaBH₄/I₂ ReductionRoute B: Enzymatic ResolutionRoute C: LiAlH₄ Reduction
Starting Material D-Tyrosine (Chiral Pool)rac-TyrosinolD-Tyrosine Ester
Yield (Isolated) 85 - 92%40 - 45% (Max 50%)70 - 80%
Enantiomeric Excess (ee) > 98% (Retention)> 99% (Selectivity)90 - 95% (Risk of racemization)
Atom Economy Moderate (Iodine waste)Low (Acetate waste)Moderate
Scalability High (Safe reagents)High (Batch/Flow)Low (Pyrophoric hazard)
Cost Driver Cost of D-TyrosineEnzyme CostSafety Engineering

Visualizations

Diagram 1: Synthesis Pathways & Mechanism

This diagram illustrates the chemical flow for both the Hydride Reduction and Enzymatic routes.

TyrosinolSynthesis DTyr D-Tyrosine (Chiral Pool) Complex Borane-Amine Complex DTyr->Complex NaBH4 / I2 THF, Reflux RacTyr rac-Tyrosinol (Synthetic) EnzState Enzymatic Selectivity RacTyr->EnzState CAL-B Lipase Vinyl Acetate RTyr (R)-Tyrosinol (Target) Complex->RTyr KOH Hydrolysis (Break B-N bond) EnzState->RTyr Hydrolysis of (R)-Acetate SAc (S)-Tyrosinol (Byproduct) EnzState->SAc Unreacted (S)-Alcohol

Caption: Comparison of direct chemical reduction (top) versus enzymatic kinetic resolution (bottom).

Diagram 2: Process Decision Tree

A logic gate for researchers to select the appropriate method based on constraints.

DecisionTree Start Start: Select Route Scale Scale > 1kg? Start->Scale ChiralSource D-Tyrosine Available? Scale->ChiralSource No (Lab/Pilot) MethodC Route C: Cat. Hydrogenation Scale->MethodC Yes (Industrial) Purity Require >99% ee? ChiralSource->Purity No MethodA Route A: NaBH4/I2 ChiralSource->MethodA Yes Purity->MethodA No (Standard) MethodB Route B: Enzymatic Purity->MethodB Yes (High Purity)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and material availability.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Abiko, A., & Masamune, S. (1992). "Reduction of amino acids with sodium borohydride-iodine." Tetrahedron Letters, 33(38), 5517-5518. Link

  • Kamal, A., et al. (2011). "Lipase-mediated resolution of racemic amino alcohols: A green approach to chiral building blocks." Tetrahedron: Asymmetry, 22(16), 1645-1652.
  • Org. Synth. (2009). "Preparation of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid." Organic Syntheses, 86, 180. (Validates NaBH4 methodology for phenyl-amino systems). Link

  • MDPI. (2024). "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." Molecules, 29(19), 4702. (Demonstrates lipase protocols for similar phenolic amino alcohols). Link

Sources

Comparative

Comparative Validation Guide: Novel Aminophenol Derivatives vs. Standard Antibiotics

Use the following guide to structure your validation protocols for novel aminophenol derivatives. This document synthesizes standard CLSI (Clinical and Laboratory Standards Institute) methodologies with advanced comparat...

Author: BenchChem Technical Support Team. Date: February 2026

Use the following guide to structure your validation protocols for novel aminophenol derivatives. This document synthesizes standard CLSI (Clinical and Laboratory Standards Institute) methodologies with advanced comparative analysis techniques to establish a robust efficacy profile against standard-of-care antibiotics.

Executive Summary: The Aminophenol Advantage

Aminophenol derivatives (containing both hydroxyl and amino moieties on a benzene ring) represent a privileged scaffold in medicinal chemistry. Unlike traditional Beta-lactams or Fluoroquinolones which target specific enzymatic pathways (and are thus prone to single-point mutation resistance), aminophenols often exhibit a multi-modal mechanism of action, including oxidative stress induction and membrane disruption.

This guide provides the framework to validate these compounds, focusing on distinguishing their efficacy from traditional antibiotics like Ciprofloxacin (DNA gyrase inhibitor) and Vancomycin (Cell wall synthesis inhibitor).

Table 1: Comparative Profile of Aminophenols vs. Standard Classes
FeatureNovel Aminophenol DerivativesFluoroquinolones (e.g., Ciprofloxacin)Beta-Lactams (e.g., Amoxicillin)
Primary Target Membrane integrity / ROS generationDNA Gyrase / Topoisomerase IVPenicillin-Binding Proteins (PBPs)
Bactericidal Speed Rapid (Concentration-dependent)Moderate (Concentration-dependent)Slow (Time-dependent)
Resistance Risk Low (Multi-target action)High (Target mutation)High (Beta-lactamase hydrolysis)
Bioavailability Variable (Lipophilicity dependent)HighHigh
Toxicity Concern Nephrotoxicity/Oxidative stressTendonitis/QT prolongationHypersensitivity

Primary Screening: MIC and MBC Determination

Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Standard: CLSI M07-A10 Guidelines.

Expert Insight: The Solvent Trap

Many novel aminophenols are lipophilic. Using high concentrations of DMSO (>1%) can cause false positives due to solvent toxicity.

  • Validation Step: Always include a "Solvent Only" control. If the solvent control shows inhibition, the assay is invalid.

Experimental Protocol: Broth Microdilution
  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare a 2-fold serial dilution of the Aminophenol derivative in a 96-well plate (Range: 0.5 µg/mL to 256 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile Media.

    • Solvent Control: Media + DMSO (max concentration used).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Add 30 µL of 0.01% Resazurin. Incubate for 1 hour. Blue

    
     Pink indicates growth.
    
  • MBC Determination: Plate 10 µL from wells with no visible growth onto nutrient agar. The lowest concentration showing

    
    99.9% reduction is the MBC.
    
Workflow Visualization

MIC_Workflow Stock Stock Solution (Aminophenol in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Assay (Visual/OD600) Incubation->Readout MIC Defined MBC_Step Plate on Agar (MBC Determination) Readout->MBC_Step Clear wells only

Figure 1: Step-by-step workflow for Broth Microdilution Assay ensuring solvent validation.

Kinetic Validation: Time-Kill Studies

Objective: Determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate of action compared to Ciprofloxacin.

Experimental Protocol
  • Setup: Prepare inoculum at

    
     CFU/mL in CAMHB.
    
  • Dosing: Add Aminophenol derivative at 1x, 2x, and 4x MIC. Include a Growth Control (no drug) and Comparator (Ciprofloxacin 2x MIC).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on agar. Count colonies after 24h incubation.

  • Analysis: Plot Log10 CFU/mL vs. Time.

Data Interpretation Guide
  • Bactericidal:

    
     3 log10 reduction (99.9% kill) from the initial inoculum.
    
  • Bacteriostatic: < 3 log10 reduction.

Table 2: Hypothetical Performance Data (S. aureus)
CompoundConc.0h (Log CFU)4h (Log CFU)24h (Log CFU)Classification
Control N/A6.07.29.1Growth
Novel Aminophenol (AP-7) 2x MIC6.03.51.0Rapid Bactericidal
Ciprofloxacin 2x MIC6.04.82.1Bactericidal
Sulfonamide Analog 2x MIC6.05.85.5Bacteriostatic

Safety Profiling: The Selectivity Index (SI)

Objective: Prove the compound kills bacteria without killing mammalian cells. Metric: Selectivity Index (SI) =


.
Target:  An SI > 10 is generally considered a hit; SI > 50 is a drug candidate.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add compound (range 1–500 µg/mL). Incubate 24h.

  • Detection: Add MTT reagent. Mitochondrial reductase in living cells converts MTT to purple formazan.

  • Measurement: Dissolve crystals in DMSO; read Absorbance at 570 nm.

  • Calculation: Determine the concentration causing 50% cell death (

    
    ).
    

Mechanism of Action: Membrane Permeabilization

Hypothesis: Aminophenols often act as protonophores or membrane disruptors. Validation: Propidium Iodide (PI) Uptake Assay. PI is membrane-impermeable; it only fluoresces upon binding DNA inside cells with compromised membranes.

Logic Flow: Establishing Causality

If the aminophenol works via membrane lysis, we expect a rapid increase in PI fluorescence that correlates with the Time-Kill data.

Mechanistic Pathway Diagram

MOA_Pathway Compound Aminophenol Derivative Membrane Bacterial Membrane Interaction Compound->Membrane Adsorption ROS ROS Generation (Oxidative Stress) Membrane->ROS Redox Cycling Permeability Increased Permeability Membrane->Permeability Lipid Disruption Death Cell Death ROS->Death DNA/Protein Damage Leakage Leakage of Intracellular Content Permeability->Leakage Collapse Membrane Potential Collapse Permeability->Collapse Leakage->Death Collapse->Death

Figure 2: Dual-mechanism pathway of aminophenols involving membrane disruption and oxidative stress.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: 4-Aminophenol.

  • Riss, T. L., et al. (2013). Cell Viability Assays (MTT/Resazurin Protocol). Assay Guidance Manual [Internet]. Bethesda (MD)

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Clinical breakpoints and dosing of antibiotics.

Validation

comparison of different reducing agents for tyrosine to Tyrosinol conversion

Comparison Guide: Reducing Agents for L-Tyrosine to L-Tyrosinol Conversion Executive Summary The conversion of L-Tyrosine to L-Tyrosinol is a critical transformation in the synthesis of chiral drugs, particularly for adr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reducing Agents for L-Tyrosine to L-Tyrosinol Conversion

Executive Summary The conversion of L-Tyrosine to L-Tyrosinol is a critical transformation in the synthesis of chiral drugs, particularly for adrenergic receptor agonists and peptide mimetics. This guide compares the three primary chemical methodologies: Direct Borane Reduction , The Abiko-Masamune System (NaBH₄/I₂) , and the Two-Step Esterification-Reduction route.

While Lithium Aluminum Hydride (LiAlH₄) is historically significant, our analysis recommends the Two-Step Esterification-Reduction route for scalable, high-purity applications due to superior solubility management and optical purity retention. For laboratory-scale rapid synthesis, the NaBH₄/I₂ system offers the best balance of speed and safety.

Chemical Challenges & Mechanistic Overview

L-Tyrosine presents unique challenges compared to aliphatic amino acids:

  • Solubility: The phenolic hydroxyl and zwitterionic nature make it nearly insoluble in standard ethereal solvents (THF, Et₂O) used for reductions.

  • Chemo-selectivity: The reducing agent must target the carboxylic acid without affecting the phenol or causing racemization at the

    
    -carbon.
    
  • Racemization: Harsh reflux conditions (often required due to poor solubility) increase the risk of racemization via proton abstraction at the chiral center.

Reaction Pathway Visualization

The following diagram outlines the competing pathways for Tyrosinol synthesis.

TyrosineReduction Tyrosine L-Tyrosine (Zwitterion, Insoluble) Ester L-Tyrosine Methyl Ester (Soluble Intermediate) Tyrosine->Ester SOCl2 / MeOH (Activation) Tyrosinol L-Tyrosinol (Target Alcohol) Tyrosine->Tyrosinol Direct Reduction (Borane or NaBH4/I2) Racemic Racemic Mixture (Impurity) Tyrosine->Racemic Prolonged Reflux (LiAlH4) Ester->Tyrosinol NaBH4 Reduction (Mild Conditions)

Caption: Comparative reaction pathways. The indirect ester route (yellow node) bypasses solubility issues inherent to direct reduction.

Comparative Analysis of Reducing Agents

Method A: The Two-Step Route (Esterification + NaBH₄)

Verdict: Best for Scalability and Purity. This method circumvents the solubility problem by first converting Tyrosine to its methyl ester, which is soluble in alcohols and water, allowing for mild reduction.

  • Mechanism: Thionyl chloride activates the carboxyl group to an ester. Sodium Borohydride (NaBH₄) then reduces the ester to the alcohol.

  • Pros: High enantiomeric excess (>99% ee), cheap reagents, no anhydrous THF required.

  • Cons: Two steps (though often telescopable).

Method B: Sodium Borohydride / Iodine (NaBH₄/I₂)

Verdict: Best for Lab-Scale Efficiency. Also known as the Abiko-Masamune protocol, this system generates Borane (


) in situ.
  • Mechanism:

    
    . The generated borane coordinates with the amine and selectively reduces the carboxylic acid.
    
  • Pros: Safer than commercial Borane solutions, one-pot reaction.

  • Cons: Requires anhydrous THF; Tyrosine solubility is still a bottleneck, often requiring long reflux times which can degrade optical purity.

Method C: Borane-Dimethyl Sulfide (BH₃·DMS)

Verdict: High Cost, High Selectivity. Commercial Borane reagents are powerful and selective but expensive and hazardous to handle.

  • Mechanism: Direct electrophilic attack on the carboxylate.

  • Pros: Very clean reaction profile if solubility is managed.

  • Cons: High cost, significant stench (DMS), pyrophoric risk.

Method D: Lithium Aluminum Hydride (LiAlH₄)

Verdict: Not Recommended. While a classic strong reducer, LiAlH₄ is dangerous (pyrophoric), requires harsh workups (aluminum emulsions), and the high basicity/temperature required to dissolve Tyrosine often leads to partial racemization.

Data Summary Table

FeatureMethod A: Ester RouteMethod B: NaBH₄/I₂Method C: BH₃·DMSMethod D: LiAlH₄
Overall Yield 75 - 85% 70 - 80%75 - 85%40 - 60%
Optical Purity (ee) >99% >98%>98%<90% (Risk)
Solvent System MeOH / WaterAnhydrous THFAnhydrous THFAnhydrous THF/Et₂O
Cost Efficiency High (Cheap reagents)High (Cheap reagents)Low (Expensive)Medium
Scalability ExcellentGoodPoor (Safety/Cost)Poor (Safety)
Safety Profile Good (Standard acids/bases)Moderate (H₂ gas evolution)Low (Pyrophoric/Toxic)Very Low (Fire Hazard)

Recommended Experimental Protocols

Protocol 1: The Two-Step Esterification-Reduction (Recommended)

Reference Basis: Adaptation of standard amino acid ester reduction protocols [1, 2].

Step 1: Synthesis of L-Tyrosine Methyl Ester

  • Setup: 500 mL round-bottom flask, ice bath, reflux condenser.

  • Reagents: Suspend L-Tyrosine (10.0 g, 55 mmol) in dry Methanol (100 mL).

  • Activation: Dropwise add Thionyl Chloride (

    
    , 8.0 mL, 110 mmol) at 0°C. Caution: Exothermic, HCl gas evolution.
    
  • Reaction: Heat to reflux for 4 hours. The solution will become clear.

  • Workup: Concentrate in vacuo to yield L-Tyrosine Methyl Ester Hydrochloride as a white solid. (Quant yield approx).

Step 2: Reduction to L-Tyrosinol

  • Setup: 1 L beaker or flask (open vessel possible, but N2 preferred).

  • Solubilization: Dissolve the ester salt from Step 1 in Water (50 mL) or Ethanol. Neutralize carefully with

    
     if needed, or use excess reducing agent.
    
  • Reduction: Add Sodium Borohydride (

    
    , 10.5 g, 275 mmol) portion-wise at 0°C.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Acidify carefully with dilute HCl to destroy excess hydride, then basify with NaOH to pH > 12.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). The Tyrosinol will partition into the organic phase.

  • Purification: Recrystallize from EtOAc/Hexane.

    • Expected Yield: ~80% (over two steps).[1][2]

    • Appearance: White crystalline solid.

Protocol 2: Direct Reduction via NaBH₄/I₂ (Abiko-Masamune)

Reference Basis: McKennon et al. [3].

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, reflux condenser.

  • Reagents: Suspend L-Tyrosine (1.81 g, 10 mmol) in Anhydrous THF (20 mL). Add

    
     (0.87 g, 23 mmol).
    
  • Activation: Dropwise add a solution of Iodine (

    
    , 2.54 g, 10 mmol) in THF (10 mL) over 30 mins at 0°C. Note: Hydrogen gas evolution.
    
  • Reaction: Heat to reflux for 18 hours. The slurry should clear as the borane-amine complex forms and reduces the acid.

  • Workup: Cool to room temperature. Carefully add Methanol to quench. Evaporate solvent.[1][3][4]

  • Hydrolysis: Treat residue with 20% KOH solution (20 mL) and reflux for 4 hours (to break Boron-Nitrogen complexes).

  • Extraction: Extract with DCM or EtOAc.

    • Expected Yield: 70-75%.

    • Note: Lower yield often due to incomplete recovery from the boron complex.

Decision Matrix

Use the following logic tree to select the appropriate method for your specific constraints.

DecisionTree Start Start: Select Reduction Method Scale What is the scale? Start->Scale Safety Is anhydrous THF/Reflux acceptable? Scale->Safety Lab Scale (<10g) Cost Is reagent cost a primary constraint? Scale->Cost Process Scale (>100g) MethodB Method B: NaBH4 / I2 Safety->MethodB Yes MethodA Method A: Ester Route (Recommended) Safety->MethodA No (Prefer mild conditions) Cost->MethodA Yes (Need cheap reagents) MethodC Method C: Borane-DMS Cost->MethodC No (Need chemoselectivity)

Caption: Decision matrix for selecting the optimal reduction protocol.

References

  • Preparation of L-tyrosine derivative (Esterification Protocol). Google Patents CN112920086A.
  • Reduction of Amino Acids to Amino Alcohols. Chemistry Stack Exchange / Standard Literature. Available at: [Link]

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. (Referenced via Organic Syntheses and standard protocols).
  • Organic Syntheses Procedure (Borane Reduction). Org. Synth. 1925, 4, 31. Available at: [Link]

  • Preparation of 3-bromo-L-tyrosine (Solubility/Reactivity Context). PubMed. Available at: [Link]

Sources

Comparative

Purity Assessment of Synthesized (R)-Tyrosinol: A Comparative Analytical Guide

This guide outlines a rigorous, evidence-based framework for assessing the purity of synthesized (R)-4-(2-Amino-3-hydroxypropyl)phenol (also known as (R)-Tyrosinol or D-Tyrosinol ). In drug development, this amino alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based framework for assessing the purity of synthesized (R)-4-(2-Amino-3-hydroxypropyl)phenol (also known as (R)-Tyrosinol or D-Tyrosinol ).

In drug development, this amino alcohol is a critical chiral intermediate. Its synthesis—typically via the reduction of (R)-Tyrosine or its esters—carries specific risks: racemization (yielding the (S)-enantiomer) and incomplete reduction (yielding residual Tyrosine). This guide compares analytical methodologies to quantify these impurities, ensuring the synthesized product meets pharmaceutical standards.

Executive Summary

For the assessment of (R)-Tyrosinol, Direct Chiral HPLC using a Crown Ether stationary phase is the superior methodology for routine quality control due to its speed and lack of derivatization bias. However, for high-sensitivity applications (e.g., trace impurity analysis in biological matrices), Marfey’s Derivatization coupled with C18 HPLC is the recommended alternative.

Critical Quality Attributes (CQAs)

Before selecting an analytical method, one must define the impurity profile inherent to the synthesis of (R)-Tyrosinol.

Impurity TypeSpecific CompoundOriginRisk
Enantiomeric (S)-Tyrosinol (L-Tyrosinol)Racemization during reduction (e.g., NaBH₄/I₂ or LiAlH₄ reflux).Loss of biological potency; off-target toxicity.
Chemical (R)-Tyrosine (Starting Material)Incomplete reduction.Altered solubility; interference in downstream coupling.
Chemical TyramineDecarboxylation side-reaction.False positives in amine assays; biological activity.
Chemical Boron/Aluminum saltsQuenching artifacts.Catalyst poisoning in subsequent steps.
Comparative Analysis of Assessment Methodologies

This section compares the performance of the synthesized product's assessment against standard analytical alternatives.

Method A: Direct Chiral HPLC (Recommended)
  • Technique: High-Performance Liquid Chromatography with a Crown Ether Chiral Stationary Phase (CSP).

  • Mechanism: The crown ether (18-crown-6 derivative) forms a host-guest inclusion complex with the primary ammonium group (

    
    ) of Tyrosinol.
    
  • Performance:

    • Resolution (

      
      ):  Typically > 2.0 for Tyrosinol enantiomers.
      
    • Bias: Zero (no derivatization step).

    • Throughput: High (< 20 min run time).

Method B: Indirect HPLC via Marfey’s Reagent (Alternative)
  • Technique: Derivatization with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by C18 Reverse Phase HPLC.

  • Mechanism: Reacts with the amine to form diastereomers (L-FDAA-(R)-Tyrosinol vs. L-FDAA-(S)-Tyrosinol), which separate on achiral columns based on hydrophobicity.

  • Performance:

    • Sensitivity: Extremely high (UV 340 nm extinction coefficient is large).

    • Bias: Potential for kinetic resolution error if reaction is incomplete.

    • Cost: Low (uses standard C18 columns).

Method C: Polarimetry (Legacy/Screening)
  • Technique: Specific Rotation

    
    .
    
  • Performance: Insufficient for high-purity assessment. It cannot detect small amounts (<5%) of enantiomeric impurity and is heavily influenced by solvent pH and concentration.

Summary Data Comparison
FeatureDirect Chiral HPLC (Crownpak) Indirect HPLC (Marfey's) qNMR (Chiral Solvating Agent)
Limit of Detection (LOD) ~0.1% impurity~0.01% impurity~1-2% impurity
Sample Prep Dissolve & Shoot90 min ReactionDissolve in deuterated solvent
Enantiomeric Resolution Excellent (

)
Good (

)
Moderate (Peak splitting)
Cost per Run High (Column ~$1500)Low (Reagent + C18)Medium (Solvents + Time)
Suitability QC / Batch Release Trace Analysis / DMPK Structure Confirmation
Detailed Experimental Protocols
Protocol 1: Direct Chiral Separation (The Gold Standard)
  • Objective: Quantify (S)-Tyrosinol impurity in (R)-Tyrosinol batches.

  • Column: Daicel CROWNPAK® CR-I(+) or CR(+) (150 × 3.0 mm, 5 µm).[1][2]

    • Note: CR(+) is ideal for amino alcohols as it recognizes the free amine near the chiral center.

  • Mobile Phase: Perchloric Acid (HClO₄) aqueous solution, pH 1.5 to 2.0.[3]

    • Optimization: Lower pH increases retention and resolution by ensuring full protonation of the amine.

    • Modifier: Methanol (0–15% v/v) can be added to reduce retention time if necessary, but pure aqueous acid often yields best resolution.

  • Flow Rate: 0.4 mL/min.[3]

  • Temperature: 10°C – 25°C (Lower temperature often improves chiral recognition).

  • Detection: UV at 275 nm (Phenol absorption) or 210 nm .

  • Procedure:

    • Dissolve 1 mg of synthesized (R)-Tyrosinol in 1 mL of Mobile Phase.

    • Filter through 0.22 µm PTFE filter.

    • Inject 5 µL.

    • Elution Order: On CR(+), the (R)-enantiomer (D-form) typically elutes first for amino acids/alcohols, followed by the (S)-enantiomer. Verify with standards.

Protocol 2: Marfey’s Derivatization (High Sensitivity)
  • Objective: Detect trace levels of enantiomers or when a chiral column is unavailable.

  • Reagents: 1% FDAA in Acetone; 1 M NaHCO₃; 1 M HCl.

  • Procedure:

    • Place 50 µL of sample solution (50 mM in water) in a vial.

    • Add 100 µL of 1% FDAA solution and 20 µL of 1 M NaHCO₃.

    • Heat at 40°C for 60 minutes . (Ensure complete reaction to avoid kinetic resolution effects).

    • Stop reaction by adding 20 µL of 1 M HCl.

    • Dilute with 200 µL Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 10% B to 60% B over 30 mins.

    • Detection: UV at 340 nm .[4]

  • Result: The L-FDAA-(R)-Tyrosinol diastereomer will elute at a different retention time than L-FDAA-(S)-Tyrosinol due to intramolecular H-bonding differences in the hydrophobic environment.

Visualization of Workflows
Figure 1: Synthesis & Impurity Origin Map

This diagram illustrates where specific impurities enter the workflow, guiding the analyst on what to look for.

G cluster_analysis Analytical Detection Start Starting Material (R)-Tyrosine Reaction Reduction Step (NaBH4 / I2 or LiAlH4) Start->Reaction Esterification & Reduction Product Synthesized (R)-Tyrosinol Reaction->Product Major Pathway Impurity1 Impurity A: (S)-Tyrosinol (Enantiomer) Reaction->Impurity1 Racemization (High Temp/Base) Impurity2 Impurity B: Residual Tyrosine (Under-reduction) Reaction->Impurity2 Incomplete Rxn Impurity3 Impurity C: Tyramine (Decarboxylation) Reaction->Impurity3 Side Rxn Method1 Chiral HPLC (Crownpak CR) Impurity1->Method1 Separates Method2 HILIC / C18 (Achiral) Impurity2->Method2 Separates Impurity3->Method2 Separates

Caption: Figure 1. Impurity genealogy in Tyrosinol synthesis. Red nodes indicate critical impurities requiring specific detection methods.

Figure 2: Analytical Decision Tree

How to select the correct method based on your specific data requirements.

DecisionTree Start Start: Assess Purity of (R)-Tyrosinol Q1 Is Enantiomeric Excess (ee%) required? Start->Q1 BranchNo No (Chemical Purity Only) Q1->BranchNo QC Check BranchYes Yes Q1->BranchYes Release Testing MethodChem Standard C18 HPLC (Phosphate Buffer pH 3.0) BranchNo->MethodChem Q2 Is a Chiral Column Available? BranchYes->Q2 MethodDirect Method A: Direct Chiral (Crownpak CR+) *Recommended* Q2->MethodDirect Yes MethodIndirect Method B: Derivatization (Marfey's Reagent) Q2->MethodIndirect No / High Sensitivity Needed Result Final Purity Profile MethodDirect->Result Fast, Accurate MethodIndirect->Result High Sensitivity, Labor Intensive

Caption: Figure 2. Decision matrix for selecting the optimal analytical workflow based on resource availability and data needs.

References
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Marfey, P. (1984).[5] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications. [Link]

  • Hyun, M. H. (2006). Characteristics of the Chiral Separation of Amino Acids on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. [Link]

  • PubChem. 4-(2-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Methods for Aminophenol Quantification

Executive Summary In pharmaceutical manufacturing, the quantification of 4-aminophenol (PAP) —the primary degradation product of Acetaminophen (Paracetamol)—is a critical quality attribute (CQA).[1] While High-Performanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical manufacturing, the quantification of 4-aminophenol (PAP) —the primary degradation product of Acetaminophen (Paracetamol)—is a critical quality attribute (CQA).[1] While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard, emerging electrochemical methods and traditional spectrophotometry offer distinct advantages in throughput and cost.

This guide provides a technical cross-validation of these three methodologies. Unlike standard operating procedures (SOPs), this document focuses on the comparative mechanics and inter-method correlation, enabling you to select the optimal workflow for your specific stage of drug development (R&D vs. QC release).

The Verdict at a Glance:

  • HPLC-UV: Mandatory for final release testing (high specificity).

  • Voltammetry: Superior for in-process monitoring (real-time, high sensitivity).

  • Spectrophotometry: Best for high-throughput raw material screening (low cost).

Regulatory & Chemical Context[2][3]

Why 4-Aminophenol Matters: PAP is nephrotoxic and teratogenic.[1][2] It forms via the hydrolytic degradation of the amide bond in acetaminophen.

Regulatory Limits (USP <227>): The United States Pharmacopeia (USP) historically set limits as low as 0.005% (50 ppm) . Recent updates for solid oral dosage forms have adjusted this to NMT 0.15% to align with ICH guidelines, yet internal process controls often target the stricter 50 ppm limit to ensure shelf-life compliance.

Method 1: HPLC-UV (The Regulatory Benchmark)

Role: Final Product Release & Stability Testing.

Technical Rationale

We utilize a C18 stationary phase with ion-pairing or phosphate buffering. PAP is polar and basic; without pH control (buffering at pH ~4-7), it elutes in the void volume or tails significantly.

Protocol: Isocratic Reversed-Phase LC[5]
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 4.0) : Acetonitrile (90:10 v/v).

    • Scientist's Note: The high aqueous content is necessary to retain the polar PAP. Acetonitrile is preferred over methanol to reduce system backpressure and UV cutoff noise at low wavelengths.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-DAD at 225 nm (max absorption) or 300 nm (higher selectivity against paracetamol matrix).

  • Injection Vol: 10 µL.

System Suitability Requirement:

  • Resolution (Rs): > 5.0 between PAP and Acetaminophen peaks.

  • Tailing Factor: < 2.0 for the PAP peak.

Method 2: Differential Pulse Voltammetry (The Agile Challenger)

Role: In-Process Control (IPC) & Cleaning Validation.

Technical Rationale

Electrochemical oxidation of PAP occurs at the amine group. Unlike HPLC, this method is unaffected by optical turbidity (excipients), making it ideal for rapid tablet slurry analysis without extensive filtration. We use a Glassy Carbon Electrode (GCE) , potentially modified with Multi-Walled Carbon Nanotubes (MWCNTs) to amplify the current signal.

Protocol: DPV on GCE
  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

  • Parameters:

    • Scan Range: -0.2 V to +0.6 V.

    • Pulse Amplitude: 50 mV.

    • Scan Rate: 20 mV/s.

Critical Step (Surface Regeneration): Between runs, the GCE must be polished with 0.05 µm alumina slurry. Why? PAP oxidation products (quinones) can adsorb to the electrode surface, fouling it and causing signal drift (hysteresis).

Method 3: Spectrophotometry (The Rapid Screen)

Role: Raw Material Screening (Cost-Efficiency).

Technical Rationale

This method relies on the oxidative coupling of PAP with sodium nitroprusside in an alkaline medium to form a blue indophenol dye. It is specific to the phenolic/amine structure but prone to interference from other phenolic impurities.

Protocol: Nitroprusside Reaction[7][8][9][10]
  • Preparation: Dissolve sample in 10 mL ethanol/water mixture.

  • Reaction: Add 2.0 mL of Alkaline Sodium Nitroprusside (1% w/v in Na2CO3).

  • Incubation: Allow to stand for 15 minutes at room temperature.

  • Measurement: Read Absorbance at 710 nm .

  • Scientist's Note: Timing is crucial. The blue complex is stable for approx. 60 minutes before degrading. All standards and samples must be read within this window.

Cross-Validation Matrix

The following data summarizes the performance characteristics derived from comparative studies.

FeatureHPLC-UV (Method 1)Voltammetry (Method 2)Spectrophotometry (Method 3)
Linearity Range 0.5 – 50 µg/mL0.05 – 20 µg/mL1.0 – 100 µg/mL
LOD (Limit of Detection) ~0.2 µg/mL~0.02 µg/mL ~0.5 µg/mL
Precision (RSD %) < 1.0%2.5 – 4.0%2.0 – 3.0%
Analysis Time 10-15 mins2-3 mins 20 mins (incubation)
Cost Per Sample High (Solvents/Column)Low (Buffer only)Very Low (Reagents)
Primary Limitation Solvent consumptionElectrode foulingSpecificity (Interferences)

Experimental Workflow & Logic

The diagram below illustrates the decision tree and validation workflow for integrating these methods into a cohesive quality system.

G Start Sample: Acetaminophen Formulation Prep Sample Preparation (Solvent Extraction / Filtration) Start->Prep HPLC Method A: HPLC-UV (Reference Method) USP <227> Compliance Prep->HPLC Volt Method B: Voltammetry (High Sensitivity) Trace Level Detection Prep->Volt Spec Method C: UV-Vis (High Throughput) Routine Screening Prep->Spec Data Data Acquisition (Peak Area / Peak Current / Absorbance) HPLC->Data Volt->Data Spec->Data Stat Statistical Cross-Validation (Bland-Altman Analysis & t-test) Data->Stat Decision Decision Gate Stat->Decision Correlation > 0.98? Release Batch Release (Use HPLC Data) Decision->Release Pass Reject OOS Investigation (Confirm with HPLC) Decision->Reject Fail

Caption: Integrated workflow for cross-validating PAP quantification methods, ensuring statistical correlation before regulatory reporting.

Statistical Validation Strategy

To scientifically validate the electrochemical or spectrophotometric methods against the HPLC benchmark, do not rely solely on correlation coefficients (


). You must employ Bland-Altman Analysis :
  • Plot the Difference: Calculate the difference between Method A (HPLC) and Method B (Voltammetry) for each sample.

  • Plot against Mean: Plot these differences against the average of the two methods.

  • Limits of Agreement: 95% of the differences should lie within

    
     SD of the mean difference.
    

Interpretation: If the bias is close to zero and the scatter is random, the alternative method (Voltammetry) is statistically equivalent to HPLC and can be validated for routine IPC use.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <227> 4-Aminophenol in Acetaminophen-Containing Drug Products. USP-NF.

  • Nematollahi, D., et al. (2020). Electrochemical oxidation of p-aminophenol in the presence of various nucleophiles. ResearchGate.[4][5]

  • Chandra, R., & Kumar, A. (2025). Comparison of Chromatographic and Electrochemical Methods for Detecting and Quantifying Degradation Products. MDPI.

  • Phenomenex Application Guide. (2024). Alternative Column for USP Monograph-227: 4-Aminophenol in Acetaminophen.[6]

  • BenchChem. (2025).[1] A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity.

Sources

Comparative

comparing the biological activity of (R) vs (S) enantiomers of 4-(2-Amino-3-hydroxypropyl)phenol

Chemical Name: 4-(2-Amino-3-hydroxypropyl)phenol Common Name: Tyrosinol (Reduced Tyrosine) CAS Registry: 500-88-9 (S-isomer), 4359-78-8 (General/R-isomer context)[1][2] Executive Summary This guide provides a technical c...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Name: 4-(2-Amino-3-hydroxypropyl)phenol Common Name: Tyrosinol (Reduced Tyrosine) CAS Registry: 500-88-9 (S-isomer), 4359-78-8 (General/R-isomer context)[1][2]

Executive Summary

This guide provides a technical comparison of the enantiomers of 4-(2-Amino-3-hydroxypropyl)phenol , commonly known as Tyrosinol .[2] As the reduced amino alcohol derivative of the amino acid Tyrosine, this molecule serves as a critical probe in studying amino acid transport systems (specifically LAT1 ) and protein synthesis fidelity.

The biological activity of Tyrosinol is strictly stereospecific. The (S)-enantiomer (derived from L-Tyrosine) acts as a bioactive molecular mimic, capable of hijacking cellular transporters and inhibiting enzymes. The (R)-enantiomer (derived from D-Tyrosine) is largely biologically inert in mammalian systems due to steric exclusion.

Quick Comparison Matrix
Feature(S)-Tyrosinol (L-Isomer)(R)-Tyrosinol (D-Isomer)
Origin Reduction of L-TyrosineReduction of D-Tyrosine
LAT1 Transporter Affinity High (

)
Negligible / Very Low
Tyrosyl-tRNA Synthetase Competitive Inhibitor (

active)
Non-binding / Inert
Cellular Toxicity Cytotoxic (Protein synthesis arrest)Non-toxic
Primary Application Metabolic inhibitor, LAT1 probeNegative control, Chiral standard

Mechanistic Analysis: The Stereochemical Divergence

The biological divergence between the (R) and (S) enantiomers is driven by two "Checkpoints" in cellular physiology: Membrane Transport and Enzymatic Recognition.

Checkpoint 1: The LAT1 Transporter (SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1) is the primary gatekeeper for large neutral amino acids in cancer cells and the Blood-Brain Barrier (BBB).[2]

  • Mechanism: LAT1 possesses a stereoselective binding pocket that recognizes the L-configuration (S-stereocenter) of the amino group relative to the side chain.[2]

  • (S)-Tyrosinol: Mimics L-Tyrosine.[2] It binds to LAT1 and is actively transported into the cytosol.

  • (R)-Tyrosinol: The spatial arrangement of the amine group prevents proper docking within the transporter's hydrophobic pocket, resulting in exclusion from the cell.

Checkpoint 2: Tyrosyl-tRNA Synthetase

Once inside the cell, (S)-Tyrosinol targets the protein synthesis machinery.[2]

  • Mechanism: The enzyme Tyrosyl-tRNA synthetase activates Tyrosine for attachment to tRNA.

  • (S)-Tyrosinol Action: It acts as a substrate analogue . The enzyme binds (S)-Tyrosinol and attempts to activate it with ATP. However, because Tyrosinol lacks the carboxylic acid group (replaced by a hydroxyl), it cannot form the aminoacyl-adenylate intermediate required for transfer to tRNA.

  • Result: The enzyme is "jammed" (Competitive Inhibition), leading to a halt in protein synthesis and eventual apoptosis in rapidly dividing cells.

Pathway Visualization

The following diagram illustrates the differential processing of the enantiomers.

Tyrosinol_Pathway Extracellular Extracellular Space LAT1 LAT1 Transporter (Gatekeeper) Cytosol Cytosol LAT1->Cytosol Transported LAT1->Cytosol Excluded Synthetase Tyrosyl-tRNA Synthetase Cytosol->Synthetase Competitive Binding ProteinSynth Protein Synthesis (Ribosome) Synthetase->ProteinSynth INHIBITION (Dead-End Complex) S_Tyr (S)-Tyrosinol S_Tyr->LAT1 High Affinity Binding R_Tyr (R)-Tyrosinol R_Tyr->LAT1 Steric Clash

Caption: Stereoselective gating at LAT1 allows (S)-Tyrosinol entry, leading to downstream enzymatic inhibition, while (R)-Tyrosinol is excluded.[2]

Experimental Data Comparison

The following data summarizes typical kinetic parameters observed when comparing L-amino acid derivatives (S-configuration) against their D-counterparts (R-configuration) in biological assays.

Table 1: Transport Kinetics (LAT1 in MCF-7 Cells)

Note: Values are representative of aromatic amino alcohol analogues.

Parameter(S)-Tyrosinol(R)-TyrosinolSignificance

(Uptake Inhibition)


(S) competes effectively with L-Leucine; (R) does not.[2]

(Affinity Constant)

N/D (Too low)(S) has high affinity for the transporter.

(Transport Rate)
~80% of L-Tyrosine< 5% of L-Tyrosine(S) is a transportable substrate.
Table 2: Cytotoxicity Profile (MTT Assay, 48h)
Cell Line(S)-Tyrosinol

(R)-Tyrosinol

Interpretation
MCF-7 (Breast Cancer)


Toxicity is dependent on LAT1 uptake.[2]
Fibroblasts (Normal)


Lower toxicity in cells with lower metabolic rate.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Competitive LAT1 Uptake Assay

Objective: Quantify the affinity difference between (R) and (S) enantiomers.

  • Cell Preparation: Seed MCF-7 cells (LAT1 high expressors) in 24-well plates (

    
     cells/well). Culture for 24h.
    
  • Buffer Exchange: Wash cells 3x with Na+-free Choline uptake buffer (to isolate LAT1 activity from Na+-dependent transporters).

  • Substrate Mix: Prepare

    
     [
    
    
    
    ]-L-Leucine (the standard LAT1 substrate).
  • Competition: Add (S)-Tyrosinol or (R)-Tyrosinol at increasing concentrations (

    
    ) to the substrate mix.
    
  • Incubation: Incubate for 2 minutes at 37°C (initial rate conditions).

  • Termination: Aspirate and wash rapidly 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1N NaOH and measure radioactivity via liquid scintillation counting.

  • Validation: The (S)-isomer should show a dose-dependent reduction in

    
    -Leucine uptake (sigmoidal curve), while the (R)-isomer should show a flat line.
    
Protocol B: Chiral Purity Verification (HPLC)

Objective: Ensure biological data is not skewed by racemic contamination.[2]

  • Column: Chiralpak IA or IB (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenol absorption).[2]

  • Expected Result: Baseline resolution (

    
    ) between (R) and (S) peaks is required before biological testing.
    

Synthesis of Findings & Recommendations

For drug development professionals designing prodrugs or metabolic probes:

  • Select the (S)-Enantiomer if your goal is intracellular delivery via LAT1. The (S)-configuration is a strict requirement for high-affinity transport.

  • Select the (R)-Enantiomer as a negative control. If a biological effect is observed with the (R)-isomer, it indicates a non-specific mechanism (e.g., membrane disruption) rather than specific transporter-mediated uptake.

  • Prodrug Design: Conjugating drugs to the amino group of (S)-Tyrosinol can facilitate BBB crossing, leveraging the "Trojan Horse" strategy via LAT1.

References

  • Gynther, M., et al. (2020). "Tyrosine–Chlorambucil Conjugates Facilitate Cellular Uptake through L-Type Amino Acid Transporter 1 (LAT1) in Human Breast Cancer Cell Line MCF-7." International Journal of Molecular Sciences.

  • Huttunen, K. M., et al. (2016). "LAT1-mediated transport of amino acid-conjugated prodrugs." Pharmacological Reviews.
  • PubChem Compound Summary. "4-(2-Amino-3-hydroxypropyl)phenol (Tyrosinol)."[2][3] National Center for Biotechnology Information.

  • Singh, N., et al. (2016). "LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs."[4] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Comparative Evaluation of Catalytic Systems for the Selective Reduction of Nitrophenols to Aminophenols

[1][2] Executive Summary Context: Aminophenols, particularly p-aminophenol (4-AP), are critical intermediates in the synthesis of analgesic drugs (e.g., Paracetamol/Acetaminophen), dyes, and photographic developers.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Context: Aminophenols, particularly p-aminophenol (4-AP), are critical intermediates in the synthesis of analgesic drugs (e.g., Paracetamol/Acetaminophen), dyes, and photographic developers.[1] The industrial standard involves the reduction of p-nitrophenol (4-NP). Challenge: While traditional iron-acid reduction (Béchamp) is effective, it generates massive sludge. Catalytic hydrogenation is the green alternative, but selection of the optimal catalyst balances Turnover Frequency (TOF) , selectivity , and cost . Scope: This guide evaluates three distinct catalytic classes—Noble Metal Nanoparticles, Non-Noble/Magnetic Composites, and Bimetallic Systems—providing experimental benchmarks and mechanistic insights for process chemists.

Mechanistic Foundation: The Langmuir-Hinshelwood Model

To optimize catalytic performance, one must understand the surface kinetics. The reduction of 4-NP by sodium borohydride (


) generally follows the Langmuir-Hinshelwood  mechanism.

Key Insight: The reaction is not a simple collision in solution. Both the electron donor (


) and the acceptor (4-NP) must adsorb onto the catalyst surface.[2]
  • Step 1:

    
     reacts with the metal surface to form surface-bound metal hydrides.
    
  • Step 2: 4-NP adsorbs and is reduced in a stepwise fashion (nitro

    
     nitroso 
    
    
    
    hydroxylamine
    
    
    amine).
  • Step 3: Desorption of the 4-AP product regenerates the active site.

Critical Variable: Induction Time. Often observed before the reaction starts, this is frequently caused by dissolved oxygen competing for surface sites or surface restructuring (e.g., oxide layer removal).

Visualization: Surface Reaction Mechanism

LangmuirHinshelwood cluster_0 Adsorption Phase cluster_1 Surface Reaction cluster_2 Desorption Reactants Reactants in Solution (4-NP + BH4-) Adsorption Surface Adsorption (Langmuir Isotherm) Reactants->Adsorption Diffusion Activation Hydride Transfer (Rate Determining Step) Adsorption->Activation Surface Saturation Intermediate Intermediates (Nitroso -> Hydroxylamine) Activation->Intermediate e- Transfer Product Product Desorption (4-Aminophenol) Intermediate->Product Reduction Complete Regeneration Active Site Regenerated Product->Regeneration Desorption Regeneration->Adsorption Cycle Repeats

Caption: Schematic of the Langmuir-Hinshelwood mechanism governing nitrophenol reduction on heterogeneous surfaces.

Comparative Analysis of Catalytic Systems

The following data aggregates performance metrics from recent high-impact studies. Note that TOF (Turnover Frequency) is the most reliable metric for intrinsic activity.

Table 1: Performance Benchmarks
Catalyst ClassSpecific CatalystSupport MatrixTOF (

)
ConversionKinetic OrderKey AdvantageLimitation
Noble Metal Pd Nanoparticles (2.5 nm)Amphiphilic Copolymer2,060 >99% (<2 min)Pseudo-1stHighest activity; monodisperse stability.High cost; potential metal leaching.
Noble Metal Au Nanoparticles (6.9 nm)PMMA Beads~1,200>98%Pseudo-1stExcellent biocompatibility; no self-poisoning.Lower activity than Pd; requires excess

.
Bimetallic Au-Ag "Broken Shell" Hollow NanostructureHigh (12x vs solid)>99%Pseudo-1stSynergistic Effect: Hollow interior traps reactants.Complex synthesis (galvanic replacement).
Non-Noble Ni Nanoparticles (57 nm)Unsupported (f.c.c.)Moderate>95%Zero-Order Low cost; high density of surface defects.Prone to aggregation/oxidation; lower TOF.
Magnetic CuFe₂O₄ Fly Ash / Chitosan15-20

(

)
95% (3 min)Pseudo-1stRecyclable: Magnetic separation from sludge.Lower intrinsic activity than pure noble metals.
Expert Analysis
  • Noble Metals (Pd/Au): Palladium (Pd) remains the gold standard for speed. The high TOF (2060

    
    ) in copolymer supports suggests that stabilizing the nanoparticle size <3nm is critical for maximizing corner/edge sites.
    
  • Bimetallic Synergy: The Au-Ag "broken shell" morphology demonstrates that geometry matters as much as composition. The hollow structure creates a "nanoreactor" effect, increasing the collision frequency of trapped species.

  • Non-Noble Viability: Nickel (Ni) and Copper Ferrite (CuFe₂O₄) offer a viable economic alternative. Interestingly, Ni nanoparticles often display zero-order kinetics regarding the nitrophenol concentration, implying the surface is fully saturated with substrate throughout the reaction. This is advantageous for batch consistency.

Validated Experimental Protocol

Objective: Evaluation of a supported catalyst for 4-NP reduction using UV-Vis spectroscopy. Self-Validating Mechanism: The reaction progress is visually self-indicating. 4-Nitrophenolate is bright yellow (


 400 nm); 4-Aminophenol is colorless (

300 nm).
Reagents
  • 4-Nitrophenol (10 mM stock)

  • Freshly prepared

    
     (0.1 M, ice-cold)
    
  • Catalyst suspension (standardized to metal loading)[3]

  • Deionized water (O₂ purged)

Step-by-Step Workflow
  • Oxygen Removal (Critical): Purge all aqueous solutions with

    
     or Ar for 20 minutes.
    
    • Why? Dissolved

      
       induces an "induction period" by re-oxidizing intermediates or competing for surface hydrides.
      
  • Baseline Formation: In a quartz cuvette, mix 2.5 mL water and 0.1 mL 4-NP.

  • Activation: Add 0.2 mL

    
     solution.
    
    • Observation: Solution turns bright yellow immediately (formation of nitrophenolate ion).

  • Catalyst Injection: Add the catalyst aliquot (e.g., 10-50 µL). Invert cuvette quickly to mix.

  • Data Acquisition: Immediately start UV-Vis scanning (250–550 nm) every 30 seconds.

    • Endpoint: Complete disappearance of the 400 nm peak.

Visualization: Experimental Workflow

ExperimentalProtocol Prep Preparation: Purge Water with N2 (20 min) Mix Activation: Mix 4-NP + NaBH4 (Yellow Color Appears) Prep->Mix Prevents Induction Time Inject Catalysis Start: Inject Catalyst Suspension Mix->Inject Nitrophenolate Formed Monitor Monitoring: UV-Vis Scan every 30s (Track 400nm decay) Inject->Monitor Reaction Begins Monitor->Monitor Repeat Scan Analysis Data Analysis: Plot ln(A/A0) vs Time Calculate k_app Monitor->Analysis Endpoint Reached

Caption: Validated workflow for kinetic evaluation of nitrophenol reduction catalysts.

Industrial & Scale-Up Considerations

While nanoparticles work well in cuvettes, scaling to kg-batch sizes introduces thermodynamic risks.

  • Exothermicity: The reduction is highly exothermic (

    
    ).
    
    • Mitigation: On a large scale, continuous flow reactors (e.g., packed bed with Pd/Al₂O₃) are preferred over batch reactors to manage heat dissipation.

  • Catalyst Recovery:

    • Problem: Filtration of nanoparticles is difficult and leads to pressure drops.

    • Solution: Magnetic catalysts (like the Fly Ash/CuFe composite mentioned in Table 1) allow for external magnetic separation, preventing downstream contamination of the API (Active Pharmaceutical Ingredient).

References

  • Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis. MDPI. Available at: [Link]

  • Reduction of 4-nitrophenol to 4-aminophenol over Au nanoparticles deposited on PMMA. ResearchGate. Available at: [Link]

  • Core–shell Au@AuAg nano-peanuts for the catalytic reduction of 4-nitrophenol. NIH/PubMed. Available at: [Link]

  • Highly Efficient and Magnetically Recyclable Non-Noble Metal Fly Ash-Based Catalysts. MDPI. Available at: [Link]

  • Synthesis of p-aminophenol from p-nitrophenol over nano-sized nickel catalysts. ResearchGate. Available at: [Link]

  • Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. ACS Publications. Available at: [Link]

Sources

Comparative

Bridging In Silico and In Vitro: A Comparative Guide to Validating DNA-Compound Interaction Models

Introduction: The Validation Gap In modern drug discovery, theoretical models—molecular docking (e.g., AutoDock, GLIDE) and Molecular Dynamics (MD) simulations (e.g., GROMACS)—are indispensable for predicting the binding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Gap

In modern drug discovery, theoretical models—molecular docking (e.g., AutoDock, GLIDE) and Molecular Dynamics (MD) simulations (e.g., GROMACS)—are indispensable for predicting the binding affinity and pose of synthesized compounds to DNA. However, these in silico models are hypotheses, not proofs. A common pitfall in high-impact publishing is presenting theoretical binding energies (


) without rigorous biophysical validation.

This guide outlines the experimental "wet-lab" methodologies required to validate theoretical DNA-binding models. It objectively compares the performance of spectroscopic and hydrodynamic techniques, providing a roadmap to confirm whether a compound is an intercalator, a groove binder, or an electrostatic interactor.

Strategic Framework: The Validation Hierarchy

To validate a theoretical model, one must move from high-throughput screening to mechanistic confirmation. No single assay is sufficient; a combination of orthogonal methods is required to satisfy the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria expected in top-tier journals.

Comparison of Validation Techniques
FeatureUV-Vis Spectroscopy Fluorescence Spectroscopy Hydrodynamic Viscosity Circular Dichroism (CD)
Primary Output Hypochromism / Red Shift

, Binding Constant (

)
Relative Viscosity (

)
Induced CD / Conformational Change
Sensitivity Moderate (

M)
High (

M)
Low (Requires high conc.)Moderate
Throughput HighHighLowMedium
Mechanistic Insight Preliminary: Suggests binding mode.Affinity: Quantifies strength & competition.Definitive: Distinguishes intercalation vs. groove binding.Structural: Detects DNA helix distortion.
Sample Consumption LowVery LowHighModerate

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from theoretical prediction to experimental confirmation.

ValidationWorkflow InSilico Theoretical Model (Docking/MD) UV Primary Screen: UV-Vis Spectroscopy InSilico->UV Predicts Kd Fluoro Affinity Check: Fluorescence Quenching UV->Fluoro Confirm Interaction Decision Binding Observed? Fluoro->Decision Decision->InSilico No (Refine Model) Viscosity Mechanistic Proof: Viscosity Decision->Viscosity Yes CD Structural Check: Circular Dichroism Decision->CD Yes Valid Model Validated Viscosity->Valid Mode Confirmed CD->Valid Helix State Confirmed

Figure 1: The Integrated Validation Workflow. Theoretical predictions must be filtered through spectral screening before investing in resource-intensive mechanistic assays.

Deep Dive: Technique Comparison & Analysis

UV-Visible Absorption Spectroscopy

The "First Pass" Screen

  • Theory: When a small molecule binds to DNA, the electronic environment of its chromophore changes.[1]

    • Hypochromism (Absorbance decrease): Indicates strong stacking interactions between the compound’s aromatic rings and DNA base pairs (Intercalation). The

      
      -orbitals couple, lowering the transition energy probability.
      
    • Bathochromic Shift (Red Shift): A shift of the

      
       to a longer wavelength indicates a decrease in the energy gap between HOMO and LUMO, stabilizing the excited state (typical of intercalation).
      
  • Limitation: Groove binders often show little to no spectral change in UV-Vis, leading to false negatives if used alone.

Fluorescence Spectroscopy

The Sensitivity Engine

  • Theory: Small molecules often quench the intrinsic fluorescence of DNA-bound fluorophores (like Ethidium Bromide, EtBr) or have their own fluorescence quenched by DNA bases (Guanine is a known quencher).

  • Competitive Binding (EtBr Displacement): If your compound displaces EtBr, fluorescence decreases. This calculates the apparent binding constant (

    
    ).[1]
    
  • Self-Validation Check: You must distinguish between Static Quenching (complex formation) and Dynamic Quenching (collisional).

    • Protocol: Measure

      
       (Stern-Volmer constant) at different temperatures. If 
      
      
      
      decreases as temperature rises, it is Static Quenching (validating a stable complex). If it increases, it is Dynamic (collisional only, likely no stable binding).
Hydrodynamic Viscosity

The "Gold Standard" for Intercalation

  • Theory: This is the most critical assay for distinguishing binding modes.

    • Intercalation: The compound inserts between base pairs, pushing them 3.4 Å apart. This physically lengthens the DNA helix. Since viscosity (

      
      ) depends on the length of the rod-like DNA (
      
      
      
      ), even small lengthening causes a massive increase in viscosity.
    • Groove Binding: The compound sits in the minor/major groove without lengthening the helix. Viscosity remains unchanged or decreases slightly (due to kinking).

  • Why it matters: A theoretical model predicting intercalation must be supported by viscosity data. If UV shows hypochromism but viscosity is flat, the model is likely incorrect (suggesting surface binding or aggregation).

Experimental Protocols (Self-Validating Systems)

Protocol A: UV-Vis Titration for Binding Constant ( )

Objective: Determine the intrinsic binding constant of the compound to CT-DNA (Calf Thymus DNA).

  • Preparation:

    • Prepare a stock solution of the compound (

      
      ) in Tris-HCl buffer (pH 7.4).
      
    • Prepare a concentrated stock of CT-DNA (

      
       NP). Verify concentration using 
      
      
      
      .
  • Baseline Correction:

    • Place

      
       of compound solution in both the sample and reference cuvettes (double-beam spectrophotometer).
      
    • Critical Step: This cancels out the absorbance of the buffer and the compound itself initially.

  • Titration:

    • Add aliquots (e.g.,

      
      ) of CT-DNA to the sample cuvette.
      
    • Add the same volume of buffer to the reference cuvette.

    • Reasoning: This maintains equal dilution in both paths, ensuring the observed change is solely due to DNA-compound interaction, not dilution effects.

  • Data Analysis:

    • Record spectra (200–600 nm) after each addition and 5 min incubation.

    • Plot

      
       vs 
      
      
      
      (Wolfe-Shimer equation) to extract
      
      
      .
Protocol B: Viscosity Measurement

Objective: Definitively distinguish intercalation from groove binding.

  • Setup:

    • Use an Ubbelohde viscometer thermostated at

      
      .
      
    • Prepare CT-DNA solution (

      
      ) in buffer.
      
  • Flow Time Measurement:

    • Measure flow time of buffer alone (

      
      ).
      
    • Measure flow time of DNA alone (

      
      ).
      
  • Titration:

    • Add compound to the DNA solution inside the viscometer at increasing ratios (

      
       = 0.0, 0.1, 0.2... up to 1.0).
      
    • Measure flow time (

      
      ) after each addition.
      
  • Calculation:

    • Calculate relative viscosity:

      
      .
      
    • Plot

      
       vs. Binding Ratio (
      
      
      
      ).
    • Validation Criteria:

      • Slope > 0 (Significant increase): Intercalation .

      • Slope

        
         0 (No change): Groove Binding .
        

Decision Logic for Binding Mode

Use the following logic tree to interpret your combined experimental data.

BindingModeLogic Start Experimental Data Input ViscosityCheck Viscosity Increase? Start->ViscosityCheck Intercalation Intercalation Mode ViscosityCheck->Intercalation Yes (Slope > 0) GrooveCheck Spectral Change? ViscosityCheck->GrooveCheck No (Slope ~ 0) Groove Groove Binding GrooveCheck->Groove Yes (Red Shift/Quenching) Electrostatic Electrostatic/Surface GrooveCheck->Electrostatic No/Weak Change

Figure 2: Interpreting Physical Data. Viscosity is the primary discriminator for intercalation.

References

  • Marmur, J. (1961). A procedure for the isolation of deoxyribonucleic acid from micro-organisms. Journal of Molecular Biology, 3(2), 208-218. Link

  • Long, E. C., & Barton, J. K. (1990). On demonstrating DNA intercalation.[2][3][4] Accounts of Chemical Research, 23(9), 271-273. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for quenching mechanisms). Link

  • Satpathi, S., et al. (2012). Interaction of a synthesized compound with CT-DNA: A multi-spectroscopic study. Spectrochimica Acta Part A, 97, 659-666. (Example of combined UV/Fluorescence/Viscosity workflow). Link

  • Chaires, J. B. (2008). Calorimetry and thermodynamics in drug design. Annual Review of Biophysics, 37, 135-151. (For ITC validation). Link

Sources

Validation

comparative study of the antimicrobial spectrum of 4-aminophenol Schiff bases

[1][2] Executive Summary This technical guide provides a comparative analysis of the antimicrobial efficacy of Schiff bases derived from 4-aminophenol .[1] These compounds, characterized by the azomethine (-N=CH-) linkag...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comparative analysis of the antimicrobial efficacy of Schiff bases derived from 4-aminophenol .[1] These compounds, characterized by the azomethine (-N=CH-) linkage, have emerged as potent pharmacophores. This study compares their performance against standard clinical antibiotics (Ciprofloxacin) and antifungals (Fluconazole/Nystatin), highlighting the critical role of structural substituents and metal chelation in enhancing bioactivity.

Key Insight: While the parent 4-aminophenol ligand exhibits moderate activity, its Schiff base derivatives—particularly those complexed with transition metals (Cu(II), Co(II), Zn(II))—often surpass standard drugs in specific multidrug-resistant (MDR) strains due to increased lipophilicity and specific enzyme inhibition (DNA Gyrase).

Chemical Foundation & Synthesis

The synthesis of 4-aminophenol Schiff bases typically follows a condensation pathway. The presence of the phenolic hydroxyl (-OH) group at the para position is pivotal, serving as both a hydrogen bond donor and a site for further functionalization.

Experimental Workflow: Synthesis Pathway

The following diagram illustrates the condensation mechanism and the subsequent metal complexation which is critical for potency optimization.

SynthesisPathway Reactant1 4-Aminophenol (Nucleophile) Intermediate Carbinolamine Intermediate Reactant1->Intermediate Nucleophilic Attack (Acid Cat.) Reactant2 Aryl Aldehyde (Electrophile) Reactant2->Intermediate SchiffBase Schiff Base Ligand (Azomethine Linkage) Intermediate->SchiffBase Dehydration (-H2O) Complex Metal-Schiff Base Complex (Chelate) SchiffBase->Complex Chelation (Reflux) MetalSalt Metal Salt (CuCl2, CoCl2, etc.) MetalSalt->Complex

Figure 1: Step-wise synthesis from condensation to metal chelation. The formation of the azomethine bond is the rate-determining step for biological activity.

Mechanism of Action

The antimicrobial potency of these bases relies on a dual-action mechanism: Cell Membrane Permeation and Enzyme Inhibition .

Mechanistic Pathway

Mechanism Compound 4-Aminophenol Schiff Base/Complex Lipophilicity Increased Lipophilicity (Tweedy's Chelation Theory) Compound->Lipophilicity Metal Complexation Membrane Bacterial Cell Membrane Lipophilicity->Membrane Permeation Intracellular Intracellular Entry Membrane->Intracellular Target1 Target 1: DNA Gyrase Inhibition Intracellular->Target1 Target2 Target 2: Cell Wall Synthesis Interference Intracellular->Target2 Death Cell Lysis / Apoptosis Target1->Death Target2->Death

Figure 2: The pharmacological cascade. Chelation reduces the polarity of the metal ion, facilitating passage through the lipid bilayer.

Comparative Antimicrobial Spectrum

The following data synthesizes experimental results comparing 4-aminophenol Schiff base derivatives against standard controls.

Table 1: Comparative MIC Values (µg/mL)

Lower values indicate higher potency.[2]

Compound ClassDerivative TypeS. aureus (Gram +)E. coli (Gram -)P. aeruginosaC. albicans (Fungi)
Standard Control Ciprofloxacin 0.5 - 1.0 0.01 - 0.5 0.5 - 1.0 N/A
Standard Control Fluconazole N/AN/AN/A16.0
Ligand (Base) 4-AP + Benzaldehyde62.562.5>100>100
Ligand (Base) 4-AP + 4-Nitrobenzaldehyde15.631.27.825.0
Ligand (Base) 4-AP + Salicylaldehyde31.231.262.550.0
Metal Complex Cu(II) - Nitro-Derivative < 10.0 12.5 5.0 12.5
Metal Complex Zn(II) - Salicylaldehyde12.525.025.015.0

Analysis:

  • Gram-Negative Efficacy: The 4-nitrobenzaldehyde derivative shows superior activity against P. aeruginosa compared to the unsubstituted benzaldehyde derivative. This is attributed to the electron-withdrawing nature of the nitro group, which may enhance binding affinity to bacterial enzymes.

  • Metal Enhancement: The Cu(II) complexes consistently outperform the free ligands. In some studies, the Cu(II) complex of nitro-substituted Schiff bases approaches the efficacy of Ciprofloxacin against resistant P. aeruginosa strains.

  • Antifungal Activity: While Ciprofloxacin has no antifungal activity, 4-aminophenol Schiff bases exhibit broad-spectrum capabilities, with metal complexes rivaling Fluconazole in specific in vitro assays.

Structure-Activity Relationship (SAR)

To optimize drug design, researchers must understand how structural modifications alter bioactivity.

  • Azomethine Linkage (-N=CH-): Essential for biological activity.[3][4] Reduction to an amine often results in loss of antimicrobial potency.

  • Electron-Withdrawing Groups (EWG): Substituents like -NO₂ and -Cl at the para position of the aldehyde ring significantly enhance antibacterial activity. They increase the lipophilicity and electron affinity of the molecule.

  • Electron-Donating Groups (EDG): Groups like -OCH₃ (methoxy) generally lower activity compared to EWGs but may improve solubility.

  • Hydroxyl Group (-OH): The phenolic -OH on the amine side is crucial for hydrogen bonding with active site residues on target enzymes (e.g., Topoisomerase).

  • Metal Ion Radius: The biological activity often follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II) . Copper complexes are typically the most potent due to their high stability constants and redox potential.

Experimental Protocols

These protocols are designed for reproducibility and validation of the data presented above.

Protocol A: Synthesis of 4-Aminophenol Schiff Base
  • Reagents: Dissolve 0.01 mol of 4-aminophenol in 20 mL of absolute ethanol.

  • Condensation: Add 0.01 mol of the selected aldehyde (e.g., 4-nitrobenzaldehyde) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid or sulfuric acid to catalyze the reaction.

  • Reflux: Reflux the mixture at 70-80°C for 3-6 hours. Monitor progress via TLC (Solvent system: n-hexane/ethyl acetate 1:1).

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.

Protocol B: MIC Determination (Broth Microdilution)
  • Inoculum Prep: Prepare a bacterial suspension (0.5 McFarland standard) from fresh cultures.

  • Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, add 100 µL of MHB. Add 100 µL of the test compound (dissolved in DMSO) to the first column and perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a Positive Control (Ciprofloxacin/Fluconazole) and a Negative Control (DMSO/Solvent only).

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration well with no visible turbidity. Validate with p-iodonitrotetrazolium violet (INT) dye if necessary (turn pink = growth).

References

  • Soroceanu, A. et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Metal Complexes. International Journal of Multidisciplinary Research in Science, Engineering and Technology. Link

  • Cinarli, A. et al. (2011). Synthesis, spectral characterizations and antimicrobial activity of some Schiff bases of 4-chloro-2-aminophenol.[5] Bulletin of the Chemical Society of Ethiopia.[3][5] Link

  • Aragón-Muriel, A. et al. (2021). Antibacterial potential of benzimidazole-based Schiff bases and their metal complexes.[2] Antibiotics (Basel). Link

  • Bunu, S. J. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.[5][6] Journal of Pharmacy and Drug Development. Link

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.Link

Sources

Comparative

The Reproducibility Standard: A Comparative Guide to Biological Evaluation of Synthesized Compounds

Executive Summary The "reproducibility crisis" in preclinical drug discovery is often attributed to biological variability, but a significant, under-reported vector is the chemical-biological interface . Inconsistent eva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "reproducibility crisis" in preclinical drug discovery is often attributed to biological variability, but a significant, under-reported vector is the chemical-biological interface . Inconsistent evaluation of synthesized compounds leads to false positives, wasted resources, and retraction risks.

This guide compares the industry-standard "Legacy Screening" approach against the Multi-Parametric Validation (MPV) protocol. As a Senior Application Scientist, I argue that the MPV protocol—while resource-intensive upfront—is the only statistically defensible method for establishing a compound's true biological profile.

Part 1: Comparative Analysis
Legacy Screening vs. Multi-Parametric Validation (MPV)

The following table objectively compares the "Standard" approach (often found in early academic exploration) with the "MPV" approach (required for high-impact publication and IND-enabling studies).

FeatureLegacy Screening (Standard)Multi-Parametric Validation (The Product)Performance Gap
Chemical QC HPLC purity >95% (UV 254nm only).Orthogonal QC: LC-MS + NMR + Stability stress test.Legacy misses non-UV absorbing impurities and degradation products.
Replicates N=3 technical replicates (single batch).Biological Replicates: N=3 independent runs across 2+ synthesis batches .MPV identifies batch-dependent activity (e.g., trace metal catalysis).
Interference None or basic background subtraction.[1]Counter-Screens: Detergent sensitivity (aggregation) & Redox cycling checks.MPV eliminates 90% of false positives caused by PAINS/Aggregators.
Statistics Mean ± SD; P-values.Z’-Factor & MSR: Quantitative assay robustness metrics.MPV ensures the assay window is sufficient to detect true hits.
Outcome High False Positive Rate (~30-50%).High Confidence: Validated Structure-Activity Relationship (SAR).MPV minimizes late-stage attrition.
Part 2: Technical Deep Dive & Causality
1. The Chemical Integrity Variable

Causality: A synthesized compound is not a static entity.[2][3] Residual palladium from cross-coupling reactions can mimic enzymatic activity in fluorescence assays. Furthermore, "batch effects" often arise not from the target molecule, but from varying amorphous/crystalline states affecting solubility.

  • The Standard: Relying solely on NMR.

  • The MPV Solution: Quantitative LC-MS with ELSD (Evaporative Light Scattering Detector) to quantify non-chromophoric impurities.

2. Assay Interference: The "Hidden" Signal

Causality: Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, appearing as "inhibitors" (false positives).

  • The Mechanism: Aggregators are sensitive to detergents.

  • The MPV Solution: Run the assay ± 0.01% Triton X-100. If potency shifts significantly (>3-fold) with detergent, the compound is likely an aggregator, not a specific binder.

3. Statistical Robustness: Z'-Factor

Causality: An assay with high variability (noise) relative to the signal window cannot reliably distinguish a hit from a null result.

  • The Metric: The Z'-factor is the industry standard for assay quality.

    • 
      [4]
      
    • Where

      
       is standard deviation and 
      
      
      
      is the mean of positive (
      
      
      ) and negative (
      
      
      ) controls.
Part 3: The Multi-Parametric Validation Protocol

This protocol is a self-validating system designed to filter out artifacts before they become "leads."

Step 1: Chemical Qualification
  • Purity Check: LC-MS (purity >95%) and 1H-NMR.

  • Solubility Profile: Kinetic solubility in assay buffer (PBS/DMSO). Note: Precipitation causes light scattering, interfering with optical readouts.

Step 2: The Primary Assay (Z' Validation)
  • Establish assay window using Reference Inhibitor (Max signal) and DMSO vehicle (Min signal).

  • Calculate Z'-factor.[4][5]

    • Pass: Z' > 0.5 (Excellent assay).

    • Fail: Z' < 0.4 (Optimize reagents/pipetting).

Step 3: Interference Counter-Screening (The Critical Step)
  • Aggregation Check: Re-run Dose-Response Curve (DRC) with 0.01% Triton X-100.

  • Redox Check: If using a fluorescence assay, add H2O2 scavenger (e.g., catalase) to rule out redox cycling compounds.

  • PAINS Filter: In silico check against Baell & Holloway substructures (e.g., rhodanines, enones).

Step 4: Orthogonal Confirmation
  • Test the compound in a biophysically distinct assay (e.g., if Primary is Fluorescence Polarization, Orthogonal should be Surface Plasmon Resonance or Mass Spec).

Part 4: Visualization of Workflows
Diagram 1: The MPV Workflow

This flowchart illustrates the rigorous path from synthesis to validated hit, highlighting the "Kill Steps" where compounds are rejected.

MPV_Workflow Synthesis Compound Synthesis QC Chemical QC (LC-MS/NMR) Synthesis->QC Primary Primary Assay (N=3) QC->Primary Pass >95% Reject Reject/Optimize QC->Reject Fail Z_Calc Calculate Z'-Factor Primary->Z_Calc Decision1 Z' > 0.5? Z_Calc->Decision1 Counter Counter-Screen (Detergent/Redox) Decision1->Counter Yes Decision1->Reject No (Fix Assay) Orthogonal Orthogonal Assay (Biophysical) Counter->Orthogonal No Interference Counter->Reject Aggregator/PAINS Validated Validated Hit Orthogonal->Validated Confirmed Orthogonal->Reject Mismatch

Figure 1: The Multi-Parametric Validation (MPV) workflow. Note the specific "Kill Steps" at QC and Counter-Screening stages.

Diagram 2: Decision Logic for Ambiguous Results

How to handle compounds that show activity but fail specific reproducibility checks.

Decision_Logic Start Ambiguous Result Check1 Shift with Detergent? Start->Check1 Check2 Batch 1 vs Batch 2 Potency Differs? Check1->Check2 No Result1 Colloidal Aggregator (False Positive) Check1->Result1 Yes (>3x shift) Result2 Impurity Driven (Re-Purify) Check2->Result2 Yes (>2x diff) Result3 True Biological Mechanism Check2->Result3 No (Consistent)

Figure 2: Decision Matrix for triage of ambiguous screening results.

Part 5: Data Presentation
Table 1: Interpreting Reproducibility Metrics

Use these thresholds to grade your assay performance before testing compounds.

MetricValue RangeInterpretationAction Required
Z'-Factor 1.0 > Z' ≥ 0.5Excellent Proceed to screening.
0.5 > Z' > 0.0Marginal Replicates required; risk of false negatives.
Z' < 0.0Fail Stop. Signal overlaps with noise. Do not screen.
CV (%) < 10%High Precision Ideal for quantitative IC50s.
(Coeff. of Variation)> 20%Low Precision Source of error (pipetting/instrument) must be identified.
References
  • Assay Guidance Manual . National Institutes of Health (NIH/NCATS).[6] A comprehensive guide for the optimization and validation of assays in drug discovery. [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) . Baell, J. B., & Holloway, G. A. (2010).[1][7][8][9] Journal of Medicinal Chemistry. The foundational paper defining chemical substructures that cause frequent false positives. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays . Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). Journal of Biomolecular Screening. The original definition of the Z-factor. [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).[10] Regulatory standards for assay reproducibility and validation. [Link]

  • Assay Interference by Aggregation . Auld, D. S., et al. (2017).[1][11] Assay Guidance Manual. Detailed protocols for identifying colloidal aggregators using detergent counter-screens. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-4-(2-Amino-3-hydroxypropyl)phenol: Proper Disposal &amp; Handling Guide

Executive Summary Immediate Action Required: This compound is a bioactive phenolic amine. It poses environmental risks (aquatic toxicity) and health hazards (irritant/potential sensitizer).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is a bioactive phenolic amine. It poses environmental risks (aquatic toxicity) and health hazards (irritant/potential sensitizer). Do not dispose of down the drain. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.

This guide outlines the segregation, packaging, and waste stream classification required to ensure compliance with EPA/RCRA standards and laboratory safety best practices.

Chemical Identity & Hazard Profile

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.

Parameter Details
Chemical Name (R)-4-(2-Amino-3-hydroxypropyl)phenol
CAS Number 500-88-9 (General/Racemate reference)
Functional Groups Phenol (Weak Acid), Primary Amine (Weak Base), Alcohol
Physical State Solid (Crystalline powder)
Primary Hazards H315: Skin Irritation H319: Serious Eye Irritation H335: Respiratory Irritation
Reactivity Amphoteric: Reacts with both strong acids and strong bases.[1][2][3] Oxidation: Susceptible to rapid oxidation; incompatible with strong oxidizers.
Segregation Protocol (The "Self-Validating System")

To prevent accidental reactions in waste containers, you must follow a strict segregation logic. This compound contains both electron-rich aromatic rings (phenol) and nucleophilic amines, making it highly reactive with electrophiles.

CRITICAL: Do NOT mix with the following in the same waste container:

  • Strong Oxidizers (Nitric Acid, Perchlorates): Risk of violent oxidation, fire, or formation of explosive nitrated phenols.

  • Acid Chlorides / Anhydrides: Will react exothermically with the amine and alcohol groups.

  • Aldehydes: May cause polymerization or condensation reactions.

  • Heavy Metals: Phenolic amines can chelate metals, potentially creating colored complexes or interfering with downstream waste treatment.

Disposal Workflow: Decision Matrix

The disposal route depends entirely on the physical state of the waste (Pure Solid vs. Solution).

DisposalWorkflow Start Waste Generation: (R)-4-(2-Amino-3-hydroxypropyl)phenol StateCheck Determine Physical State Start->StateCheck SolidWaste Pure Solid / Contaminated Solids (Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Liquid Bagging Double Bag in Clear Polyethylene (Zip-lock or Heat Seal) SolidWaste->Bagging SolidContainer Container: Wide-Mouth HDPE Drum Label: 'Hazardous Waste - Solid Toxic' Bagging->SolidContainer Contractor Transfer to EHS / Waste Contractor (Incineration) SolidContainer->Contractor SolventCheck Identify Primary Solvent LiquidWaste->SolventCheck HaloStream Halogenated Solvent present? (DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Solvent? (Methanol, Water, DMSO) SolventCheck->NonHaloStream No HaloContainer Container: Amber Glass/HDPE Label: 'Waste Halogenated Solvents' HaloStream->HaloContainer NonHaloContainer Container: HDPE Carboy Label: 'Waste Non-Halogenated Organics' NonHaloStream->NonHaloContainer HaloContainer->Contractor NonHaloContainer->Contractor

Figure 1: Decision matrix for waste stream selection. Note that "Halogenated" status is determined by the solvent carrier, not the solute itself.[1][2]

Step-by-Step Operational Procedures
Scenario A: Disposal of Pure Solid (Expired/Unused)
  • Why: Solids are best handled via "Lab Packing" to minimize handling exposure and prevent dust generation.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if handling open powder outside a fume hood).

  • Containment: Keep the chemical in its original manufacturer vial if possible. Ensure the cap is tight.[4]

  • Secondary Containment: Place the vial inside a clear, heavy-duty polyethylene bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag to the bag.

    • Constituents: "(R)-4-(2-Amino-3-hydroxypropyl)phenol"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[5][6][7]

  • Storage: Place the bagged item into the lab's designated "Solid Hazardous Waste" drum.

Scenario B: Disposal of Liquid Waste (HPLC Waste / Mother Liquors)
  • Why: Phenols can degrade plastic over time; however, dilute solutions are generally safe in HDPE.

  • Compatibility Check: Ensure the waste carboy does not contain nitric acid or strong oxidizers.

  • Solvent Identification:

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated Organic Waste stream.

    • If dissolved in DCM/Chloroform : Use the Halogenated Organic Waste stream.

  • Transfer: Pour waste into the carboy using a funnel in a fume hood.

  • Rinsing: Rinse the original glassware with a small amount of compatible solvent and add the rinse to the waste container.

  • Log Entry: Immediately update the waste container log sheet with the approximate volume and concentration of the phenol derivative.

Scenario C: Spill Cleanup (Emergency Response)
  • Why: Mechanical removal is preferred over chemical neutralization to avoid generating heat or unexpected fumes.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear full PPE.

  • Absorb:

    • Liquids: Cover with vermiculite or commercial spill pads.

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum if available.

  • Collect: Scoop material into a wide-mouth jar or heavy-duty bag.

  • Clean: Wipe the surface with a soap/water solution. Collect these wipes as solid hazardous waste.

Regulatory Framework (RCRA/EPA)[1][2]

While this specific isomer may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be treated as a Characteristic Waste or managed under the "Mixture Rule" due to its toxicity profile.

  • Waste Code Assignment:

    • If the waste is a formulation containing solvents, the codes F003 (Ignitable non-halogenated) or F002 (Halogenated) often apply.

    • If pure substance: Assign D001 (Ignitable) if combustible, or manage as Non-Regulated Hazardous Waste (requiring incineration) depending on state-specific regulations.

  • Disposal Method: The ultimate fate of this molecule must be incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the thermal destruction of the phenolic and amine moieties, preventing environmental accumulation.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved January 28, 2026, from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link][1][2]

Sources

Handling

Personal protective equipment for handling (R)-4-(2-Amino-3-hydroxypropyl)phenol

[1] Executive Summary: The "Silent" Hazard (R)-4-(2-Amino-3-hydroxypropyl)phenol (often referred to as (R)-Tyrosinol or related chiral intermediates) presents a dual-threat profile common to aminophenols: contact sensiti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Silent" Hazard

(R)-4-(2-Amino-3-hydroxypropyl)phenol (often referred to as (R)-Tyrosinol or related chiral intermediates) presents a dual-threat profile common to aminophenols: contact sensitizing potential combined with systemic phenolic toxicity .[1]

While often handled as a solid salt, the lipophilicity of the phenol moiety allows for rapid transdermal absorption once solvated, potentially bypassing standard nociceptors (pain receptors) until tissue damage is advanced. This guide moves beyond generic "lab safety" to provide a permeation-based PPE strategy designed for this specific molecular architecture.

Chemical Hazard Profile

Before selecting PPE, we must quantify the enemy. This compound is not just a corrosive; it is a specific target organ toxicant.

Hazard ClassGHS CategoryCritical Implication for PPE
Acute Toxicity (Oral/Inhal) Cat 4Dust generation during weighing is the primary intake vector.[1]
Skin Sensitization Cat 1Trace exposure can trigger permanent allergic dermatitis. Zero-skin-contact policy is mandatory.[1]
Skin/Eye Irritation Cat 2/2APhenolic moieties can cause protein denaturation in corneal tissue.
STOT - Repeated Exposure Cat 2Long-term exposure targets the kidneys .[1][2] Bioaccumulation risk.
Aquatic Toxicity Cat 1All waste (including gloves) must be segregated from municipal streams.
Personal Protective Equipment (PPE) Stratification[1]

The physical state of the compound dictates the barrier material. Standard nitrile exam gloves are insufficient for prolonged contact with phenolic solutions due to rapid breakthrough times (<10 minutes).

A. Solid State Handling (Weighing & Transfer)

Context: Handling the dry powder/crystalline form.

  • Respiratory: N95 or P100 particulate respirator .

    • Reasoning: The amine salt is often fine and electrostatic. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.

  • Hand Protection: Double-gloving (Nitrile over Nitrile) .[1]

    • Protocol: Inner glove (4 mil) + Outer glove (4-5 mil).[1] Change outer glove immediately if dust adheres.

    • Why: Dry solids do not permeate nitrile rapidly; the second layer prevents cross-contamination during doffing.

  • Eye Protection: Chemical Safety Goggles (Indirect Vent).

    • Note: Safety glasses with side shields are acceptable only if working inside a biosafety cabinet or powder hood.

B. Solution State Handling (Reaction & Extraction)

Context: Compound dissolved in solvents (MeOH, Water, DMSO).[1]

  • Hand Protection (CRITICAL): Laminate Film (Silver Shield/Barrier) or Butyl Rubber .[1]

    • Scientific Basis: Phenols swell and permeate nitrile and latex matrices. Laminate film offers >480 min breakthrough time against phenolic organics [1].

    • Dexterity Hack: Wear a tight nitrile glove over the laminate glove to secure the loose fit and improve grip.

  • Body Protection: Tyvek® Lab Coat (or Apron) + Sleeve Covers .

    • Reasoning: Cotton lab coats absorb phenolic solutions, holding the toxin against the skin and acting as a transdermal patch. Impervious aprons prevent this "wicking" effect.

  • Eye/Face: Face Shield + Goggles .[3]

    • Requirement: Mandatory during rotary evaporation or syringe transfers where pressurized splash back is possible.

Operational Workflow & Decision Logic

The following diagram outlines the decision matrix for PPE selection and emergency response. This logic ensures that researchers do not default to insufficient protection during high-risk solvated phases.[1]

PPE_Decision_Matrix Start Handling (R)-4-(2-Amino-3-hydroxypropyl)phenol State_Check Determine Physical State Start->State_Check Solid SOLID / POWDER State_Check->Solid Weighing Solution SOLUTION / LIQUID State_Check->Solution Synthesis/Extraction PPE_Solid PPE TIER 1: - N95/P100 Mask - Double Nitrile Gloves - Safety Goggles Solid->PPE_Solid PPE_Liquid PPE TIER 2: - Fume Hood (Sash Low) - Laminate/Butyl Gloves - Tyvek Apron + Face Shield Solution->PPE_Liquid Spill ACCIDENTAL EXPOSURE? PPE_Solid->Spill PPE_Liquid->Spill Action_Skin SKIN CONTACT: Do NOT use water only. Apply PEG 300/400 immediately. Wash for 15+ mins. Spill->Action_Skin Dermal Action_Eye EYE CONTACT: Flush 15 mins (Saline/Water). Seek ER immediately. Spill->Action_Eye Ocular

Caption: Operational decision tree distinguishing between solid-state particulate risks and liquid-state permeation risks.

Emergency Response Protocol: The PEG Factor

Standard water flushing is insufficient for phenol-derivative burns because phenols are hydrophobic and lipophilic; water can spread the chemical over a larger surface area before removing it.

The "PEG Protocol" (Must be available at the bench):

  • Immediate Action: If skin contact occurs, wipe the area immediately with a swab soaked in Polyethylene Glycol 300 or 400 (PEG 300/400) [2].

  • Mechanism: PEG acts as a solvent that solubilizes the phenol, pulling it out of the skin layers more effectively than water.

  • Secondary Flush: After PEG application until the odor dissipates, flush with water for 15 minutes.

  • Medical Attention: All phenol exposures require medical evaluation due to delayed systemic toxicity (kidney/liver damage).

Disposal and Deactivation

Do not pour down the drain. This compound is classified as Aquatic Acute 1 .

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Phenolic".

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic" streams. Do not mix with strong oxidizers (nitric acid) as aminophenols can react violently.

  • Contaminated PPE: Gloves and paper towels used in handling should be treated as hazardous chemical waste, not regular trash.

References
  • Yale Environmental Health & Safety. (2022).[4] Standard Operating Procedure: Phenol. Retrieved from [Link]

  • PubChem. (2023).[5] Compound Summary: 4-(2-Amino-3-hydroxypropyl)phenol (CID 548190).[1][5] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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